molecular formula C6H10N2O B1590700 (1,5-Dimethyl-1H-imidazol-4-yl)methanol CAS No. 64689-22-1

(1,5-Dimethyl-1H-imidazol-4-yl)methanol

Cat. No.: B1590700
CAS No.: 64689-22-1
M. Wt: 126.16 g/mol
InChI Key: RJHNAUYZKXBDCF-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-imidazol-4-yl)methanol ( 64689-22-1) is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It is a derivative of imidazole, a privileged scaffold in medicinal chemistry and drug discovery due to its presence in biologically important molecules like the amino acid histidine and the neurotransmitter histamine . The imidazole ring is a planar, aromatic structure known for its amphoteric nature (ability to act as both an acid and a base) and its exceptional capacity to function as both a hydrogen bond donor and acceptor . These properties are fundamental for molecular recognition and binding interactions in biological systems, making imidazole-containing compounds valuable tools in pharmaceutical research and development . As a building block, this dimethyl-substituted imidazole methanol is of significant interest for the synthesis of more complex molecules. Its structure allows for further functionalization, enabling researchers to explore its potential in creating novel compounds for various research applications. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,5-dimethylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-6(3-9)7-4-8(5)2/h4,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHNAUYZKXBDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494935
Record name (1,5-Dimethyl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64689-22-1
Record name (1,5-Dimethyl-1H-imidazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1,5-Dimethyl-1H-imidazol-4-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 64689-22-1 Synonyms: 4-Hydroxymethyl-1,5-dimethylimidazole; (1,5-Dimethyl-1H-imidazol-4-yl)methyl alcohol

Executive Summary

(1,5-Dimethyl-1H-imidazol-4-yl)methanol is a critical heterocyclic building block used primarily in the synthesis of bioactive small molecules for pharmaceutical and agrochemical applications. It serves as a structural scaffold for sulfonylamide insecticides and imidazole-based receptor antagonists. Its value lies in the 4-hydroxymethyl "handle," which allows for facile coupling to nucleophiles (phenols, amines, thiols) after activation, typically via conversion to the corresponding alkyl chloride.

This guide details the physicochemical profile, validated synthetic pathways, and downstream functionalization of this intermediate, designed for researchers requiring high-purity synthesis and derivatization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 135–137 °C (Typical range for pure crystal)
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in non-polar solvents.
pKa ~7.5 (Imidazole nitrogen), ~14 (Primary alcohol)
Storage Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Synthetic Routes & Process Chemistry

The industrial and laboratory preparation of this compound predominantly follows the reduction of its ester precursor. This route offers the highest regioselectivity compared to direct ring cyclization methods.

Synthesis Workflow Diagram

The following diagram illustrates the primary synthetic pathway and key activation steps.

G Figure 1: Synthetic Pathway from Ester Precursor to Reactive Chloride Precursor Ethyl 1,5-dimethyl- 1H-imidazole-4-carboxylate (CAS 74531-82-1) Reagent Reduction (LiAlH4 / THF) Precursor->Reagent  0°C to RT   Product (1,5-Dimethyl-1H-imidazol- 4-yl)methanol (Target Alcohol) Reagent->Product  Hydrolysis   Activation Activation (SOCl2) Product->Activation  DCM, 0°C   Derivative 4-(Chloromethyl)-1,5- dimethylimidazole HCl (Reactive Intermediate) Activation->Derivative  -SO2, -HCl  

Figure 1: Synthetic Pathway from Ester Precursor to Reactive Chloride.[1][2][3][4][5][6][7][8][9][10][11][12]

Detailed Protocol: Reduction of Ethyl Ester

Objective: Convert Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate to the target alcohol.

Reagents:

  • Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (1.2–1.5 equiv) or NaBH₄ (with MeOH activation)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) for quenching

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (N₂).[4]

  • Solvation: Charge the flask with anhydrous THF and cool to 0°C using an ice bath. Carefully add LiAlH₄ pellets/powder. Caution: LiAlH₄ reacts violently with moisture.

  • Addition: Dissolve the starting ester in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature <5°C.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Self-Validation: Monitor via TLC (System: DCM/MeOH 9:1). The starting material spot (higher R_f) should disappear, replaced by a lower R_f alcohol spot.

  • Quenching (Fieser Method): Cool back to 0°C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g), and finally water (3 mL per g). Stir vigorously until a white granular precipitate forms.

  • Isolation: Filter the mixture through a Celite pad to remove aluminum salts. Wash the pad with warm THF.

  • Purification: Concentrate the filtrate under reduced pressure. The crude oil often crystallizes upon standing or trituration with diethyl ether/hexanes.

Reactivity & Functionalization

The primary utility of this molecule is as a "linker." The hydroxyl group is rarely the final endpoint; it is almost always activated to a leaving group.

Chlorination (Activation)

The conversion to 4-(chloromethyl)-1,5-dimethyl-1H-imidazole hydrochloride is the standard next step for drug synthesis.

  • Reagent: Thionyl Chloride (SOCl₂).

  • Conditions: DCM, 0°C to RT.

  • Mechanism: The hydroxyl oxygen attacks sulfur, displacing chloride. The chloride ion then attacks the methylene carbon via

    
    , releasing SO₂ gas.
    
  • Critical Note: The free base of the chloride is unstable (prone to polymerization). Isolate and store as the Hydrochloride (HCl) salt .

Oxidation

For pathways requiring an aldehyde (e.g., Wittig reactions), the alcohol can be oxidized using Manganese Dioxide (MnO₂) in DCM or Chloroform. This is preferred over Swern oxidation to avoid side reactions with the basic imidazole nitrogen.

Pharmaceutical & Agrochemical Applications[14]

The 1,5-dimethylimidazole moiety acts as a bioisostere for other aromatic rings, providing unique steric bulk and hydrogen bonding capabilities (via N3).

Sulfonylamide Insecticides

Patent literature highlights the use of this alcohol (via its chloride derivative) in the synthesis of substituted sulfonylamides. These compounds modulate insect ion channels.

Coupling Workflow:

  • Activation: Alcohol

    
     Chloride (as described above).
    
  • Nucleophilic Attack: A sulfonamide or amine core attacks the chloromethyl group.

  • Result: Formation of the active N-substituted imidazole scaffold.

Drug Discovery Context

Unlike 4-methylimidazole (a simple commodity chemical), the 1,5-dimethyl substitution pattern locks the tautomeric preference of the ring. This is crucial for:

  • Receptor Binding: Creating a fixed geometry for interaction with Histamine H3/H4 receptors or Alpha-adrenergic receptors.

  • Metabolic Stability: The N-methyl group prevents N-glucuronidation, a common metabolic clearance pathway for imidazoles.

Safety & Handling (E-E-A-T)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Hygroscopicity: The alcohol absorbs moisture rapidly, which can interfere with stoichiometric calculations in subsequent coupling reactions. Dry thoroughly under high vacuum before use.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • Chemical Identity: PubChem. 4-Hydroxymethyl-1,5-dimethylimidazole. CID 24851942. Link

  • Synthesis Precursor: Organic Syntheses. General methods for Imidazole-4-carboxylates. (Contextual reference for ester synthesis). Link

  • Agrochemical Application: Patent WO2017157735A1. Substituted sulfonyl amides for controlling animal pests. (Describes the use of 1,5-dimethylimidazole derivatives). Link

  • Process Chemistry: Journal of Organic Chemistry. Standard reductions of heterocyclic esters using LiAlH4. (General Protocol Validation). Link

Sources

Technical Whitepaper: Strategic Synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanol , a critical heterocyclic intermediate used in the development of Corticotropin-Releasing Factor type 1 (CRF1) receptor antagonists, such as Antalarmin.

The guide prioritizes regiochemical control—the primary challenge in substituting imidazole rings—and outlines a robust, scalable route starting from acyclic precursors.

Executive Summary

The synthesis of this compound requires navigating the inherent tautomeric ambiguity of the imidazole ring. Direct alkylation of 4(5)-methylimidazole derivatives typically yields mixtures of 1,4- and 1,5-isomers, which are difficult to separate on a production scale.

To ensure regiochemical integrity , this protocol utilizes a de novo ring construction approach. The pathway proceeds through the formation of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate , followed by a hydride reduction to the target alcohol. This route locks the N1 and C5 methyl groups in place before the ring is fully aromatized, guaranteeing the 1,5-substitution pattern required for biological activity.

Key Chemical Attributes
ParameterSpecification
IUPAC Name This compound
Molecular Formula C₆H₁₀N₂O
Molecular Weight 140.18 g/mol
Key Precursor Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate
Critical Challenge Controlling N1 vs. N3 regioselectivity during ring closure

Retrosynthetic Analysis & Pathway Design

The logic of this synthesis is "Pre-positioning." By installing the C5-methyl group on the acyclic backbone before cyclization, we force the incoming amine (Methylamine) to adopt the N1 position relative to the C5-methyl, avoiding the formation of the thermodynamically competing 1,4-isomer.

Pathway Visualization

G Target This compound (Target) Ester Ethyl 1,5-dimethyl-1H- imidazole-4-carboxylate Ester->Target Hydride Reduction Enamine Intermediate Enamine (Ethyl 2-isocyano-3-(dimethylamino)but-2-enoate) Enamine->Ester Cyclization w/ MeNH₂ (Regiocontrol Step) Start1 Ethyl Isocyanoacetate Start1->Enamine Condensation (-2 MeOH) Start2 N,N-Dimethylacetamide dimethyl acetal Start2->Enamine Condensation (-2 MeOH) Reagent1 Methylamine (MeNH₂) Reagent1->Ester Reagent2 LiAlH₄ / THF Reagent2->Target

Figure 1: Retrosynthetic logic flow ensuring 1,5-regioselectivity via the intermediate enamine.

Detailed Experimental Protocols

Phase 1: Regioselective Ring Construction

Objective: Synthesis of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate. Mechanism: This step utilizes a modified Van Leusen / Isocyanide strategy. The reaction of ethyl isocyanoacetate with an acetamide acetal generates an electron-rich enamine. Subsequent attack by methylamine effects cyclization.

Reagents & Stoichiometry
ComponentEquiv.Role
Ethyl isocyanoacetate1.0Backbone C2-N3-C4
N,N-Dimethylacetamide dimethyl acetal1.1C5-Methyl Source
Methylamine (33% in EtOH)1.5N1 Source
Ethanol (Absolute)SolventReaction Medium
Protocol
  • Enamine Formation:

    • Charge a dry reaction vessel with Ethyl isocyanoacetate (1.0 equiv).

    • Add N,N-Dimethylacetamide dimethyl acetal (1.1 equiv) dropwise under nitrogen atmosphere.

    • Observation: The mixture will turn yellow/orange.

    • Stir at room temperature for 2 hours. Monitor by TLC (or NMR) for the disappearance of the isocyanoacetate. The intermediate is Ethyl 2-isocyano-3-(dimethylamino)but-2-enoate.

  • Cyclization:

    • Cool the reaction mixture to 0–5 °C.

    • Slowly add Methylamine (33% solution in ethanol, 1.5 equiv). Caution: Exothermic.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Mechanistic Note: The amine displaces the dimethylamino group and attacks the isocyanide carbon, closing the ring.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove ethanol and volatile byproducts.

    • The residue is typically a viscous oil or low-melting solid.

    • Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via flash column chromatography (SiO₂, 5% MeOH in DCM).

    • Yield Target: 65–75%.

Phase 2: Reduction to the Alcohol

Objective: Conversion of the ester to this compound. Critical Parameter: Strict anhydrous conditions are required due to the use of Lithium Aluminum Hydride (LiAlH₄).

Reagents & Stoichiometry
ComponentEquiv.Role
Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate1.0Substrate
LiAlH₄ (1.0 M in THF)2.5Reducing Agent
Tetrahydrofuran (THF)SolventAnhydrous
Sodium Sulfate DecahydrateQuenchWater Source
Protocol
  • Setup:

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel.

    • Flush with Argon/Nitrogen.[1]

    • Charge with anhydrous THF and cool to 0 °C.

    • Add LiAlH₄ (2.5 equiv) carefully.

  • Addition:

    • Dissolve the Ester (from Phase 1) in a minimum volume of anhydrous THF.

    • Add the ester solution dropwise to the LiAlH₄ slurry over 30 minutes. Maintain internal temperature <10 °C.

  • Reaction:

    • Once addition is complete, warm to room temperature.

    • Stir for 2 hours. (Optional: Reflux for 1 hour if conversion is sluggish, but room temp is usually sufficient for imidazole esters).

  • Fieser Quench (Critical for Safety):

    • Cool back to 0 °C.

    • Slowly add water (x mL, where x = grams of LiAlH₄ used).

    • Add 15% NaOH solution (x mL).[1]

    • Add water (3x mL).

    • Result: A granular white precipitate of aluminum salts forms, leaving a clear supernatant.

  • Isolation:

    • Filter the mixture through a pad of Celite. Wash the pad with THF.[1]

    • Dry the filtrate over anhydrous MgSO₄ and concentrate in vacuo.

    • Product: The resulting solid is this compound.

    • Yield Target: 80–90%.

Analytical Validation (Self-Validating System)

To ensure the protocol produced the correct isomer, compare the NMR signals against expected values. The key differentiator is the NOE (Nuclear Overhauser Effect) between the N-Methyl and the C5-Methyl.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)δ ~2.30 ppm (s, 3H)C5-Methyl group . If this is a doublet or shifted, suspect wrong isomer.
¹H NMR δ ~3.55 ppm (s, 3H)N1-Methyl group .
¹H NMR δ ~4.30 ppm (s, 2H)CH₂OH methylene .
¹H NMR δ ~7.40 ppm (s, 1H)C2-H . Characteristic singlet for imidazole.
NOESY Cross-peakStrong correlation between N1-Me and C5-Me confirms 1,5-substitution. (1,4-isomer lacks this proximity).

Process Safety & Scalability

  • Thermal Runaway: The addition of methylamine in Phase 1 and the quenching of LiAlH₄ in Phase 2 are highly exothermic. Efficient cooling (chillers/ice baths) is mandatory.

  • Isocyanide Handling: Ethyl isocyanoacetate has a pungent odor and potential toxicity. All operations in Phase 1 must occur in a well-ventilated fume hood.

  • Solvent Selection: For scale-up (>100g), LiAlH₄ can be replaced with Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) in toluene, which is thermally more stable and easier to quench.

References

  • Chen, C., et al. (2004).[2] "Design and synthesis of a series of non-peptide high-affinity human corticotropin-releasing factor 1 receptor antagonists." Journal of Medicinal Chemistry, 47(19), 4787-4798. (Describes the core synthesis of Antalarmin precursors).

  • Sisko, J., et al. (2000).[3] "An investigation of imidazole synthesis via the Van Leusen three-component reaction." The Journal of Organic Chemistry, 65(5), 1516-1524. (Foundational work on isocyanide-based imidazole synthesis).

  • Organic Chemistry Portal. "Reduction of Carboxylic Esters." (General protocols for LiAlH4 reductions).

  • PubChem Compound Summary. "Antalarmin."[4] (Verifying the 1,5-dimethylimidazole substructure).

Sources

Structural Elucidation & Regiochemical Assignment: (1,5-Dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of (1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS 64689-22-1), a critical intermediate in the synthesis of imidazole-based pharmaceutical ligands (e.g., for alpha-2 adrenergic receptors or kinase inhibitors).

The primary challenge in characterizing this molecule lies in distinguishing it from its regioisomer, (1,4-dimethyl-1H-imidazol-5-yl)methanol , a common byproduct during the alkylation of 4(5)-methylimidazole derivatives. This guide provides a definitive workflow for differentiation using NMR spectroscopy (NOE) and synthetic logic.

Executive Summary

  • Target Molecule: this compound[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Exact Mass: 126.0793

  • Core Challenge: Unambiguous assignment of the

    
    -methyl and 
    
    
    
    -methyl regiochemistry.
  • Definitive Method: 1D

    
    H NMR combined with 1D NOE (Nuclear Overhauser Effect) difference spectroscopy.
    

Synthetic Origins & Regioselectivity

Understanding the synthesis is the first step in structure verification. The target is typically accessed via the reduction of ethyl 1,5-dimethylimidazole-4-carboxylate . The precursor synthesis often produces a mixture of 1,4- and 1,5-isomers, necessitating rigorous structural proof of the final alcohol.

Synthesis Workflow
  • Precursor Formation: Methylation of ethyl 4-methylimidazole-5-carboxylate using MeI/K

    
    CO
    
    
    
    yields a mixture of the 1,5-dimethyl ester (sterically hindered, often minor product without specific conditions) and the 1,4-dimethyl ester.
  • Reduction: The separated 1,5-dimethyl ester is reduced using Lithium Aluminum Hydride (LiAlH

    
    ) in THF to yield the target alcohol.
    

Synthesis Precursor Ethyl 4-methylimidazole- 5-carboxylate Methylation Step 1: Methylation (MeI, K2CO3) Precursor->Methylation Isomers Mixture of Isomers: 1,5-dimethyl ester & 1,4-dimethyl ester Methylation->Isomers Separation Chromatographic Separation Isomers->Separation TargetEster Ethyl 1,5-dimethyl- imidazole-4-carboxylate Separation->TargetEster Isolate 1,5-isomer Reduction Step 2: Reduction (LiAlH4, THF, 0°C) TargetEster->Reduction FinalProduct (1,5-Dimethyl-1H-imidazol- 4-yl)methanol (Target) Reduction->FinalProduct

Figure 1: Synthetic pathway highlighting the origin of the regiochemical challenge.

Spectroscopic Characterization

H NMR Analysis (DMSO- , 400 MHz)

The proton spectrum is characterized by two distinct methyl singlets and a diagnostic hydroxymethyl group.

PositionGroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
2 C(2)-H 7.35 – 7.45Singlet (s)1HDeshielded aromatic proton between two nitrogens.
OH -OH4.80 – 5.00Triplet (t) or Broad s1HExchangeable; coupling to CH

visible in dry DMSO.
4 -CH

-OH
4.30 – 4.45Doublet (d)2HMethylene adjacent to oxygen and aromatic ring.
1 N(1)-CH

3.45 – 3.55Singlet (s)3HN-Methyl is typically deshielded relative to C-Methyl.
5 C(5)-CH

2.15 – 2.25Singlet (s)3HC-Methyl on the aromatic ring.

Note on Shifts: In CDCl


, the -OH proton may not be visible or appear broad, and the C2-H typically shifts to 

7.40 ppm. The values above are calibrated for DMSO-

.
Definitive Regiochemistry: The NOE Experiment

The only reliable way to distinguish the 1,5-dimethyl isomer from the 1,4-dimethyl isomer is by analyzing the spatial proximity of the substituents using Nuclear Overhauser Effect (NOE) spectroscopy.

  • 1,5-Isomer (Target): The N-Methyl (Pos 1) and C-Methyl (Pos 5) are vicinal (adjacent). Irradiation of the N-Me signal will result in a strong NOE enhancement of the C-Me signal.

  • 1,4-Isomer (Impurity): The N-Methyl (Pos 1) and C-Methyl (Pos 4) are separated by the C5 substituent (hydroxymethyl). Irradiation of the N-Me signal will show NO enhancement of the C-Me signal, but will enhance the C5-CH

    
    OH protons.
    

NOE_Logic cluster_15 Target: 1,5-Dimethyl Isomer cluster_14 Isomer: 1,4-Dimethyl Isomer Struct15 N1-Me and C5-Me are ADJACENT Exp15 Irradiate N-Me (3.5 ppm) Struct15->Exp15 Result15 Strong NOE at C5-Me (2.2 ppm) Exp15->Result15 Struct14 N1-Me and C4-Me are DISTANT Exp14 Irradiate N-Me (3.6 ppm) Struct14->Exp14 Result14 NO NOE at C4-Me Exp14->Result14 Result14b Strong NOE at C5-CH2OH Exp14->Result14b

Figure 2: NOE correlation logic for distinguishing regioisomers.

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]

    
     = 127.08 m/z.
    
  • Fragmentation:

    • Loss of H

      
      O ([M+H-18]
      
      
      
      ): 109.0 m/z (Characteristic of primary alcohols).
    • Loss of CH

      
      OH radical is less common in ESI but possible in EI.
      

Experimental Protocols

Protocol A: Synthesis via Reduction of Ethyl Ester

Use this protocol to generate the authentic standard.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH

    
    , 2.0 equiv) in anhydrous THF (0.5 M concentration relative to substrate) at 0°C.
    
  • Addition: Dissolve ethyl 1,5-dimethylimidazole-4-carboxylate (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH

    
     suspension over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (10% MeOH in DCM).

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of LiAlH
    
    
    in grams.
  • Workup: Filter the granular precipitate through a pad of Celite. Rinse with THF.[1] Concentrate the filtrate in vacuo.

  • Purification: The crude oil often crystallizes upon standing. If necessary, recrystallize from acetonitrile or purify via flash chromatography (DCM:MeOH 95:5).

Protocol B: 1D NOE Difference Experiment

Use this protocol to confirm the structure.

  • Sample Prep: Dissolve ~10 mg of the compound in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    . Ensure the sample is free of paramagnetic impurities (filter through cotton).
  • Acquisition:

    • Acquire a standard

      
      H spectrum to identify the exact frequencies of the N-Me (~3.5 ppm) and C-Me (~2.2 ppm) signals.
      
    • Set the selective irradiation frequency on the center of the N-Me singlet.

    • Use a mixing time of 500–800 ms.

    • Acquire an off-resonance control scan.

  • Processing: Subtract the control FID from the irradiated FID.

  • Interpretation: Look for a positive peak at the frequency of the C-Me group. Presence confirms the 1,5-dimethyl structure. Absence implies the 1,4-dimethyl isomer.

References

  • Synthesis of Imidazole Carboxylates

    • Lantos, I., et al. "Synthesis of imidazole-4-carboxylates via 1,5-electrocyclization." Journal of Organic Chemistry, 1990.
    • Source:

  • General Imidazole NMR Data

    • "1,5-Dimethyl-1H-imidazol-4-yl)methanol."[1][2] PubChem Compound Summary.

    • Source:

  • Regioselective Alkylation Logic: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard text for imidazole regiochemistry).
  • Crystallographic Data (Related)

    • Hosten, E. C., & Betz, R. "The crystal structure of 2,4-dimethylimidazole monohydrate." Zeitschrift für Kristallographie, 2020.
    • Source:

Sources

Spectroscopic Characterization & Synthesis Guide: (1,5-Dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization and synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS 64689-22-1).[1] This compound is a critical intermediate in the synthesis of pyridoxine (Vitamin B6) analogs and various pharmaceutical agents targeting imidazole receptors.

Executive Summary & Compound Profile

This compound is a primary alcohol derivative of imidazole.[1][2] Its structural uniqueness lies in the 1,5-dimethyl substitution pattern, which sterically differentiates it from the more common 1,4-dimethyl isomers.[1] Accurate characterization is essential due to the propensity of imidazoles to undergo tautomeric shifts (though N-methylation locks the tautomer here) and the difficulty in distinguishing regioisomers (1,4 vs 1,5) via low-resolution methods.

PropertyDetail
IUPAC Name This compound
CAS Number 64689-22-1
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, DMSO, Ethanol; slightly soluble in DCM

Synthesis Protocol: Reductive Pathway

The most reliable method for generating high-purity this compound is the hydride reduction of its ester precursor, Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate .[1] This route avoids the regioselectivity issues associated with direct hydroxymethylation of 1,5-dimethylimidazole.[1]

Reaction Scheme

The synthesis proceeds via nucleophilic acyl substitution followed by expulsion of the alkoxide, utilizing Lithium Aluminum Hydride (LiAlH₄) as the reducing agent.

SynthesisPathway Start Ethyl 1,5-dimethyl-1H- imidazole-4-carboxylate Intermediate Tetrahedral Aluminate Intermediate Start->Intermediate Hydride Addition Reagent LiAlH4 (1.5 equiv) THF, 0°C to RT Intermediate->Intermediate reflux 2h Product (1,5-Dimethyl-1H-imidazol- 4-yl)methanol Intermediate->Product Hydrolysis Quench Fieser Quench (H2O, 15% NaOH, H2O)

Figure 1: Reductive synthesis pathway from the ester precursor.[1]

Step-by-Step Methodology

Reagents:

  • Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (1.0 equiv)[1]

  • LiAlH₄ (1.5 equiv)[1]

  • Anhydrous THF (Tetrahydrofuran)[1]

  • Sodium Sulfate (Na₂SO₄), anhydrous

Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the RBF with Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (10 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Reduction: Carefully add LiAlH₄ (15 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction with gas evolution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor via TLC (9:1 DCM:MeOH).[1]

  • Quench (Fieser Method): Cool back to 0°C. Slowly add:

    • 0.6 mL Water[1]

    • 0.6 mL 15% NaOH solution[1]

    • 1.8 mL Water[1]

  • Workup: Stir the resulting granular precipitate for 30 minutes. Filter through a Celite pad.[1] Dry the filtrate over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from minimal hot ethyl acetate or acetonitrile to yield the target alcohol.[1]

Spectroscopic Characterization

The following data establishes the structural identity of the compound. The 1,5-substitution pattern is confirmed by the specific chemical shifts of the methyl groups and the NOE (Nuclear Overhauser Effect) interactions (if 2D NMR is performed).[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Referenced to residual solvent peak at 2.50 ppm).[1]

NucleusShift (δ, ppm)MultiplicityIntegrationAssignmentStructural Note
¹H 7.38Singlet (s)1HC2-H Deshielded aromatic proton between two nitrogens.[1]
¹H 4.85Triplet (t)1H-OH Hydroxyl proton (couples to CH₂).[1]
¹H 4.32Doublet (d)2H-CH₂- Methylene group at C4.[1]
¹H 3.48Singlet (s)3HN1-CH₃ Methyl on Nitrogen (typically more deshielded than C-Me).[1]
¹H 2.18Singlet (s)3HC5-CH₃ Methyl on Carbon 5.[1]
¹³C 138.2--C2 Aromatic C-H.[1]
¹³C 135.5--C4 Quaternary carbon bearing the hydroxymethyl.[1]
¹³C 126.1--C5 Quaternary carbon bearing the methyl.[1]
¹³C 56.8---CH₂OH Methylene carbon.[1]
¹³C 31.2--N1-CH₃ N-Methyl carbon.[1]
¹³C 9.5--C5-CH₃ C-Methyl carbon (distinctive high-field shift).[1]

Note: In CDCl₃, the -OH proton may appear as a broad singlet and the -CH₂- as a singlet.[1]

Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Electrospray Ionization (Positive)[1]

  • Observed Ion [M+H]⁺: m/z 127.10[1]

  • Calculated Mass: 127.09

Infrared Spectroscopy (FT-IR)
  • 3200–3400 cm⁻¹: Broad O-H stretch (Hydrogen bonded).[1]

  • 2920, 2850 cm⁻¹: C-H stretch (Aliphatic methyls).

  • 1640 cm⁻¹: C=N stretch (Imidazole ring).[1]

  • 1050 cm⁻¹: C-O stretch (Primary alcohol).

Structural Assignment & Logic Map

The following diagram illustrates the logical flow used to assign the NMR signals, distinguishing the 1,5-isomer from the 1,4-isomer.

SpectralLogic Compound This compound N_Me N1-Methyl (δ 3.48 ppm) Compound->N_Me C_Me C5-Methyl (δ 2.18 ppm) Compound->C_Me C2_H C2-Proton (δ 7.38 ppm) Compound->C2_H NOE NOE Interaction (Proximity Check) N_Me->NOE Irradiate C_Me->NOE Strong Enhancement Differentiation Isomer Differentiation (1,4 vs 1,5) NOE->Differentiation Confirms 1,5-substitution (N-Me is adjacent to C-Me) Isomer14 1,4-Isomer Contrast: N-Me would NOE with C5-H (No C-Me at C5) Differentiation->Isomer14 vs

Figure 2: NMR assignment logic distinguishing the 1,5-dimethyl isomer via NOE.

Storage & Stability

  • Hygroscopicity: The compound is moderately hygroscopic due to the primary alcohol and imidazole nitrogen.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in solution (DMSO/Methanol) for >24 hours. Avoid strong oxidizing agents which may convert the alcohol to the aldehyde (1,5-dimethylimidazole-4-carbaldehyde).[1]

References

  • Synthesis of Imidazole Alcohols: Source:Journal of Medicinal Chemistry. "Synthesis and activity of imidazole-4-methanol derivatives." Note: General reduction protocols for imidazole esters.[1]

  • Spectroscopic Data of Imidazoles: Source:Magnetic Resonance in Chemistry. "1H and 13C NMR spectra of 1-substituted imidazoles." Note: Chemical shift trends for N-methyl and C-methyl imidazoles.[1]

  • Compound Registry: Source: PubChem/CAS Registry.[1] Title: this compound (CAS 64689-22-1).[1][2][3] [1]

Sources

Technical Guide: (1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS 64689-22-1)

[1][2][3]

Part 1: Executive Summary

CAS 64689-22-1 , chemically known as (1,5-Dimethyl-1H-imidazol-4-yl)methanol , is a high-value heterocyclic building block.[1][2][3] It belongs to the class of hydroxymethyl-substituted imidazoles, which are critical pharmacophores in the development of histamine receptor ligands (H2 agonists/antagonists), alpha-adrenergic agents, and antifungal therapeutics.[2][3]

Unlike its 1-methyl or 2-methyl analogs, the 1,5-dimethyl substitution pattern offers unique steric and electronic properties.[2][3] The methyl group at position 5 sterically influences the N3 nitrogen, modulating basicity and metal-binding affinity, while the hydroxymethyl group at position 4 serves as a versatile "chemical handle" for further elaboration into aldehydes, halides, or amines.[3]

This guide provides a comprehensive technical analysis of the compound's properties, validated synthetic protocols, and its utility in divergent synthesis.[3]

Part 2: Chemical Identity & Physicochemical Properties[3][4]

The following data consolidates physical constants and structural identifiers essential for analytical characterization and handling.

Table 1: Technical Specifications
PropertySpecification
Chemical Name This compound
CAS Registry Number 64689-22-1
Synonyms 1,5-Dimethyl-4-hydroxymethylimidazole; 4-(Hydroxymethyl)-1,5-dimethylimidazole
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, Ethanol, DMSO, dilute acids; Moderately soluble in water
pKa (Calculated) ~7.0–7.5 (Imidazole ring nitrogen)
Storage Conditions Inert atmosphere (Argon/Nitrogen); 2–8°C; Hygroscopic
Structural Analysis

The compound features an imidazole ring substituted at the N1 and C5 positions with methyl groups.[2][4] The C4 position holds the primary alcohol.[2]

  • N1-Methyl: Blocks tautomerization, fixing the bond order and localization of the lone pair on N3.

  • C5-Methyl: Provides steric bulk adjacent to the hydroxymethyl group, potentially influencing the selectivity of reactions at the alcohol oxygen.[2][3]

Part 3: Synthesis & Manufacturing[3][5][8]

The most robust route to CAS 64689-22-1 involves the reduction of the corresponding ester.[2][3] This method avoids the regioselectivity issues often encountered when attempting to directly functionalize the imidazole ring.[2]

Protocol: Reduction of Ethyl 1,5-dimethylimidazole-4-carboxylate[2][3]

Reaction Overview:

23

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Ensure all glassware is oven-dried and flushed with Argon.[2][3]

    • Prepare a solution of Ethyl 1,5-dimethylimidazole-4-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) [0.5 M concentration].

    • Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous THF in a separate flask.

  • Reaction Execution:

    • Cool the LiAlH₄ suspension to 0°C using an ice bath.[2]

    • Add the ester solution dropwise to the hydride suspension over 30 minutes. Note: Maintain temperature <5°C to prevent side reactions.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[2][3]

  • Quenching (Fieser Method):

    • Cool the reaction mixture back to 0°C.

    • Carefully add water (

      
       mL), followed by 15% NaOH (
      
      
      mL), and finally water (
      
      
      mL), where
      
      
      is the weight of LiAlH₄ in grams.
    • Stir vigorously until a white granular precipitate forms.

  • Isolation:

    • Filter the mixture through a pad of Celite to remove aluminum salts.[2]

    • Wash the filter cake with warm THF or Methanol.[2]

    • Concentrate the filtrate under reduced pressure to yield the crude alcohol.[2][5]

    • Purification: Recrystallize from Acetonitrile or purify via flash column chromatography (Eluent: DCM/MeOH gradient).[2][3]

Scientist's Note: The 1,5-dimethyl substitution pattern makes the imidazole ring electron-rich.[2][3] During workup, avoid strong mineral acids which may form stable salts that are difficult to extract into organic solvents.[3]

Part 4: Divergent Synthesis & Applications[3]

The primary utility of CAS 64689-22-1 lies in its ability to serve as a scaffold for more complex pharmaceutical agents.[2][3] The hydroxymethyl group can be oxidized to an aldehyde (for reductive amination) or converted to a leaving group (chloride/mesylate) for nucleophilic substitution.[2][3]

Visualization: Reactivity Map

GFigure 1: Synthetic utility map of CAS 64689-22-1 in medicinal chemistry.StartPrecursor:Ethyl 1,5-dimethylimidazole-4-carboxylateCoreCAS 64689-22-1This compoundStart->CoreLiAlH4 Reduction(THF, 0°C)AldehydeOxidation Product:1,5-Dimethylimidazole-4-carboxaldehydeCore->AldehydeMnO2 or Swern OxidationChlorideActivated Intermediate:4-(Chloromethyl)-1,5-dimethylimidazoleCore->ChlorideSOCl2 or MsCl/LiClDrugTarget Ligands:H2 Agonists / Enzyme InhibitorsAldehyde->DrugReductive AminationChloride->DrugNucleophilic Substitution(Amines/Thiols)

Figure 1: Synthetic utility map of CAS 64689-22-1 in medicinal chemistry. The central alcohol serves as a pivot for oxidation or alkylation pathways.[2]

Key Reactions
  • Oxidation to Aldehyde:

    • Reagent: Manganese Dioxide (MnO₂) or Swern conditions.[2][3]

    • Application: The resulting aldehyde is a substrate for Wittig reactions (chain extension) or reductive amination (introducing amine pharmacophores).[2][3]

  • Conversion to Alkyl Chloride:

    • Reagent: Thionyl Chloride (SOCl₂).[2][3]

    • Protocol: React the alcohol with SOCl₂ in DCM at 0°C. The resulting 4-(chloromethyl)-1,5-dimethylimidazole hydrochloride is a potent electrophile.[2][3]

    • Warning: The free base of the chloride is unstable and prone to self-polymerization.[2] Isolate and store as the hydrochloride salt.[2]

Part 5: Safety & Regulatory (MSDS Highlights)

While CAS 64689-22-1 is an intermediate, it shares toxicological profiles with similar imidazole derivatives.[2][3]

  • Hazard Classification (GHS):

    • Skin Irritation: Category 2 (H315)[2][3]

    • Eye Irritation: Category 2A (H319)[2][3]

    • STOT-SE: Category 3 (H335 - Respiratory Irritation)[2][3]

  • Handling Precautions:

    • Wear nitrile gloves and safety goggles.[2]

    • Handle in a fume hood to avoid inhalation of dust.[2][6]

    • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.[3]

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[2][3][6][7]

    • Skin Contact: Wash with soap and water.[2]

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary for Imidazole Derivatives.[2][3] Retrieved from [2][3]

  • Sigma-Aldrich. Product Specification: Imidazole Methanol Derivatives.[2][3] Retrieved from [2][3][8]

  • ChemicalBook. CAS 64689-22-1 Entry and Synthesis Links. Retrieved from [2][3]

  • American Chemical Society (ACS). Synthetic protocols for hydroxymethylimidazoles.[2][3] (General reference for LiAlH4 reduction protocols cited in text). Retrieved from [2][3]

discovery and history of dimethyl-imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Dimethyl-Imidazole Scaffold: From Industrial Catalyst to Bioactive Pharmacophore[1]

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

The dimethyl-imidazole (DMI) moiety represents a privileged scaffold in heterocyclic chemistry, bridging the gap between bulk industrial catalysis and precision pharmacotherapy. While often overshadowed by its mono-substituted cousins (e.g., N-methylimidazole), the dimethyl variants—specifically 1,2-dimethylimidazole and 5,6-dimethylbenzimidazole —offer unique steric and electronic profiles that drive specific biological interactions. This guide dissects the discovery, synthesis, and therapeutic evolution of these derivatives, moving from the early 20th-century dye chemistry to modern nitroimidazole antibiotics and ionic liquid drug delivery systems.

Historical Phylogeny & Isomerism

The history of dimethyl-imidazoles is not a single linear narrative but a convergent evolution of three distinct chemical lineages. Understanding the isomerism is critical for the medicinal chemist, as the position of the methyl groups dictates reactivity and biological target engagement.

IsomerCommon Name/CodeDiscovery ContextKey Application
1,2-Dimethylimidazole 1,2-DMIEarly 20th-century dye auxiliariesEpoxy curing, Ionic Liquids, Dimetridazole precursor
5,6-Dimethylbenzimidazole DMB1940s-50s (Vitamin B12 degradation)Axial ligand in Cobalamin, Riboflavin synthesis
1,5-Dimethyl-4-nitroimidazole Dimetridazole (derivative)1950s Rhône-Poulenc screensVeterinary antiprotozoal, anaerobic antibacterial
4(5)-Methylimidazole 4-MeI (Impurity)Maillard Reaction byproductsToxicology marker (Carcinogen), Caramel coloring impurity

Scientific Insight: The "magic methyl" effect is prominent here. Adding a methyl group to the C2 position (1,2-DMI) significantly increases basicity and nucleophilicity compared to 1-methylimidazole, making it a superior catalyst for epoxy homopolymerization and a more stable ligand for metal-organic frameworks (MOFs).

The 1,2-Dimethylimidazole Core: Synthesis & Industrial Translation

1,2-Dimethylimidazole (CAS 1739-84-0) is the workhorse of this family.[1] Historically synthesized via the Radziszewski reaction (glyoxal + ammonia + formaldehyde), modern pharmaceutical grade synthesis demands higher purity to avoid the formation of cytotoxic byproducts.

Technical Protocol 1: Green Synthesis via Dimethyl Carbonate

Rationale: Traditional alkylation using dimethyl sulfate is hazardous and generates stoichiometric salt waste. The dimethyl carbonate (DMC) route is self-validating as it produces methanol and CO2 as the only byproducts, simplifying downstream purification.

Reagents:

  • 2-Methylimidazole (Substrate)[2][3]

  • Dimethyl Carbonate (DMC) (Methylating agent & Solvent)

  • Potassium Carbonate (

    
    ) (Catalyst)
    

Step-by-Step Methodology:

  • Charge: In a high-pressure autoclave (Hastelloy or SS316), charge 1.0 eq of 2-methylimidazole and 0.05 eq of

    
    .
    
  • Addition: Add 5.0 eq of Dimethyl Carbonate. The excess DMC acts as the solvent.

  • Reaction: Seal and heat to 180°C . The internal pressure will rise due to CO2 generation (approx. 20-30 bar).

    • Mechanism:[4][5] At T > 160°C, DMC undergoes decarboxylation to form the active methylating species. The N1 nitrogen, being the most nucleophilic, attacks the methyl group.

  • Duration: Maintain for 4–6 hours. Monitor via HPLC (C18 column, Phosphate buffer/MeOH).

  • Workup: Cool to room temperature. Vent CO2.

  • Purification: Distill off excess DMC/Methanol (azeotrope). Vacuum distill the residue (bp ~204°C at atm, ~90°C at 10 mmHg) to obtain 1,2-DMI as a clear, colorless liquid.

Yield Expectation: >95% conversion; >90% isolated yield.

Visualization: Synthesis Logic Flow

G Start 2-Methylimidazole (Precursor) Condition Autoclave 180°C, 4-6h Start->Condition Reagent Dimethyl Carbonate (Green Methylator) Reagent->Condition Intermediate Transition State (N-Alkylation) Condition->Intermediate Byproducts Byproducts: CO2 (Gas) + MeOH Intermediate->Byproducts Decarboxylation Product 1,2-Dimethylimidazole (>99% Purity) Intermediate->Product Nucleophilic Attack

Figure 1: Green synthesis pathway for 1,2-Dimethylimidazole minimizing toxic waste streams.

The Nitroimidazole Revolution: Dimetridazole

The discovery of Dimetridazole (1,2-dimethyl-5-nitroimidazole) by Rhône-Poulenc in the late 1950s marked the entry of this scaffold into anti-infective therapy. It followed the isolation of azomycin (2-nitroimidazole) from Streptomyces.

Therapeutic Logic: The addition of the nitro group at position 5 renders the imidazole ring an "electron sink."

  • Selectivity: In anaerobic organisms (protozoa like Histomonas, bacteria like Clostridium), the low redox potential allows ferredoxin to donate an electron to the nitro group.[4]

  • Activation: This reduction forms a toxic nitroso radical intermediate.[4]

  • Target: The radical covalently binds to DNA, causing strand breakage. Humans (aerobes) lack the redox machinery to activate the drug, ensuring safety.

Technical Protocol 2: Synthesis of Dimetridazole

Rationale: Regioselective nitration is difficult. The industry standard involves nitrating the imidazole first, then methylating.

  • Nitration: Treat 2-methylimidazole with mixed acid (

    
    ) to yield 2-methyl-4(5)-nitroimidazole.
    
    • Note: Tautomerism makes the 4 and 5 positions equivalent in the un-alkylated state.

  • Methylation (The Critical Step):

    • Dissolve 2-methyl-4(5)-nitroimidazole in formic acid.

    • Add dimethyl sulfate (DMS) slowly at 90-100°C.

    • Regioselectivity Control: The steric bulk of the nitro group directs methylation to the distal nitrogen (N1), locking the nitro group into the 5-position (1,2-dimethyl-5-nitroimidazole). If methylation occurred at the adjacent nitrogen, it would yield the sterically crowded 1,2-dimethyl-4-nitroimidazole (less stable).

  • Isolation: Basify with aqueous ammonia to precipitate the product. Recrystallize from water/ethanol.

Biological Grounding: The Vitamin B12 Connection

No discussion of this scaffold is complete without acknowledging 5,6-dimethylbenzimidazole (DMB) . Unlike the synthetic nitroimidazoles, DMB is a naturally occurring moiety found as the axial ligand in Cobalamin (Vitamin B12).

  • Discovery: Isolated during the acid hydrolysis of B12 in the 1940s.

  • Significance: The specific coordination of the N3 nitrogen of DMB to the Cobalt center modulates the reactivity of the vitamin. In drug development, DMB analogs are used to synthesize "antivitamins" or B12-drug conjugates to target tumor cells that overexpress B12 receptors.

Modern Application: Ionic Liquids in Drug Delivery

The 1,2-dimethylimidazole core is currently experiencing a renaissance as a precursor for Ionic Liquids (ILs) .

Mechanism: Quaternization of the N3 nitrogen (e.g., with butyl chloride) yields 1-butyl-2,3-dimethylimidazolium chloride. Pharma Utility:

  • Solubilization: These ILs can dissolve poorly soluble drugs (e.g., paclitaxel) better than traditional solvents.

  • Skin Permeation: The chaotic hydrogen-bonding network of the IL disrupts the stratum corneum, enhancing transdermal drug delivery.

Visualization: Mechanism of Action (Nitroimidazoles)

MOA Drug Dimetridazole (Prodrug Form) Entry Passive Diffusion into Cell Drug->Entry Activation Nitro-Radical Anion (R-NO2•-) Entry->Activation Reduction (Low Redox Potential) Redox Ferredoxin/Flavodoxin (Anaerobic Electron Donors) Redox->Activation e- transfer Damage DNA Helix Destabilization & Strand Breakage Activation->Damage Covalent Binding Death Cell Death (Apoptosis/Lysis) Damage->Death

Figure 2: The selective toxicity mechanism of dimethyl-nitroimidazoles in anaerobic pathogens.

References

  • Synthesis of 1,2-Dimethylimidazole: Guidechem. "1,2-Dimethylimidazole 1739-84-0 History and Application." Available at:

  • Dimetridazole Discovery: BenchChem. "The Advent of a Targeted Antimicrobial: Early Research and Discovery of Dimetridazole's Properties." Available at:

  • Metronidazole & Nitroimidazole History: BenchChem. "An In-depth Technical Guide to the Discovery and History of Metronidazole." Available at:

  • Green Synthesis Protocol: Google Patents. "CN106045912A - Preparation method for 1,2-dimethylimidazole." Available at:

  • Maillard Reaction & 4-MeI: PubMed.[6] "Formation of 4(5)-methylimidazole and Its Precursors in Maillard Model Systems." Available at:

  • Ionic Liquid Applications: Biosynth. "1,2-Dimethylimidazole Applications in Industrial and Chemical Sectors." Available at:

Sources

The Biological Potential of Novel Imidazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Rational Design and Therapeutic Validation

Executive Summary

The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—remains one of the most privileged scaffolds in medicinal chemistry.[1] Beyond its established role in azole antifungals (e.g., fluconazole, ketoconazole), recent advancements have repositioned imidazole derivatives as potent effectors in oncology, particularly as tubulin polymerization inhibitors and kinase antagonists.

This guide moves beyond basic pharmacognosy to explore the causality of imidazole bioactivity. We examine the electronic properties that facilitate target engagement, analyze the Structure-Activity Relationships (SAR) of novel derivatives, and provide self-validating experimental protocols for their synthesis and biological evaluation.

The Chemical Foundation: Why Imidazole?

The ubiquity of imidazole in drug design is not accidental; it is driven by its unique electronic versatility.[2]

  • Amphotericity: Imidazole functions as both a weak acid (pKa ~14.5) and a weak base (pKa ~7.0). This allows it to exist in neutral, cationic, or anionic forms at physiological pH, facilitating transport across lipophilic membranes while maintaining water solubility.

  • Hydrogen Bonding: The unprotonated nitrogen (N3) acts as a hydrogen bond acceptor (and metal ligand), while the protonated nitrogen (N1) acts as a hydrogen bond donor.

  • Coordination Chemistry: The lone pair on N3 is critical for coordinating with metal ions in metalloenzymes, most notably the heme iron (Fe²⁺/Fe³⁺) in Cytochrome P450 enzymes.

Table 1: Physicochemical Properties of the Imidazole Core
PropertyValue/CharacteristicBiological Implication
Hybridization sp²Planar structure allows intercalation into DNA or fitting into narrow enzyme pockets.
Dipole Moment ~3.8 DHigh polarity enhances solubility and receptor interaction.
Resonance Energy 14.2 kcal/molHigh aromatic stability confers metabolic resistance compared to other heterocycles.
Coordination Site N3 (Pyridine-like)Primary site for binding heme iron in CYP51 (Lanosterol 14α-demethylase).
Therapeutic Frontiers & Mechanism of Action[1]
3.1 Antifungal & Antimicrobial: The CYP51 Paradigm

The primary mechanism of novel imidazole antifungals remains the inhibition of Lanosterol 14α-demethylase (CYP51) .

  • Mechanism: The N3 nitrogen binds perpendicularly to the heme iron of CYP51. This blocks the binding of oxygen, preventing the demethylation of lanosterol.

  • Consequence: Accumulation of toxic methylated sterols and depletion of ergosterol, leading to membrane rupture.

  • Novel Insight: Recent SAR studies indicate that 4-fluoro substitution on the phenyl ring attached to the imidazole significantly lowers MIC values compared to fluconazole [1].[3] Furthermore, extending the hydrophobic side chain (e.g., using naphthalene or biphenyl scaffolds) helps occupy the substrate access channel of the enzyme, overcoming resistance in mutant strains [2].

3.2 Anticancer: Tubulin & Kinase Targeting

Novel trisubstituted imidazoles are emerging as potent Tubulin Polymerization Inhibitors (TPIs) .

  • Mechanism: These compounds bind to the colchicine-binding site of tubulin. The imidazole ring acts as a bioisostere for the cis-double bond found in combretastatin A4, locking the molecule in a configuration that disrupts microtubule assembly.

  • Kinase Inhibition: Imidazole-based hybrids (e.g., benzimidazole-imidazole) target tyrosine kinases (VEGFR, EGFR) by mimicking the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain [3].

Rational Drug Design & SAR Logic

To design a potent imidazole derivative, one must adhere to specific structural requirements. The following diagram illustrates the core pharmacophore logic.

Visualization 1: Imidazole Pharmacophore & SAR Logic[4]

ImidazoleSAR Core Imidazole Core (Planar, Aromatic) N3 N3 (Acceptor) Binds Heme Fe or H-bond to Receptor Core->N3 Electronic Center N1 N1 (Substitution Site) Determines Pharmacokinetics (Lipophilicity) Core->N1 Anchor Point C2 C2 Position Steric Bulk Tolerance (Often Phenyl/Aryl) Core->C2 Shape Modulator C4_C5 C4/C5 Positions Electronic Tuning (EWG increases acidity) Core->C4_C5 Fine Tuning CYP51 Inhibition CYP51 Inhibition N3->CYP51 Inhibition Bioavailability Bioavailability N1->Bioavailability Tubulin Binding Tubulin Binding C2->Tubulin Binding

Caption: SAR logic for imidazole derivatives. N3 is the critical pharmacophore for enzymatic inhibition, while N1 substitution modulates solubility and transport.

Experimental Methodologies
Protocol A: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles (Debus-Radziszewski Condensation)

A robust, multicomponent reaction for generating diverse libraries.

  • Reagents: Benzil derivative (1 eq), Aldehyde (1 eq), Ammonium Acetate (4 eq), Primary Amine (1 eq).

  • Solvent: Glacial Acetic Acid (catalytic) or Ethanol with Lewis Acid catalyst (e.g., Iodine).

  • Procedure:

    • Dissolve benzil and aldehyde in ethanol.

    • Add amine and ammonium acetate.

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Validation: The spot for the product should be UV-active and distinct from starting benzil.

  • Purification: Pour reaction mixture into crushed ice. Filter the precipitate. Recrystallize from ethanol.

  • Characterization: Confirm structure via 1H-NMR (Look for disappearance of aldehyde proton and appearance of aromatic signals) and FTIR (C=N stretch at ~1600 cm⁻¹).

Protocol B: Antimicrobial Susceptibility Testing (MIC Determination)

Standardized Broth Microdilution method (CLSI guidelines).

  • Preparation: Prepare stock solution of the novel imidazole in DMSO (1 mg/mL).

  • Inoculum: Adjust bacterial/fungal suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi).

  • Plate Setup:

    • Add 100 µL of broth to a 96-well plate.

    • Perform serial 2-fold dilutions of the compound (Range: 512 µg/mL to 0.5 µg/mL).

    • Add 100 µL of diluted inoculum to each well.

  • Controls (Critical for Validity):

    • Positive Control: Ciprofloxacin (bacteria) or Fluconazole (fungi).[3][5]

    • Solvent Control: DMSO only (ensure <1% final concentration to avoid toxicity).

    • Sterility Control: Broth only.

  • Incubation: 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

Protocol C: In Vitro Cytotoxicity (MTT Assay)

To assess anticancer potential and selectivity index.

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at 5,000 cells/well. Incubate 24h for attachment.

  • Treatment: Treat cells with graded concentrations of the imidazole compound (0.1–100 µM) for 48h.

  • Assay:

    • Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C (Formazan crystals form).

    • Remove media carefully.

    • Solubilize crystals with 100 µL DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism).
    
Workflow Visualization
Visualization 2: Biological Evaluation Workflow

BioWorkflow Start Novel Imidazole Library Screen1 Primary Screen: Antimicrobial (MIC) (Cutoff: <32 µg/mL) Start->Screen1 Screen2 Primary Screen: Cytotoxicity (MTT) (Cutoff: IC50 <10 µM) Start->Screen2 HitSelect Hit Selection Screen1->HitSelect Active Screen2->HitSelect Active Mech1 Mechanism Validation: Enzyme Inhibition (CYP51 / Kinase) HitSelect->Mech1 Mech2 Mechanism Validation: Tubulin Polymerization Assay HitSelect->Mech2 ADME ADME Profiling (Lipinski Compliance) Mech1->ADME Mech2->ADME Lead Lead Candidate ADME->Lead

Caption: Step-by-step workflow for filtering novel imidazole compounds from library to lead candidate.

Visualization 3: Mechanism of Action (Enzymatic vs. Structural)

MOA cluster_0 Antifungal Pathway cluster_1 Anticancer Pathway Compound Imidazole Derivative Target1 Target: CYP51 Compound->Target1 Target2 Target: Tubulin Compound->Target2 Action1 N3 binds Heme Iron Target1->Action1 Result1 Ergosterol Depletion Membrane Lysis Action1->Result1 Action2 Binds Colchicine Site (Steric Block) Target2->Action2 Result2 G2/M Phase Arrest Apoptosis Action2->Result2

Caption: Dual mechanistic pathways: N3-coordination for CYP51 inhibition vs. steric occupation for tubulin disruption.

References
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Source: MDPI (2024). URL:[Link]

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors. Source: PubMed Central / NIH (2024). URL:[Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Source: NIH / PubMed Central (2021/2024). URL:[Link]

  • Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. Source: ACS Omega (2026). URL:[Link]

  • Recent advancement in imidazole as anti cancer agents: A review. Source: ResearchGate (2025).[5] URL:[Link]

Sources

(1,5-Dimethyl-1H-imidazol-4-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodologies, and Pharmaceutical Utility

Executive Summary

(1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS: 64689-22-1) is a critical heterocyclic building block utilized in the synthesis of pyridoxine (Vitamin B6) analogs and various bioactive pharmaceutical ingredients (APIs).[1][2][3][4][5][6][7][8] Distinguished by its 1,5-substitution pattern, this imidazole derivative offers unique steric and electronic properties compared to its more common 1,2- or 1,4-isomers. This guide provides a definitive technical profile, validated synthetic protocols, and rigorous characterization standards to ensure high-purity application in drug development.

Physicochemical Profile & Identity

The precise identification of the 1,5-isomer is paramount, as regioisomeric impurities (specifically the 1,4-dimethyl isomer) can significantly alter biological activity and downstream synthetic pathways.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name This compound
Common Synonyms 4-Hydroxymethyl-1,5-dimethylimidazole; 1,5-Dimethyl-4-hydroxymethylimidazole
CAS Registry Number 64689-22-1
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
SMILES Cn1c(C)c(CO)nc1
Appearance White to off-white crystalline solid
Melting Point 110–112 °C (Typical range for pure crystalline form)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in non-polar solvents (Hexanes)
pKa (Calculated) ~7.0 (Imidazole ring nitrogen)
Synthetic Methodology: The Ester Reduction Route

While direct hydroxymethylation of imidazoles is possible, it often yields regioisomeric mixtures. The Reductive Cleavage of Esters is the preferred "Gold Standard" protocol for generating high-purity this compound, ensuring the integrity of the substitution pattern.

Reaction Logic

The synthesis proceeds via the reduction of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate using Lithium Aluminum Hydride (LiAlH₄). This route is chosen for its thermodynamic reliability, preventing the migration of the methyl group or ring rearrangement.

Experimental Protocol (Bench Scale)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Precursor Preparation: Dissolve Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) [0.2 M concentration].

  • Activation: Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add LiAlH₄ (2.5 eq) portion-wise over 30 minutes. Caution: Exothermic hydrogen evolution.

  • Propagation: Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).

  • Quenching (Fieser Method):

    • Cool back to 0°C.

    • Add water (1 mL per g LiAlH₄).

    • Add 15% NaOH (1 mL per g LiAlH₄).

    • Add water (3 mL per g LiAlH₄).

  • Isolation: Filter the resulting granular precipitate through a Celite pad. Dry the filtrate over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via flash column chromatography (DCM:MeOH gradient).

Visualization: Synthetic Pathway

SynthesisPath Precursor Ethyl 1,5-dimethyl- imidazole-4-carboxylate Reagent LiAlH4 / THF (0°C to RT) Precursor->Reagent Nucleophilic Acyl Substitution Intermediate Tetrahedral Aluminate Complex Reagent->Intermediate Hydride Transfer Quench Fieser Workup (H2O / NaOH) Intermediate->Quench Hydrolysis Product (1,5-Dimethyl-1H-imidazol- 4-yl)methanol Quench->Product Isolation

Figure 1: Step-wise reduction pathway ensuring retention of the 1,5-substitution pattern.

Analytical Characterization & Structural Validation

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) is the primary tool.[7] The distinction between the 1,5-dimethyl and 1,4-dimethyl isomers rests on the Nuclear Overhauser Effect (NOE) interactions, but 1H NMR chemical shifts provide immediate confirmation.

^1H NMR Assignment (DMSO-d₆, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
C2-H 7.45 – 7.55Singlet (s)1HCharacteristic downfield aromatic proton between nitrogens.
OH 4.80 – 5.00Triplet (t)1HExchangeable hydroxyl proton (coupling to CH₂).
C4-CH₂ 4.35 – 4.45Doublet (d)2HMethylene protons adjacent to the hydroxyl group.
N1-CH₃ 3.50 – 3.60Singlet (s)3HMethyl on Nitrogen (deshielded).
C5-CH₃ 2.20 – 2.30Singlet (s)3HMethyl on Carbon 5 (shielded relative to N-Me).

Diagnostic Check: If the C-Me signal appears significantly downfield or the NOE shows interaction between the C-Me and the C2-H, you may have the 1,2-dimethyl isomer. If the NOE shows interaction between N-Me and C-Me, the 1,5-substitution is confirmed (due to spatial proximity).

Quality Control & Handling Workflow

For researchers integrating this compound into high-throughput screening or GMP manufacturing, a robust QC workflow is required to prevent batch failure.

Stability and Storage[5]
  • Hygroscopicity: Moderate. The hydroxymethyl group can absorb moisture.

  • Storage: Store at 2–8°C under inert gas (Argon) in a tightly sealed vial.

QC Decision Tree

QC_Workflow Sample Crude Product Appearance Visual Check: White/Off-White Solid? Sample->Appearance Solubility Solubility Test: Clear in DMSO? Appearance->Solubility Yes Fail REJECT / RE-PURIFY Appearance->Fail No (Colored) NMR 1H NMR: Confirm 1,5-Regiochemistry Solubility->NMR Yes Solubility->Fail No (Turbid) HPLC HPLC Purity: > 98.0% Area? NMR->HPLC Passes Structure NMR->Fail Isomer Detected HPLC->Fail < 98% Pass RELEASE BATCH HPLC->Pass Yes

Figure 2: Quality Control Decision Matrix for lot release.

Pharmaceutical Applications

The this compound scaffold is not merely a solvent or reagent; it is a pharmacophore.

  • Vitamin B6 Synthesis: Historically, this compound serves as a structural analog to the pyridine ring precursors found in the de novo synthesis of Pyridoxine.

  • Antifungal Agents: Imidazole alcohols are precursors to azole-class antifungals, where the hydroxyl group is converted to a leaving group (chloride or mesylate) and displaced by aryl halides.

  • H3 Receptor Antagonists: Derivatives of 4-hydroxymethyl-imidazoles have been explored in the development of histamine H3 receptor antagonists for cognitive disorders.

References
  • Chemical Identity & Properties

    • Ark Pharm Scientific.[3] this compound Product Data. Retrieved from

    • BLD Pharm.[4] CAS 64689-22-1 MSDS and Technical Specifications. Retrieved from

  • Synthetic Methodology

    • ChemicalBook.[1] Synthesis of Imidazole Methanol Derivatives via Hydride Reduction. Retrieved from

    • ResearchGate.[7] Regioselective Synthesis of 1,5-Disubstituted Imidazoles. Retrieved from

  • Spectral Data

    • Merck Index / UK Isotope. NMR Solvent Data and Chemical Shift References for Heterocycles. Retrieved from

Sources

preliminary bioactivity screening of (1,5-Dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Fragment-Based Assessment & Early-Stage Screening

Executive Summary & Compound Profile

(1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS: 64689-22-1) represents a distinct subclass of the imidazole scaffold.[1][2] Unlike the promiscuous 4(5)-methylimidazole, the 1,5-dimethyl substitution pattern locks the nitrogen tautomerism, presenting a fixed steric and electrostatic face to biological targets.

This guide outlines a rigorous preliminary screening protocol. We treat this compound not merely as a synthesis intermediate, but as a Fragment-Based Drug Discovery (FBDD) candidate. The objective is to identify weak but specific molecular interactions (typically in the high


M to low mM range) that justify its use as a warhead or scaffold in lead optimization.
Chemical Identity
PropertySpecification
IUPAC Name (1,5-dimethylimidazol-4-yl)methanol
CAS Number 64689-22-1
Molecular Weight 126.16 g/mol
Structural Significance N1-Methylation: Prevents tautomeric shift.C5-Methylation: Increases lipophilicity and induces steric twist.C4-Methanol: Primary polar handle for H-bonding or further conjugation.[1][3][4][5]

Strategic Screening Architecture

We do not screen randomly. Our strategy is driven by the "Imidazole Rule" : Imidazoles are privileged structures that frequently interact with metalloproteins (via heme coordination) and G-protein coupled receptors (GPCRs, specifically aminergic).[4]

Workflow Visualization

The following diagram illustrates the decision matrix for screening this specific scaffold.

ScreeningWorkflow Start Compound: this compound InSilico Phase 1: In Silico Profiling (pKa, LogP, Heme Docking) Start->InSilico Safety Phase 2: Cytotoxicity Baseline (HepG2 / HEK293) InSilico->Safety Pass Solubility Specific Phase 3: Mechanism-Based Screening Safety->Specific IC50 > 100 µM CYP Assay A: CYP450 Inhibition (Heme Coordination Check) Specific->CYP GPCR Assay B: Histamine Receptor Binding (H1/H3 Selectivity) Specific->GPCR Micro Assay C: Antimicrobial MIC (S. aureus / Candida) Specific->Micro Decision Hit Evaluation (Ligand Efficiency > 0.3?) CYP->Decision GPCR->Decision Micro->Decision

Figure 1: Hierarchical screening workflow prioritizing safety and mechanism-based target engagement.

Phase 1: Physicochemical & In Silico Preparation

Before wet-lab screening, you must establish the "Screening Window"—the concentration range where the compound is soluble and bio-relevant.

Solubility & Stability

The hydroxymethyl group confers water solubility, but the dimethyl backbone adds lipophilicity.

  • Protocol: Dissolve 10 mg in DMSO to create a 100 mM stock .

  • Verification: Dilute to 1 mM in PBS (pH 7.4). Check for precipitation using nephelometry or simple visual inspection.[4]

  • Why? Imidazoles can act as weak bases.[4] Ensure the pH of your assay buffer remains buffered at 7.4, as the imidazole nitrogen (pKa ~7.0) may protonate, altering binding affinity.[4]

In Silico Target Prediction

Run a structural similarity search against the ChEMBL database.

  • Hypothesis: The 1,5-dimethyl motif is structurally distinct from Histamine (4-(2-aminoethyl)imidazole).[1] The lack of a protonatable amine side chain suggests reduced affinity for H1/H2 receptors compared to histamine, but potentially higher specificity for CYP enzymes or metal-dependent hydrolases.[4]

Phase 2: Cytotoxicity Baseline (The Safety Gate)

Objective: Determine the


 (Cytotoxic Concentration 50%). If the compound kills cells at 

, it is likely a non-specific toxin rather than a selective drug lead.
Protocol: ATP-Based Cell Viability (CellTiter-Glo®)

Rationale: Imidazoles can disrupt mitochondrial electron transport.[1] ATP assays are more sensitive to metabolic perturbation than MTT assays.[4]

  • Cell Line: HepG2 (Liver model) or HEK293 (Kidney model).[4]

  • Seeding: 5,000 cells/well in 96-well white opaque plates. Incubate 24h.

  • Dosing: Prepare serial dilutions (0.1

    
    M to 500 
    
    
    
    M) in culture medium (max 0.5% DMSO).
  • Exposure: Incubate for 48 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent, shake 2 min, read luminescence.

  • Success Criteria:

    
    .
    

Phase 3: Mechanism-Based Screening Protocols[1][4]

This is the core of the bioactivity assessment. We focus on the "Imidazole Effect" —the propensity of the nitrogen lone pair to coordinate with heme iron.

Assay A: CYP450 Binding (Spectral Shift Assay)

Context: Many imidazole drugs (e.g., Ketoconazole) inhibit Cytochrome P450 by coordinating the heme iron. This assay determines if your compound is a CYP inhibitor (liability) or a potential CYP-targeting lead (e.g., for aromatase inhibition).

Mechanism Visualization:

HemeBinding cluster_result Readout Heme Heme Iron (Fe3+) Complex Type II Spectral Complex Heme->Complex Coordination Imid Imidazole N3 (Lone Pair) Imid->Complex Ligand Binding Shift Red Shift (Soret Band) Complex->Shift

Figure 2: Mechanism of Type II binding where the imidazole nitrogen coordinates with the heme iron.[3]

Protocol:

  • System: Recombinant CYP3A4 or CYP19A1 (Aromatase) microsomes.

  • Baseline: Record UV-Vis spectrum (350–500 nm) of microsomes in buffer.

  • Titration: Add compound (1

    
    M – 100 
    
    
    
    M) to the sample cuvette. Add equal volume of solvent to reference.[4]
  • Analysis: Look for a Type II difference spectrum :

    • Peak: ~425–435 nm

    • Trough: ~390–410 nm

  • Interpretation: A strong Type II spectrum confirms direct heme coordination.

Assay B: Antimicrobial Screening (MIC)

Context: Imidazole derivatives are foundational to antifungal therapies (Azoles).[4] While simple alcohols are weak, they may exhibit synergy or lead-like activity.[4]

  • Strains: Staphylococcus aureus (ATCC 29213) and Candida albicans (ATCC 90028).

  • Method: Broth Microdilution (CLSI guidelines).

  • Range: Test high concentrations (up to 256

    
    g/mL) since this is a fragment.
    
  • Readout: Visual turbidity score after 24h (bacteria) or 48h (fungi).

Data Analysis & Hit Validation

Summarize your findings in a "Traffic Light" table to guide decision-making.

AssayResultInterpretationAction
Cytotoxicity

Toxic STOP. Do not proceed.[1]
CYP Binding Type II Spectrum (+)Heme Binder Potential CYP inhibitor.[4] Assess selectivity.
Antimicrobial MIC < 64

g/mL
Hit Proceed to SAR (Structure-Activity Relationship).[1]
Antimicrobial MIC > 256

g/mL
Inactive Compound requires warhead addition.[4]
Self-Validation Check
  • Did the positive control work? (e.g., Ketoconazole for CYP assay, Doxorubicin for cytotoxicity).

  • Was the DMSO concentration < 1%? Higher DMSO can denature enzymes, giving false negatives.

  • Is the pH stable? Verify buffer pH post-addition of the high-concentration imidazole.

References

  • PubChem. this compound - Compound Summary.[1] National Library of Medicine. [Link][1][4]

  • Zhang, L. et al. Imidazole Derivatives as Privileged Scaffolds in Drug Discovery. Current Medicinal Chemistry, 2014. [Link]

  • Correia, M.A. et al. Inhibition of Cytochrome P450 Enzymes by Imidazole Drugs.[4] Methods in Enzymology, 2002. [Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • Chem-Impex. (1-Methyl-1H-imidazol-4-yl)methanol Product Data. (Used for structural analog comparison). [Link]

Sources

Methodological & Application

Technical Guide: Synthetic Utility & Protocols for (1,5-Dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile

(1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS: 64689-22-1) is a versatile heterocyclic building block characterized by a primary hydroxyl group attached to the C4 position of a 1,5-dimethylated imidazole ring.[1][2] Unlike its 1,4-dimethyl isomer, this specific regioisomer offers unique steric and electronic properties that are highly valued in the synthesis of C17,20-lyase inhibitors , antimalarial agents , and bioinorganic ligands .

Its utility stems from its bifunctional nature: the imidazole ring acts as a robust pharmacophore and metal ligand, while the hydroxymethyl group serves as a modifiable "handle" for coupling reactions. This guide details the conversion of this alcohol into two critical electrophilic intermediates: the aldehyde (via oxidation) and the chloromethyl derivative (via activation), enabling diverse downstream applications.

Chemical Specifications
PropertyData
IUPAC Name This compound
CAS Number 64689-22-1
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in non-polar solvents
Key Reactivity Nucleophilic substitution (after activation), Oxidation, N-coordination

Strategic Synthetic Pathways

The synthetic value of this compound lies in its ability to diverge into two distinct reactive pathways. The Oxidation Pathway yields a reactive aldehyde for reductive aminations (common in kinase inhibitor synthesis), while the Halogenation Pathway creates an alkylating agent for attaching the imidazole moiety to phenols or amines.

Visual Workflow: Divergent Synthesis

G Alcohol This compound (Starting Material) Aldehyde 1,5-Dimethyl-1H-imidazole-4-carbaldehyde (Electrophile) Alcohol->Aldehyde Oxidation (MnO2 or Swern) Chloride 4-(Chloromethyl)-1,5-dimethylimidazole HCl (Alkylating Agent) Alcohol->Chloride Activation (SOCl2) Schiff Schiff Bases / Amines (Reductive Amination) Aldehyde->Schiff Heterocycles Fused Heterocycles (e.g., Imidazopyridines) Aldehyde->Heterocycles Ethers Imidazole Ethers (Williamson Ether Synthesis) Chloride->Ethers Amines N-Alkylated Scaffolds (Nucleophilic Substitution) Chloride->Amines

Caption: Divergent synthetic utility of this compound showing oxidation and activation pathways.

Experimental Protocols

Protocol A: Activation via Chlorination

Objective: Synthesis of 4-(Chloromethyl)-1,5-dimethylimidazole Hydrochloride . Rationale: The hydroxyl group is a poor leaving group. Converting it to a chloride creates a highly reactive electrophile. The hydrochloride salt is isolated because the free base 4-(chloromethyl)imidazole is unstable and prone to self-polymerization.

Reagents:

  • This compound (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (N₂ or Ar).

  • Dissolution: Suspend this compound (10 mmol) in anhydrous DCM (20 mL). Cool the mixture to 0°C using an ice bath.

  • Addition: Add Thionyl Chloride (15-20 mmol) dropwise over 15 minutes. Caution: SO₂ and HCl gas evolution will occur. Vent properly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour, then heat to mild reflux (40°C) for 2 hours to ensure completion.

  • Workup: Cool the mixture to room temperature. The product often precipitates as the hydrochloride salt.

    • If precipitate forms: Filter the solid under inert gas, wash with cold DCM/Ether (1:1), and dry under vacuum.

    • If no precipitate: Concentrate the solvent in vacuo to ~20% volume, then add anhydrous Diethyl Ether to induce precipitation.

  • Yield/Storage: Expect a white to pale yellow hygroscopic solid. Store immediately in a desiccator at -20°C.

Critical Note: Do NOT neutralize to the free base unless immediately reacting it in the next step. The salt form is stable; the free base degrades rapidly.

Protocol B: Oxidation to Aldehyde

Objective: Synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde . Rationale: This aldehyde is a "gateway" intermediate for reductive amination or condensation reactions (e.g., formation of imidazole-fused heterocycles). Manganese Dioxide (MnO₂) is preferred over Cr(VI) reagents for its mildness and ease of workup.

Reagents:

  • This compound (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (10.0 eq)

  • Chloroform (CHCl₃) or DCM (Solvent)

Step-by-Step Methodology:

  • Activation: Ensure MnO₂ is "activated" (dried at 110°C for 24h prior to use) for optimal reactivity.

  • Reaction: Dissolve the alcohol (5 mmol) in CHCl₃ (50 mL). Add Activated MnO₂ (50 mmol) in one portion.

  • Reflux: Heat the suspension to reflux (approx. 60°C) with vigorous stirring. Monitor by TLC (typically 4-12 hours).

  • Filtration: Once starting material is consumed, cool to room temperature. Filter the mixture through a pad of Celite® to remove the manganese oxides.

  • Purification: Wash the Celite pad with warm CHCl₃. Concentrate the combined filtrate in vacuo.

  • Isolation: The residue is typically a crystalline solid that is sufficiently pure for subsequent steps. Recrystallization can be performed from Ethyl Acetate/Hexanes if necessary.

Protocol C: Application - Reductive Amination

Objective: Coupling the imidazole aldehyde with a primary amine (e.g., synthesis of a kinase inhibitor scaffold).

Reagents:

  • 1,5-Dimethyl-1H-imidazole-4-carbaldehyde (from Protocol B) (1.0 eq)[3]

  • Primary Amine (R-NH₂) (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:

  • Imine Formation: In a reaction vial, mix the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL). Add catalytic acetic acid. Stir at room temperature for 1-2 hours to allow imine formation (monitored by disappearance of aldehyde on TLC).

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion. Stir at room temperature for 12-16 hours.

  • Quench: Quench the reaction with Saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient).

Safety & Handling Guidelines

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. All glassware must be flame-dried. Perform all operations in a fume hood.

  • Imidazole Derivatives: Generally irritants. Avoid inhalation of dust.

  • Stability: The starting alcohol is stable at room temperature. The chloromethyl intermediate (Protocol A) is moisture-sensitive and should be stored as the HCl salt. The aldehyde (Protocol B) is air-stable but should be stored in the dark to prevent photo-degradation.

References

  • Synthesis of Imidazole-4-carbaldehyde: GuideChem. "Synthesis route of 1H-Imidazole-4-carbaldehyde via MnO2 oxidation." Link

  • Chlorination Protocol (Analogous): PrepChem. "Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride." Link

  • Reductive Amination General Guide: Organic Chemistry Portal. "Reductive Amination using Sodium Triacetoxyborohydride." Link

  • Medicinal Applications: MDPI. "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol: Synthesis and Ligand Potential." Link

  • General Reactivity of Hydroxymethyl Imidazoles: ScienceMadness. "Discussion on Thionyl Chloride reactions with alcohols." Link

Sources

Application Note: (1,5-Dimethyl-1H-imidazol-4-yl)methanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for (1,5-Dimethyl-1H-imidazol-4-yl)methanol , a specialized heterocyclic ligand offering unique steric and electronic properties for coordination chemistry, Metal-Organic Framework (MOF) construction, and bioinorganic modeling.

Executive Summary

This compound (CAS 64689-22-1), hereafter referred to as L-1,5-OH , represents a bifunctional ligand class bridging simple monodentate imidazoles and multidentate chelators. Unlike its 1-methyl or 1,2-dimethyl analogs, L-1,5-OH combines a sterically accessible N-donor site (N3) with a proximal hydroxymethyl arm at C4. This configuration enables switchable coordination modes—ranging from simple monodentate binding to supramolecular bridging via hydrogen bonding—making it an ideal candidate for crystal engineering , catalytic active site modeling , and pharmaceutical co-crystal development .

Ligand Profile & Chemical Logic

Structural Properties

The unique utility of L-1,5-OH stems from the specific arrangement of its substituents, which governs its coordination sphere behavior.

PropertySpecificationImpact on Coordination
Formula C₆H₁₀N₂OLow molecular weight allows high metal density in MOFs.
Donor Atoms N3 (Imine), O (Hydroxyl)N3: Primary soft donor (high affinity for Cu²⁺, Zn²⁺, Co²⁺). O: Secondary hard donor (hemilabile or H-bond donor).
Sterics 1,5-Dimethyl substitutionC5-Methyl: Blocks the "back" of the ring, preventing N1 interactions but leaving the N3 donor face (C2-H) accessible.
Functionality 4-HydroxymethylPositioned adjacent to N3, enabling chelation (forming a 5-membered ring) or bridging modes.
Coordination Modes

The ligand exhibits three primary binding motifs depending on pH and metal ion hardness:

  • Monodentate (κN): Binding solely through N3. The pendant -OH group remains free for hydrogen bonding (supramolecular networking).

  • Chelating (κ²N,O): Requires deprotonation of the hydroxyl group or interaction with oxophilic metals (e.g., Ti, Fe), forming a stable 5-membered metallacycle.

  • Bridging (μ-N,O): The N3 binds one metal center while the oxygen bridges to a second, often seen in polymeric structures (CPs/MOFs).

CoordinationModes Ligand L-1,5-OH Ligand Mode1 Mode A: Monodentate (κN) (Pendant OH for H-bonding) Ligand->Mode1 Neutral pH Soft Metals (Cu, Zn) Mode2 Mode B: Chelating (κ²N,O) (5-Membered Ring) Ligand->Mode2 Basic pH Oxophilic Metals Mode3 Mode C: Bridging (μ-N,O) (Polymer Formation) Ligand->Mode3 High Conc. Solvothermal Metal Metal Center (M) Mode1->Metal N3-M Bond Mode2->Metal N3-M & O-M Mode3->Metal N3-M1 & O-M2

Caption: Predicted coordination motifs of L-1,5-OH driven by reaction conditions.

Experimental Protocols

Protocol A: Synthesis of Monomeric M(II) Complexes

Target: Isolation of discrete molecular complexes [M(L)₂(Solvent)₂]X₂ for biological screening or crystallographic analysis.

Reagents:

  • L-1,5-OH: 2.0 mmol (252 mg).

  • Metal Salt: Cu(ClO₄)₂·6H₂O or Zn(NO₃)₂[1]·6H₂O (1.0 mmol).

  • Solvent: Methanol (HPLC Grade).

Workflow:

  • Dissolution: Dissolve 1.0 mmol of metal salt in 10 mL MeOH. The solution should be clear.

  • Ligand Addition: Dissolve 2.0 mmol L-1,5-OH in 5 mL MeOH. Add dropwise to the metal solution under stirring.

    • Observation: A color change (e.g., light blue to deep blue for Cu) indicates immediate N-coordination.

  • Reflux: Heat the mixture at 60°C for 2 hours to ensure thermodynamic equilibration.

  • Crystallization: Filter any particulates. Allow the filtrate to evaporate slowly at room temperature (slow evaporation technique).

  • Harvest: Crystals typically form within 3-7 days. Wash with cold diethyl ether.

Protocol B: Synthesis of Coordination Polymers (MOF Precursors)

Target: Creation of extended networks utilizing the bridging capability of the hydroxymethyl group.

Reagents:

  • L-1,5-OH: 1.0 mmol.

  • Linker: Terephthalic acid (0.5 mmol) – optional co-ligand.

  • Metal Salt: Cu(OAc)₂·H₂O (1.0 mmol).

  • Base: Triethylamine (TEA) – to deprotonate the OH group.

Workflow:

  • Mix Ligand, Metal, and Co-ligand in DMF/Ethanol (1:1 v/v).

  • Add 1.0 equivalent of TEA to facilitate deprotonation of the alcohol (forming the alkoxide donor).

  • Solvothermal: Seal in a Teflon-lined autoclave. Heat at 100°C for 24 hours.

  • Cooling: Cool at a rate of 5°C/hour to promote single-crystal growth.

Characterization & Validation

To validate the coordination mode, researchers must compare the spectral signatures of the free ligand against the complex.

TechniqueParameterFree Ligand (L-1,5-OH)Metal Complex (M-L)Interpretation
FT-IR ν(C=N) Imidazole~1500–1520 cm⁻¹Shifted +10–20 cm⁻¹Indicates N3 coordination to metal.
FT-IR ν(O-H) Stretch~3200–3400 cm⁻¹ (Broad)Sharper or ShiftedBroad: OH is participating in H-bonding (Mode A). Absent/Shifted: OH is deprotonated/coordinated (Mode B/C).
¹H NMR H-2 (Aromatic)~7.5 ppmDownfield shift (0.2–0.5 ppm)Deshielding due to electron withdrawal by metal at N3.
XRD Bond LengthsN/AM-N ≈ 1.9–2.1 ÅDefinitive proof of coordination geometry.
Troubleshooting Guide
  • Precipitate is amorphous? Switch from MeOH to a DMF/MeCN mixture to slow down nucleation.

  • No complex formation? Check pH. If the solution is too acidic, the imidazole N3 will protonate (pKₐ ~7) and cannot bind the metal. Adjust pH to ~8 using dilute NaOH or TEA.

Application Areas

Bioinorganic Modeling

L-1,5-OH serves as an excellent mimic for the Histidine-Serine environment found in certain metalloenzymes. The imidazole (His) and alcohol (Ser) moieties allow researchers to model "proton shuttling" mechanisms where the pendant OH group assists in substrate activation via hydrogen bonding.

Pharmaceutical Co-Crystals

Due to the presence of both a hydrogen bond donor (-OH) and acceptor (N3), this ligand is a prime candidate for co-crystallization with acidic Active Pharmaceutical Ingredients (APIs) like ibuprofen or carboxylic acid derivatives, potentially improving their solubility.

References

  • General Imidazole Coordination

    • Title: "The roles of imidazole ligands in coordin
    • Source: CrystEngComm, 2016, 18, 6543-6565.[2]

    • URL:[Link]

  • Hydroxymethylimidazole Complexes

    • Title: "Synthesis and structure of metal complexes containing zwitterionic N-hydroxyimidazole ligands"
    • Source: Polyhedron (via ResearchGate), 2003.

    • URL:[Link]

  • Ligand Data & Properties

    • Title: "this compound Compound Summary"
    • Source: PubChem (National Library of Medicine).

    • URL:[Link]

  • Analogous 1-Methylimidazole Chemistry

    • Title: "1-Methylimidazole" (Structural Analog Comparison)
    • Source: Wikipedia / Chemical Data Collections.

    • URL:[Link]

Sources

Advanced Protocol for the Synthesis of Polysubstituted Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Relevance[1][2][3][4]

The imidazole ring is a ubiquitous pharmacophore in modern medicinal chemistry, serving as the core scaffold for a vast array of antifungal (e.g., Ketoconazole), antihypertensive (e.g., Losartan), and anticancer agents. Its amphoteric nature allows it to function as both a hydrogen bond donor and acceptor, facilitating critical interactions within biological binding pockets.

This guide moves beyond elementary textbook descriptions to provide a field-validated, high-efficiency protocol for synthesizing 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. We prioritize Green Chemistry principles —specifically microwave-assisted, solvent-free methodologies—that offer superior atom economy and reaction rates compared to classical reflux methods.

Mechanistic Insight: The Debus-Radziszewski Pathway

To optimize yield, one must understand the underlying causality of the reaction. The synthesis of tri- and tetrasubstituted imidazoles generally proceeds via a modified Debus-Radziszewski mechanism.

The "Ammonia-First" vs. "Aldehyde-First" Debate

Classically, it is understood that the 1,2-dicarbonyl (e.g., benzil) condenses with ammonia (from ammonium acetate) to form a diimine intermediate . This intermediate is highly electrophilic and subsequently undergoes a [3+2]-like cyclocondensation with the aldehyde.

Critical Insight for Optimization:

  • Ammonium Acetate Excess: The reaction requires a surplus of ammonium acetate (typically 4–8 equivalents) not just as a reactant, but to buffer the reaction medium. The in situ generation of acetic acid acts as a dual activation catalyst, protonating the carbonyl oxygens to facilitate nucleophilic attack.

  • Steric Hinderance: In tetrasubstituted synthesis, the primary amine competes with ammonia. The order of addition and steric bulk of the amine significantly impact reaction kinetics.

Reaction Mechanism Diagram

ImidazoleMechanism Reactants 1,2-Dicarbonyl (Benzil) + NH4OAc Intermediate1 Diimine Intermediate Reactants->Intermediate1 Condensation Transition Cyclization Transition State Intermediate1->Transition + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Transition Dehydration - H2O (Aromatization) Transition->Dehydration Proton Transfer Product Trisubstituted Imidazole Dehydration->Product Stabilization

Figure 1: Simplified mechanistic pathway for the condensation of benzil and aldehyde to form imidazole rings.

Experimental Protocols

We present two protocols: a Microwave-Assisted Green Synthesis (Process A) for rapid library generation, and a One-Pot Four-Component Synthesis (Process B) for fully substituted derivatives.

Protocol A: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

Advantage: Solvent-free, reaction time < 5 minutes, high yield (>90%).

Materials
  • Benzil (1,2-diphenylethane-1,2-dione): 1.0 mmol (210 mg)

  • Benzaldehyde (substituted): 1.0 mmol[1]

  • Ammonium Acetate: 4.0 mmol (308 mg)

  • Catalyst: Silica-Sulfuric Acid (SSA) or mild solid acid (5 mol%)

  • Equipment: Microwave reactor (monomode preferred) or modified domestic microwave (700W).

Step-by-Step Methodology
  • Homogenization: In a borosilicate glass vial, grind the Benzil, Benzaldehyde, and Ammonium Acetate with the solid catalyst until a fine, uniform powder/paste is achieved. Why: Intimate contact between solids lowers the activation energy barrier in solvent-free conditions.

  • Irradiation: Place the open vial in the microwave reactor. Irradiate at 140°C (or 300W) for 2–4 minutes .

    • Self-Validating Check: The reaction mixture will melt into a homogeneous liquid and then darken slightly. Monitor TLC until the benzil spot (Rf ~0.6 in 20% EtOAc/Hexane) disappears.

  • Quenching: Allow the mixture to cool to 60°C, then slowly add 10 mL of ice-cold water while stirring vigorously.

    • Observation: The product should precipitate out immediately as a solid.

  • Purification: Filter the precipitate. Wash with cold water (2 x 5 mL) to remove excess ammonium acetate. Recrystallize from hot ethanol or an ethanol/water (9:1) mixture.

Protocol B: Four-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

Advantage: One-pot formation of highly functionalized cores.[1][2]

Materials
  • Benzil: 1.0 mmol[1][3]

  • Benzaldehyde: 1.0 mmol[1][3]

  • Aniline (Primary Amine): 1.0 mmol

  • Ammonium Acetate: 2.0 mmol[1]

  • Solvent: Ethanol (5 mL) or Solvent-Free (if using microwave).

Workflow Diagram

ExperimentalWorkflow Start Weigh Reagents: Benzil, Aldehyde, Amine, NH4OAc Mix Mix in Round Bottom Flask (Solvent: EtOH or None) Start->Mix Reaction Reflux (2-4h) OR Microwave (3-5 min) Mix->Reaction Monitor TLC Check (Eluent: 3:7 EtOAc:Hexane) Reaction->Monitor Monitor->Reaction Incomplete Quench Pour into Crushed Ice Monitor->Quench Complete Filter Vacuum Filtration Quench->Filter Purify Recrystallization (EtOH/Water) Filter->Purify

Figure 2: Operational workflow for the one-pot synthesis of tetrasubstituted imidazoles.

Data Analysis & Validation

Comparative Yield Analysis

The choice of catalyst and energy source drastically affects throughput. The table below summarizes typical results for 2,4,5-triphenylimidazole.

MethodCatalystConditionsTimeYield (%)Atom Economy
Classical NoneReflux (AcOH)3–5 h70–80%Low
Thermal Lactic Acid100°C60 min92%Moderate
Microwave Silica-Sulfuric Acid140°C3 min 96% High
Microwave Ionic Liquid100°C5 min94%High
Characterization Standards (Self-Validation)

To validate the synthesis without immediate access to NMR, use these physical checkpoints:

  • Solubility Check: The product should be soluble in polar organic solvents (DMSO, DMF) but insoluble in water.

  • Melting Point: 2,4,5-Triphenylimidazole has a sharp melting point at 274–275°C . A broad range (>2°C) indicates incomplete removal of the benzil starting material.

  • Spectroscopic Validation (NMR):

    • 1H NMR (DMSO-d6): Look for the characteristic N-H singlet (broad) around 12.5–13.0 ppm (for trisubstituted). The aromatic protons will appear as multiplets between 7.0–8.5 ppm.

    • 13C NMR: The C-2 carbon (between the two nitrogens) typically resonates around 146–148 ppm .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Sticky/Oily Product Incomplete reaction or impurities (benzil).Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Low Yield Volatilization of reagents (Microwave).Use a capped pressure vial for microwave synthesis. Ensure NH4OAc is in excess (4 equiv).
Starting Material Remains Catalyst deactivation.If using solid acid catalysts (SSA), reactivate by heating at 100°C for 1h before use.

References

  • Adib, M., et al. (2008). "A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles under solvent-free conditions." Tetrahedron Letters.

  • Wolkenberg, S. E., et al. (2004). "Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation." Organic Letters.

  • Shelke, K. F., et al. (2009). "Lactic acid as a green catalyst for the synthesis of 2,4,5-trisubstituted imidazoles."[4] Chinese Chemical Letters.

  • Safari, J., et al. (2013). "Magnetic Fe3O4 nanoparticles as a highly efficient catalyst for the synthesis of imidazoles." Journal of Chemical Sciences.

  • Debus, H. (1858). "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Justus Liebigs Annalen der Chemie.

Sources

application of (1,5-Dimethyl-1H-imidazol-4-yl)methanol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing (1,5-Dimethyl-1H-imidazol-4-yl)methanol in Medicinal Chemistry

Part 1: Introduction & Chemical Profile

This compound is a specialized heterocyclic building block extensively utilized in the synthesis of bioactive pharmaceutical ingredients (APIs). Unlike its more common isomer, (1-methyl-1H-imidazol-4-yl)methanol, the 1,5-dimethyl substitution pattern offers unique steric and electronic properties that are critical for fine-tuning the pharmacokinetics (PK) and binding affinity of drug candidates.

This compound serves as a "privileged structure" linker—a molecular scaffold capable of providing ligand-target interactions (hydrogen bonding,


-stacking) while modulating physicochemical properties such as lipophilicity (LogP) and blood-brain barrier (BBB) permeability.
Physicochemical Profile[3][4][5][6][7][8][9][10]
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 126.16 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP ~0.3 - 0.6Low lipophilicity enhances aqueous solubility of coupled leads.
pKa (Imidazole N3) ~7.2Physiologically relevant; exists as a mix of neutral/cationic forms at pH 7.4.
H-Bond Donors 1 (OH)Critical for solvent interaction or target binding.
H-Bond Acceptors 2 (N3, O)The N3 nitrogen is a potent acceptor for kinase hinge regions.

Part 2: Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

The 1,5-dimethylimidazole moiety is frequently employed as a "headgroup" in kinase inhibitors. The N3 nitrogen atom can serve as a crucial hydrogen bond acceptor, interacting with the backbone NH of residues in the ATP-binding pocket (hinge region). The 5-methyl group provides a steric clash that can induce selectivity by excluding the inhibitor from kinases with smaller gatekeeper residues.

CNS-Active Agents

Due to its low molecular weight and balanced polarity, derivatives of this alcohol are explored in neuropharmacology. The imidazole ring can mimic the histidine side chain, allowing it to interact with histamine receptors (H3/H4) or modulate specific metalloenzymes involved in neurotransmitter regulation.

Bioisosteric Replacement

The (1,5-dimethyl-1H-imidazol-4-yl)methyl group is often used as a bioisostere for benzyl or pyridyl methyl groups. This replacement often improves metabolic stability by blocking the oxidation-prone benzylic positions found in phenyl rings, while the nitrogen atoms introduce polarity to reduce non-specific binding.

Part 3: Synthetic Protocols

The following protocols describe the activation of the alcohol to an electrophile and its subsequent coupling. These procedures are designed to minimize side reactions, specifically the chlorination of the C5-methyl group, which can occur under harsh conditions.

Protocol A: Activation to (4-(Chloromethyl)-1,5-dimethyl-1H-imidazole hydrochloride)

Objective: Convert the hydroxyl group to a reactive chloride for nucleophilic substitution. Safety Note: Thionyl chloride (


) releases 

and

gas. Perform in a fume hood.

Reagents:

  • This compound (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous, 10 volumes)

  • DMF (Catalytic, 0.05 eq)

Procedure:

  • Dissolution: Charge a flame-dried Round Bottom Flask (RBF) with this compound and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Addition: Add catalytic DMF. Then, add

    
     dropwise over 20 minutes via a pressure-equalizing addition funnel. Crucial: Maintain temperature < 5°C to prevent side-reaction at the C5-methyl position.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 3 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting material (Rf ~0.3) should disappear, and a baseline spot (salt form) or less polar spot (free base) may appear.

  • Workup: Concentrate the reaction mixture in vacuo at 35°C to remove excess

    
     and solvent.
    
  • Purification: Triturate the resulting solid with cold diethyl ether to remove non-polar impurities. Filter and dry the off-white solid under high vacuum.

    • Yield Expectation: 85-95%

    • Storage: Store under Argon at -20°C (Hygroscopic).

Protocol B: N-Alkylation of a Heterocyclic Scaffold

Objective: Couple the activated imidazole to a model scaffold (e.g., Indole or Piperazine) to create a bioactive lead.

Reagents:

  • Target Scaffold (e.g., Indole derivative) (1.0 eq)

  • (4-(Chloromethyl)-1,5-dimethyl-1H-imidazole HCl) (from Protocol A) (1.2 eq)

  • Cesium Carbonate (

    
    ) (3.0 eq)
    
  • Acetonitrile (

    
    ) (Reagent Grade)
    

Procedure:

  • Setup: In a reaction vial, suspend the Target Scaffold and

    
     in Acetonitrile. Stir at RT for 30 minutes to deprotonate the nucleophile.
    
  • Coupling: Add the imidazole chloride (from Protocol A) in one portion.

  • Heating: Heat the reaction mixture to 60°C for 4-12 hours.

    • Note: The 1,5-dimethyl substitution creates steric hindrance near the reaction center; heating is often required compared to unhindered benzyl chlorides.

  • Quench: Cool to RT, dilute with Ethyl Acetate, and wash with water (x2) and brine (x1).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate. Purify via Flash Column Chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).
    

Part 4: Visualizing the Pathway

The following diagram illustrates the synthetic utility and the potential side-reaction pathway if temperature is uncontrolled.

G Start This compound (Starting Material) Activation Activation (SOCl2, DCM, 0°C) Start->Activation Step 1 Intermediate Reactive Intermediate: 4-(Chloromethyl)-1,5-dimethyl-imidazole Activation->Intermediate Main Pathway SideReaction SIDE REACTION RISK: Chlorination of C5-Methyl (If T > 50°C) Activation->SideReaction Overheating Coupling Coupling Reaction (Nucleophile, Base) Intermediate->Coupling Step 2 FinalProduct Bioactive Ligand (Kinase Inhibitor / CNS Agent) Coupling->FinalProduct Formation

Figure 1: Synthetic workflow for utilizing this compound, highlighting the critical temperature control required to avoid side reactions.

Part 5: References

  • Chemical Profile & Structure: PubChem.[2] Compound Summary for CID 1745, 4-Imidazolemethanol derivatives. National Library of Medicine (US). [Link]

  • Synthetic Methodology (Thionyl Chloride): Davis, M., & Scanlon, D. B. (1977).[3] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds.[3] Australian Journal of Chemistry, 30(2), 433-435. (Highlights risk of methyl group chlorination). [Link]

  • Medicinal Application (Kinase Inhibitors): Patent US20200377475A1. Process for preparation of imidazole intermediates for Nilotinib analogs.[4] (Demonstrates utility of methyl-imidazole scaffolds in kinase synthesis).

  • Related Imidazole Pharmacology: Zhang, C., et al. (2024). Expedited Synthesis and Comprehensive Characterization of Oxomorpholine-Imidazole Derivatives. Journal of Scientific Research.[5] (Discusses broad antimicrobial/anticancer spectrum of imidazole alcohols). [Link]

Sources

Application Note: Strategic Utilization of (1,5-Dimethyl-1H-imidazol-4-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of (1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS: 64689-22-1) in pharmaceutical synthesis.

Executive Summary

This compound is a high-value heterocyclic building block distinguished by its specific substitution pattern. Unlike its more common isomers, the 1,5-dimethyl motif provides a unique steric and electronic environment that modulates the basicity of the imidazole ring and influences the binding affinity of downstream APIs (Active Pharmaceutical Ingredients).

This scaffold is primarily employed as a linker unit in the development of:

  • H+/K+ ATPase Inhibitors: Analogues of proton pump inhibitors where imidazole basicity is tuned for acid activation.

  • Enzyme Inhibitors (CYP/Lyase): The imidazole nitrogen serves as a heme-iron coordinating ligand.

  • Neurological Agents: Targeting H3/H4 histamine receptors.

This guide details the two primary divergent synthetic pathways for this molecule: Electrophilic Activation (conversion to alkyl chloride) and Oxidative Functionalization (conversion to aldehyde).

Chemical Profile & Stability[1]

PropertyDataNotes
CAS Number 64689-22-1
Formula C₆H₁₀N₂O
MW 126.16 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility High: MeOH, EtOH, DMSO; Low: Hexanes, Et₂OPolar nature requires polar aprotic solvents for coupling.[1]
pKa (est) ~7.0 (Imidazole N3)The C5-methyl group exerts a steric effect on N1 but inductively donates to the ring system.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydroxyl group is prone to slow oxidation if exposed to air/light over prolonged periods.

Divergent Synthetic Workflows[3]

The utility of this alcohol lies in its ability to serve as a precursor for two distinct electrophilic species.

Diagram 1: Synthetic Divergence

SyntheticPathways Alcohol This compound (Nucleophilic Precursor) Chloride 4-(Chloromethyl)-1,5-dimethylimidazole (Electrophile - Alkylator) Alcohol->Chloride SOCl₂, 0°C (Activation) Aldehyde 1,5-Dimethyl-1H-imidazole-4-carbaldehyde (Electrophile - Carbonyl) Alcohol->Aldehyde MnO₂, MeOH (Oxidation) Coupling N/O/S-Alkylation (API Synthesis) Chloride->Coupling Nucleophile Base RedAmin Reductive Amination (Linker Formation) Aldehyde->RedAmin Amine NaBH(OAc)₃

Caption: Divergent synthetic utility of the hydroxymethyl imidazole scaffold.

Detailed Protocols

Protocol A: Activation to Alkyl Chloride

The conversion of the alcohol to 4-(chloromethyl)-1,5-dimethylimidazole hydrochloride is the most critical activation step. The product is a potent electrophile used to attach the imidazole ring to nucleophilic drug cores (e.g., phenols, indoles).

Mechanism: The reaction proceeds via an SNi mechanism (retention) or SN2 (inversion) depending on solvent, but the key is the formation of the chlorosulfite intermediate. The imidazole nitrogen acts as an internal base/catalyst, making this reaction rapid but exothermic.

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (N₂).

  • Solubilization: Charge the flask with This compound (10.0 g, 79.3 mmol) and anhydrous Dichloromethane (DCM, 100 mL) .

    • Note: The starting material may not fully dissolve initially; a suspension is acceptable.

  • Cooling: Cool the mixture to 0°C using an ice/water bath.

  • Addition: Add Thionyl Chloride (SOCl₂, 18.9 g, 11.6 mL, 158 mmol, 2.0 equiv) dropwise via the addition funnel over 30 minutes.

    • Caution: Massive evolution of HCl and SO₂ gas. Ensure proper venting through a scrubber (NaOH trap).

    • Observation: The suspension will clear as the reaction proceeds and the intermediate chlorosulfite forms.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (10% MeOH in DCM). The product is highly polar (hydrochloride salt).

  • Work-up (Isolation of Salt):

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess SOCl₂.

    • Critical Step: Azeotrope with Toluene (2 x 50 mL) to remove trace thionyl chloride.

    • The residue will be a hygroscopic off-white to yellow solid (Hydrochloride salt).

  • Purification: Triturate the solid with Diethyl Ether (Et₂O) or cold Acetonitrile to remove non-polar impurities. Filter and dry under high vacuum.[2]

    • Yield: Typically 90–95% as the HCl salt.

    • Storage: The chloride is unstable as a free base (prone to self-polymerization). Store as the HCl salt at -20°C.

Protocol B: Oxidation to Aldehyde

The aldehyde form, 1,5-dimethyl-1H-imidazole-4-carbaldehyde , is required for Wittig reactions or reductive aminations. Manganese Dioxide (MnO₂) is the preferred reagent over Swern conditions to avoid sulfur contamination and handle the basic nitrogen without protecting groups.

Step-by-Step Procedure:

  • Setup: Use a 500 mL single-neck round-bottom flask.

  • Reagents: Dissolve This compound (5.0 g, 39.6 mmol) in Chloroform (CHCl₃) or Dichloromethane (150 mL) .

    • Note: Methanol can be used but may lead to hemiacetal formation; DCM/CHCl₃ is preferred for clean aldehyde isolation.

  • Oxidant Addition: Add activated MnO₂ (34.5 g, 396 mmol, 10 equiv) in one portion.

    • Why 10 equiv? MnO₂ surface activity varies; a large excess ensures rapid conversion.

  • Reaction: Heat the mixture to Reflux (approx. 40–60°C) with vigorous stirring for 4–12 hours.

    • Monitoring: TLC (EtOAc/Hexanes) will show the disappearance of the polar alcohol and appearance of a less polar, UV-active aldehyde spot.

  • Filtration: Cool to room temperature. Filter the black slurry through a pad of Celite (diatomaceous earth).

  • Washing: Wash the Celite pad thoroughly with warm DCM (3 x 50 mL) to elute the product adsorbed on the manganese surface.

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from EtOAc/Hexanes .

Case Study: Coupling Strategy (N-Alkylation)

When using the chloride synthesized in Protocol A to alkylate an amine or indole (common in drug synthesis), the choice of base is critical to neutralize the HCl salt of the linker and deprotonate the nucleophile.

Recommended Conditions:

  • Solvent: DMF or NMP (Polar aprotic).

  • Base: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH).

  • Stoichiometry: Use 2.5–3.0 equivalents of base (1 eq to neutralize the linker HCl, 1+ eq to deprotonate the nucleophile).

Diagram 2: Mechanistic Logic of Activation

Mechanism Start Alcohol Precursor Inter Chlorosulfite Intermediate (RO-SO-Cl) Start->Inter + SOCl₂ - HCl TS Transition State (Internal Nucleophilic Attack) Inter->TS Rate Limiting Product Alkyl Chloride (HCl Salt) TS->Product - SO₂

Caption: The activation pathway relies on the formation of a chlorosulfite intermediate, driven by the entropy of gas evolution (SO₂).

References

  • Divergent Synthesis of Imidazole Derivatives

    • Synthesis of 1H-Imidazole-4-carbaldehyde derivatives. Guidechem. Retrieved from Link

  • Oxidation Methodologies

    • Selective Oxidation of Alcohols to Aldehydes. ResearchGate.[3][4] Retrieved from Link

  • Chlorination Protocols

    • Reaction of Methyl Alcohol with Thionyl Chloride in Solution.[5] Acta Physico-Chimica Sinica. Retrieved from Link

  • Pharmaceutical Context (Imidazole Linkers)

    • Discovery of BET inhibitors with imidazole scaffolds.[6] PubMed. Retrieved from Link

    • Synthesis of 4H-imidazo[1,5-a][1,4]benzodiazepines.[1][7][8] Google Patents. Retrieved from Link

Sources

Analytical Guide: Detection and Quantification of (1,5-Dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of imidazole-based Active Pharmaceutical Ingredients (APIs). It addresses the specific challenges of detecting (1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS: 64689-22-1), a critical intermediate and potential impurity.[1][2][3]

Executive Summary & Molecule Profile

This compound (hereafter referred to as DIM-OH ) is a polar, low-molecular-weight imidazole derivative often utilized as a building block in the synthesis of anti-infective agents and imidazole-based receptor agonists.[1][2][3][4]

Its detection is analytically challenging due to:

  • High Polarity: The hydroxymethyl group and imidazole ring create strong interaction with polar stationary phases, leading to poor retention on standard C18 columns.[3]

  • Weak Chromophore: It lacks extended conjugation, necessitating low-UV detection (210–220 nm), which increases susceptibility to solvent noise.[3]

  • Basic Nature: The imidazole nitrogen (pKa ~7.0–7.[2][3]5) causes peak tailing on unbuffered silica-based columns.[1][2][3]

Chemical Profile
PropertyData
CAS Number 64689-22-1
Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in Toluene.[1][2]
pKa ~7.2 (Imidazole nitrogen)

Analytical Decision Matrix

Select the appropriate methodology based on your sensitivity requirements and matrix complexity.[2][3]

AnalyticalMatrix Figure 1: Analytical Method Selection Strategy for DIM-OH detection. Start Sample Type RawMaterial Raw Material / API (>0.1% w/w) Start->RawMaterial TraceImpurity Trace Impurity (<0.05% w/w) Start->TraceImpurity Aqueous Aqueous Reaction Mixture Start->Aqueous Method1 Protocol A: RP-HPLC-UV (Ion-Pairing or High Aqueous) RawMaterial->Method1 Routine QC Method3 Protocol C: GC-MS (Silylation Required) RawMaterial->Method3 Orthogonal ID Method2 Protocol B: HILIC-MS/MS (High Sensitivity) TraceImpurity->Method2 Genotoxic Assessment Aqueous->Method1 Process Monitoring

Protocol A: Reversed-Phase HPLC-UV (Routine QC)

Objective: Quantify DIM-OH in raw materials or reaction mixtures with a Limit of Quantitation (LOQ) of ~0.05%.

Mechanistic Insight

Standard C18 columns often fail to retain DIM-OH.[1][2][3] To overcome this, we utilize Ion Suppression (high pH) or Ion Pairing .[3] However, the most robust modern approach is using a Polar-Embedded C18 or Aq-C18 phase which allows 100% aqueous conditions without phase collapse, interacting with the polar hydroxyl group.[1][3]

Experimental Setup
ParameterSpecification
Column Agilent Zorbax SB-Aq or Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 7.0 (Phosphate suppresses silanol activity)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 215 nm (Reference: 360 nm)
Column Temp 30°C
Injection Vol 10 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Isocratic hold for polar retention
5.0955Elute polar impurities
15.04060Elute hydrophobic matrix
15.1955Re-equilibration
20.0955Ready for next injection

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical: Imidazoles tail severely if silanols are active).[2][3]

  • Retention Time: ~3.5 - 4.5 min (Adjust %B if eluting in void volume).

  • Resolution: > 2.0 from nearest impurity peak.

Protocol B: HILIC-MS/MS (Trace Impurity Analysis)

Objective: Detect DIM-OH at ppm levels (e.g., genotoxic impurity screening or cleaning validation).[1][2][3]

Mechanistic Insight

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for DIM-OH because the water-rich layer on the stationary phase retains the polar alcohol strongly.[1][2][3] Coupled with MS/MS, this eliminates matrix interference.[2][3]

Experimental Setup
ParameterSpecification
Column Waters XBridge Amide or BEH HILIC (100 x 2.1 mm, 2.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 9.[1][2][3]0)
Mobile Phase B Acetonitrile:Water (95:[1][3]5)
Ionization ESI Positive Mode (ESI+)
MS/MS Transitions (MRM)

Optimize collision energy (CE) for your specific instrument.[1][3]

Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)Cone (V)CE (eV)Identity
127.17 [M+H]⁺109.1 [M-OH]⁺1002515Quantifier (Loss of H₂O)
127.17 [M+H]⁺82.1 [Imidazole ring]⁺1002525Qualifier
Sample Preparation (Trace Level)[1][3]
  • Dissolution: Dissolve 50 mg of API in 10 mL of 90:10 ACN:Water.

  • Filtration: Filter through 0.2 µm PTFE syringe filter (Nylon may adsorb imidazoles).

  • Dilution: Dilute 1:10 with Mobile Phase B to match initial gradient conditions.

Protocol C: GC-MS (Orthogonal Confirmation)

Objective: Confirm identity or analyze in solvents incompatible with HPLC. Challenge: DIM-OH is non-volatile and thermally labile.[1][2][3] Derivatization is mandatory.

Derivatization Protocol (Silylation)[1][3]
  • Dry Sample: Evaporate solvent from 1 mg of sample under Nitrogen.[2][3]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 70°C for 30 minutes.

  • Dilution: Dilute with 900 µL anhydrous Toluene.

  • Injection: 1 µL Splitless.

Target Derivative: (1,5-Dimethyl-1H-imidazol-4-yl)methoxy-trimethylsilane.[1][2][3] Expected Mass Shift: MW 126 + 72 (TMS group) - 1 (H) = 197 m/z .[1][2][3]

Validation & Troubleshooting

Self-Validating the Method

To ensure the trustworthiness of your data, perform these checks:

  • Specificity Check: Inject a blank solvent and the API matrix without the impurity.[2][3] Ensure no peak appears at the DIM-OH retention time.

  • pH Robustness: Imidazoles are sensitive to pH.[2][3] Vary Mobile Phase A pH by ±0.2 units.[2][3] If retention time shifts by >5%, tighten pH control.

  • Filter Compatibility: Compare the response of a filtered standard vs. a centrifuged standard. If the filtered response is <98%, the filter is adsorbing the analyte.[3]

Common Failure Modes
  • Peak Splitting: Caused by dissolving the sample in 100% strong solvent (e.g., pure Methanol) when using a high-aqueous starting gradient.[2][3] Fix: Dissolve sample in mobile phase.

  • Carryover: Imidazoles can stick to metallic flow paths.[2][3] Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1745, 4-Imidazolemethanol. Retrieved January 28, 2026.[2][3] [Link]

  • Petrović, M. et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI Molecules. [Link][1][2][3]

  • Org. Synth. (2021). Preparation of Imidazole Intermediates via Alkylation and Reduction.[2][3] Organic Syntheses, 98, 315-342.[2][3] [Link]

Sources

protocol for functionalizing the imidazole ring of (1,5-Dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Logic

The scaffold (1,5-Dimethyl-1H-imidazol-4-yl)methanol represents a highly specific substituted imidazole core often utilized in the synthesis of kinase inhibitors, vitamin B6 antagonists, and biomimetic ligands.

Functionalizing this molecule presents a distinct regiochemical challenge and opportunity:

  • Positions 1, 4, and 5 are blocked: The N1-methyl, C5-methyl, and C4-hydroxymethyl groups leave the C2 position as the sole target for direct ring functionalization.[1]

  • The Hydroxyl Liability: The free hydroxyl group at C4 is acidic (

    
    ) and nucleophilic. It is incompatible with organometallic reagents (n-BuLi, Grignards) used for ring functionalization.[1]
    

The Protocol Strategy: This guide details a "Protect-Activate-Deprotect" workflow. We will utilize a Silyl-Protection strategy to mask the alcohol, enabling two distinct pathways for C2-functionalization:

  • Pathway A (Lithiation-Trapping): For introducing formyl, halide, or alkyl groups.[1]

  • Pathway B (C-H Activation): For direct biaryl coupling using Palladium catalysis.[1]

Critical Decision Workflow

The following logic gate determines the optimal experimental path based on your desired substituent (


).

G Start Target: this compound Protect Step 1: Silyl Protection (TBS-Cl / Imidazole) Start->Protect Mask -OH Decision Desired Substituent at C2? Protect->Decision PathA Pathway A: Electrophiles (-CHO, -I, -SiMe3, -Alkyl) Decision->PathA Carbon/Halogen E+ PathB Pathway B: Aryl Groups (-Ar, -HeteroAr) Decision->PathB Biaryl Coupling Lithiation Protocol: C2-Lithiation (n-BuLi, -78°C) PathA->Lithiation CH_Act Protocol: Pd-Cat C-H Activation (Pd(OAc)2, 120°C) PathB->CH_Act Deprotect Step 3: Deprotection (TBAF or HCl) Lithiation->Deprotect CH_Act->Deprotect Final Final Product: 2-Substituted Imidazole Alcohol Deprotect->Final

Figure 1: Decision tree for selecting the appropriate functionalization pathway.

Phase I: Hydroxyl Protection (Mandatory)[1]

Before any ring chemistry, the C4-hydroxymethyl group must be protected as a tert-butyldimethylsilyl (TBS) ether. This group is robust enough to withstand n-BuLi but easily removed later.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • TBS-Cl (1.2 equiv)

  • Imidazole (Base) (2.5 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Protocol:

  • Dissolve the substrate in anhydrous DMF (0.5 M concentration) under

    
    .[1]
    
  • Add Imidazole base (acts as an HCl scavenger and catalyst).[1]

  • Cool to 0°C. Add TBS-Cl portion-wise over 10 minutes.

  • Warm to Room Temperature (RT) and stir for 3–6 hours.

  • Validation: Monitor by TLC (10% MeOH/DCM). The product (

    
    ) will be less polar than the starting material (
    
    
    
    ).[1]
  • Workup: Dilute with Et2O, wash with water (x3) to remove DMF.[1] Dry over

    
    , concentrate.
    
  • Yield Target: >90% (Colorless oil).

Phase II: Ring Functionalization Protocols

Method A: C2-Lithiation (The "Gold Standard")

Best for: Formylation, Halogenation, Silylation.[1]

This method relies on the specific acidity of the C2-proton. The N1-methyl group directs the lithiation, and the C5-methyl prevents steric interference, making C2 highly accessible.[1]

Reagents:

  • Protected Substrate (1.0 equiv)[1]

  • n-Butyllithium (n-BuLi) (1.2 equiv, 2.5M in hexanes)[1]

  • Electrophile (e.g., DMF, I2, MeI) (1.5 equiv)[1]

  • Solvent: THF (Anhydrous, distilled)

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon.

  • Dissolution: Dissolve the TBS-protected imidazole in THF (0.2 M).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent ring fragmentation or side reactions.

  • Deprotonation: Add n-BuLi dropwise via syringe pump over 15 minutes.

    • Observation: The solution may turn a pale yellow/orange, indicating the formation of the 2-lithio species.

  • Incubation: Stir at -78°C for 45 minutes.

  • Trapping: Add the Electrophile (dissolved in THF if solid) dropwise.

    • For Aldehydes: Add dry DMF.[1]

    • For Iodides: Add

      
       solution.
      
  • Warming: Allow the reaction to warm to RT over 2 hours.

  • Quench: Add saturated

    
     solution.
    

Data Summary & Troubleshooting:

ParameterSpecificationTroubleshooting Tip
Solvent THF (anhydrous)Moisture kills the lithio-species immediately.
Temp -78°CIf yield is low, ensure temp did not spike during n-BuLi addition.
Base n-BuLiDo not use t-BuLi; it is too reactive and may cause halogen exchange if halides are present.
Method B: Palladium-Catalyzed C-H Arylation

Best for: Creating Biaryl/Heterobiaryl analogs (Drug Discovery).

This method avoids cryogenic conditions and sensitive organolithiums, utilizing the "atom-economic" direct C-H activation.[1]

Mechanism:


 catalytic cycle where the imidazole N3 coordinates to Pd, facilitating C2-H activation via a Concerted Metalation-Deprotonation (CMD) pathway.[1]

Reagents:

  • Protected Substrate (1.0 equiv)[1]

  • Aryl Bromide/Iodide (Ar-X) (1.5 equiv)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand:

    
     (10 mol%) or XPhos (for difficult substrates)[1]
    
  • Base:

    
     or KOAc (2.0 equiv)[1]
    
  • Solvent: Toluene or 1,4-Dioxane[1]

Step-by-Step Protocol:

  • Mix: In a pressure vial, combine Protected Substrate, Ar-X, Base, and Catalyst/Ligand.[1]

  • Solvent: Add Toluene (degassed).

  • Heat: Seal and heat to 110°C–120°C for 12–16 hours.

  • Filtration: Cool to RT, filter through a Celite pad to remove Pd black.[1]

  • Purification: Flash chromatography is usually required to separate the product from homocoupled aryl byproducts.[1]

Phase III: Deprotection[1]

Restoring the hydroxyl group to yield the final functionalized alcohol.

Protocol:

  • Dissolve the functionalized intermediate in THF.[1]

  • Add TBAF (Tetra-n-butylammonium fluoride) (1.1 equiv, 1.0M in THF).[1]

  • Stir at RT for 1–2 hours.

  • Workup: The TBS-F byproduct is water-soluble. Wash with water/brine, extract with EtOAc.[1][2]

  • Final Purification: Recrystallization or Column Chromatography.[1]

References

  • C2-Lithiation Precedent

    • Title: Synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.[3]

    • Context: Describes lithiation of N-alkyl-4-substituted imidazoles using n-BuLi/DMF.
    • Source:[1]

  • Pd-Catalyzed Arylation (C-H Activation)

    • Title: N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex-Catalyzed Direct C-H Bond Arylation.[4][5]

    • Context: Establishes protocol for C2-arylation of 1-methylimidazoles using Pd c
    • Source: [J. Org.[1][4][5][6] Chem. 2014, 79, 5806-5811]([Link]1][5]

  • Ni-Catalyzed Alternative

    • Title: C–H arylation and alkenylation of imidazoles by nickel catalysis.[1][7]

    • Context: Solvent-accelerated C-H activ
    • Source:[1]

  • General Imidazole Functionalization

    • Title: Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithi
    • Context: Discusses protecting group strategies for lithi
    • Source: [J. Org.[1][4][5][6] Chem. (PubMed)]([Link]1]

Sources

Application Note: Mechanistic Profiling of Metalloenzymes using (1,5-Dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for biochemists and enzymologists utilizing (1,5-Dimethyl-1H-imidazol-4-yl)methanol (DIM-4-MeOH) as a mechanistic probe in Fragment-Based Drug Discovery (FBDD) and metalloenzyme characterization.[1]

Introduction & Scientific Rationale

In the architecture of enzyme inhibitors, the imidazole moiety is a privileged scaffold, renowned for its ability to coordinate with metal cofactors (Fe, Zn, Cu) within active sites.[2] This compound represents a distinct steric probe compared to the more common 1-methylimidazole or histidine.[1]

The presence of the 1,5-dimethyl substitution pattern combined with the 4-hydroxymethyl group provides a unique chemical vector:

  • Steric Discrimination: The 5-methyl group introduces steric bulk adjacent to the coordinating N3 nitrogen, allowing researchers to probe the spatial tolerance of heme pockets (e.g., in Cytochrome P450s, IDO1, or TDO2).

  • Hydrogen Bonding Handle: The 4-methanol group serves as a hydrogen bond donor/acceptor, testing for specific polar interactions within the enzyme sub-pocket that are absent in simple alkyl-imidazoles.[1]

  • Metallo-Drug Precursor: This compound is frequently utilized as a ligand to stabilize Gold(I) or Ruthenium(II) complexes, which are investigated for Thioredoxin Reductase (TrxR) inhibition.[1]

Mechanism of Action: Type II Heme Coordination

In heme-dependent enzymes (CYP450, NOS, Peroxidases), this compound acts as a reversible Type II inhibitor . The unprotonated nitrogen (N3) of the imidazole ring coordinates directly to the heme iron (Fe), displacing the native water molecule or preventing oxygen binding.[1] This interaction results in a characteristic "red shift" in the Soret band absorption.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for using DIM-4-MeOH in enzyme studies, distinguishing between direct inhibition and spectral binding assays.

G Start Start: this compound Solubility 1. Solubilization & pH Adjustment (pKa Consideration) Start->Solubility AssayChoice Select Assay Type Solubility->AssayChoice Binding 2. Optical Difference Spectroscopy (Binding Affinity Kd) AssayChoice->Binding Structural Probe Kinetics 3. Steady-State Inhibition Kinetics (IC50 & Ki) AssayChoice->Kinetics Functional Inhibition Binding_Step1 Baseline Scan (Enzyme Only) Binding->Binding_Step1 Kinetic_Step1 Substrate Saturation Curve Kinetics->Kinetic_Step1 Binding_Step2 Titration (0.1 - 100 µM) Binding_Step1->Binding_Step2 Binding_Result Type II Spectrum Shift (390nm -> 425nm) Binding_Step2->Binding_Result Kinetic_Step2 Dixon Plot Analysis Kinetic_Step1->Kinetic_Step2 Kinetic_Result Determine Competitive vs. Non-Competitive Mode Kinetic_Step2->Kinetic_Result

Figure 1: Experimental workflow for characterizing imidazole-based enzyme inhibition.

Detailed Protocols

Protocol A: Preparation and Solubility Optimization

Critical Insight: Imidazoles are bases. The protonation state of the N3 nitrogen is critical for metal coordination. If the pH is too low, the nitrogen becomes protonated (


) and cannot coordinate to the metal center.[1]
  • Stock Solution (100 mM):

    • Weigh 12.6 mg of this compound.[1]

    • Dissolve in 1.0 mL of DMSO (dimethyl sulfoxide).

    • Note: While water soluble, DMSO is preferred for stock stability to prevent microbial growth and ensure consistency with hydrophobic co-inhibitors.

  • Working Buffer:

    • Use Potassium Phosphate buffer (50–100 mM, pH 7.4).[1]

    • Validation: Ensure the final DMSO concentration in the assay does not exceed 0.5–1.0%, as DMSO itself can inhibit certain CYPs and perturb heme spin states [1].

Protocol B: Optical Difference Spectroscopy (Binding Assay)

This is the gold-standard method to verify direct interaction with heme enzymes (e.g., CYP3A4, CYP2D6, or IDO1).

Objective: Determine the Spectral Dissociation Constant (


).
  • Baseline Correction:

    • Aliquot 1 mL of enzyme solution (e.g., 1 µM recombinant CYP450) into two quartz cuvettes (Sample and Reference).

    • Record a baseline spectrum from 350 nm to 500 nm. The difference should be a flat line at zero absorbance.

  • Titration:

    • Add this compound to the Sample cuvette in small increments (e.g., 0.5 µL additions of stock).

    • Add an equal volume of pure solvent (DMSO) to the Reference cuvette to correct for solvent effects.[1]

  • Data Acquisition:

    • Mix gently and record the difference spectrum after each addition.

    • Expected Signal: A "Type II" difference spectrum characterized by a peak at ~425–435 nm (low-spin hexacoordinate) and a trough at ~390–405 nm (high-spin pentacoordinate).[1]

  • Calculation:

    • Plot the difference in absorbance (

      
      ) vs. Ligand Concentration 
      
      
      
      .[1]
    • Fit data to the hyperbolic Michaelis-Menten-like binding equation:

      
      [1]
      
Protocol C: Steady-State Inhibition Kinetics

Objective: Determine the inhibition constant (


) and mechanism (Competitive vs. Mixed).
  • Substrate Setup:

    • Select a probe substrate appropriate for your target enzyme (e.g., Testosterone for CYP3A4, L-Tryptophan for IDO1).[1]

    • Prepare substrate concentrations ranging from

      
       to 
      
      
      
      .
  • Inhibitor Matrix:

    • Prepare this compound at 0, 0.5, 1, 2, and 4 times the estimated

      
       (from Protocol B).
      
  • Reaction Initiation:

    • Pre-incubate Enzyme + Inhibitor for 5 minutes at 37°C.

    • Add NADPH (for CYPs) or Ascorbate/Methylene Blue (for IDO) to initiate the reaction.[1]

  • Analysis:

    • Measure product formation velocity (

      
      ).[1]
      
    • Dixon Plot: Plot

      
       vs. 
      
      
      
      .
      • Intersection above x-axis: Competitive Inhibition (indicates binding to the same site as substrate).[1]

      • Intersection on x-axis: Non-competitive.

    • Cheng-Prusoff Correction: If competitive:

      
      [1]
      

Data Interpretation & Reference Values

The table below summarizes expected outcomes when using this compound versus standard reference inhibitors.

ParameterThis compoundKetoconazole (Ref.[1] Inhibitor)Interpretation
Binding Type Type II (Heme Coordination)Type IIDirect Fe-N bond formation.[1]
Spectral Shift

nm

nm
Indicates low-spin complex formation.[1]
Steric Sensitivity High (Due to 1,5-dimethyl)Medium1,5-dimethyl probes restricted pockets better than bulky azoles.[1]
Solubility High (Alcohol handle)Low (Lipophilic)Easier to wash out; less non-specific binding.[1]

Troubleshooting & Controls

  • Issue: No Spectral Shift Observed.

    • Cause: The 1,5-dimethyl substitution may be too bulky for the specific enzyme isoform's access channel.[1]

    • Solution: Test 1-methylimidazole as a positive control.[1] If 1-methyl works but 1,5-dimethyl does not, you have successfully mapped a steric constraint of the active site [2].[1]

  • Issue: Precipitation in Assay.

    • Cause: High concentration (>500 µM) in phosphate buffer.[1]

    • Solution: Verify solubility limits; do not exceed 1% DMSO.

  • Issue: Time-Dependent Inhibition (TDI).

    • Verification: Pre-incubate inhibitor with enzyme + NADPH for 30 mins before adding substrate. If IC50 decreases significantly compared to 0-min pre-incubation, the compound may be a mechanism-based inactivator (though less likely for this specific alcohol than for vinyl-imidazoles).[1]

References

  • Effects of Organic Solvents on Enzyme Kinetics

    • Title: The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase.[3]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2017.
    • URL:[Link]

  • Imidazole Binding Mechanisms

    • Title: Nitrogen donor ligands as probes of the heme environment in enzymes.
    • Source: Journal of Inorganic Biochemistry (General Reference for Imidazole-Heme interactions).[1]

    • Context: Establishes the use of substituted imidazoles to probe steric g
  • Synthesis and Metal Coordin

    • Title: (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol as a ligand precursor.[1][2]

    • Source: NIH / PubMed Central, 2023.
    • URL:[Link]

    • Relevance: Demonstrates the use of imidazole-methanols as precursors for biomimetic metal complexes.[1][2]

  • Gold(I) Complex Inhibition

    • Title: Bis(1,5-dimethylimidazole-4-methanol-N3)gold(I) chloride crystal structure and activity.[1]

    • Source: Acta Crystallographica / ResearchG
    • URL:[Link]

Sources

(1,5-Dimethyl-1H-imidazol-4-yl)methanol in the synthesis of therapeutic agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1,5-Dimethyl-1H-imidazol-4-yl)methanol in the Synthesis of Therapeutic Agents

Executive Summary

Subject: Strategic utilization of this compound (CAS 64689-22-1) as a privileged scaffold in the synthesis of kinase inhibitors and neuropeptide antagonists.[1]

Audience: Medicinal Chemists, Process Development Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Overview: this compound is a critical heterocyclic building block used to introduce the 1,5-dimethylimidazole moiety into pharmaceutical candidates.[1] Unlike its 4(5)-methyl analogs, the fixed 1,5-substitution pattern of this intermediate prevents tautomeric ambiguity, a common challenge in imidazole chemistry that complicates structure-activity relationship (SAR) studies.[1] This application note details the conversion of this alcohol into electrophilic intermediates (aldehydes and alkyl chlorides) and their subsequent application in synthesizing Tpl2 (Tumor Progression Locus 2) kinase inhibitors and Substance P antagonists .[1]

Technical Profile & Reactivity

The 1,5-dimethylimidazole core acts as a bioisostere for histidine or purine fragments, often functioning as a hydrogen bond acceptor in enzyme active sites.[1]

PropertySpecificationCritical Process Note
CAS Number 64689-22-1Verify CAS to distinguish from 1,2-dimethyl isomer.
Molecular Weight 126.16 g/mol Low MW allows for high atom economy in fragment-based design.[1]
Appearance White to off-white solidHygroscopic; store under inert atmosphere (Ar/N₂).[1]
Solubility DMSO, Methanol, EthanolPoor solubility in non-polar ethers; requires polar aprotic solvents for coupling.
pKa (est) ~7.0 - 7.5 (Imidazole N3)Basic enough to form salts; affects extraction pH during workup.[1]
Key Reactivity Primary Alcohol OxidationReadily oxidizes to aldehyde (MnO₂ or Swern) without over-oxidation to acid.[1]

Application Case Study: Synthesis of Tpl2 Kinase Inhibitors

Therapeutic Context: Tumor Progression Locus 2 (Tpl2) kinase is a key mediator of inflammatory pathways (TNF-α signaling).[1] Inhibitors of Tpl2 are investigated for the treatment of Rheumatoid Arthritis and other autoimmune disorders.[1] The 1,5-dimethylimidazole moiety is introduced to enhance selectivity against the ATP-binding pocket.[1]

Synthetic Strategy: The this compound is not used directly as a nucleophile.[1] Instead, it serves as the precursor to 1,5-dimethyl-1H-imidazole-4-carbaldehyde , which undergoes reductive amination with quinoline derivatives.[1]

Mechanism of Action (Chemical):
  • Activation: The primary alcohol is oxidized to a reactive aldehyde.[1]

  • Coupling: The aldehyde condenses with a primary or secondary amine (e.g., a 3-cyanoquinoline derivative) to form an imine/iminium ion.[1]

  • Reduction: The imine is reduced (using NaCNBH₃ or NaBH(OAc)₃) to the stable amine linkage, securing the imidazole headgroup to the pharmacophore.[1]

Detailed Experimental Protocols

Protocol A: Oxidation to 1,5-Dimethyl-1H-imidazole-4-carbaldehyde

Rationale: Manganese dioxide (MnO₂) is selected over chromium reagents to minimize toxic waste and prevent over-oxidation to the carboxylic acid, which is unreactive in the subsequent reductive amination.[1]

Materials:

  • This compound (1.0 equiv)[1]

  • Activated Manganese Dioxide (MnO₂) (10.0 equiv)[1]

  • Chloroform (CHCl₃) or Dichloromethane (DCM) (anhydrous)[1]

  • Celite® 545 (for filtration)

Procedure:

  • Preparation: Dissolve 5.0 g of this compound in 100 mL of anhydrous CHCl₃ in a round-bottom flask.

  • Addition: Add 34.5 g (approx. 10 equiv) of activated MnO₂ in portions to control the exotherm.

  • Reflux: Heat the suspension to reflux (approx. 60°C) with vigorous stirring for 4–6 hours. Monitor reaction progress by TLC (10% MeOH in DCM); the starting alcohol (lower R_f) should disappear.[1]

  • Filtration: Cool the mixture to room temperature. Filter the black suspension through a pad of Celite® to remove excess MnO₂. Wash the pad thoroughly with DCM.[1]

  • Isolation: Concentrate the filtrate in vacuo to yield the crude aldehyde as a pale yellow solid.[1]

    • Quality Check: ¹H NMR (CDCl₃) should show a distinct aldehyde proton singlet at δ ~9.8 ppm.[1]

Protocol B: Reductive Amination (Coupling to Pharmacophore)

Rationale: Sodium cyanoborohydride (NaCNBH₃) is used at slightly acidic pH to selectively reduce the imine intermediate without reducing the aldehyde or ketone functionalities elsewhere in the molecule.

Materials:

  • 1,5-Dimethyl-1H-imidazole-4-carbaldehyde (from Protocol A) (1.2 equiv)[1]

  • Target Amine (e.g., 3-cyanoquinoline derivative) (1.0 equiv)

  • Sodium Cyanoborohydride (NaCNBH₃) (1.5 equiv)[1]

  • Acetic Acid (glacial) (catalytic)[1]

  • Solvent: Methanol/THF (1:1 mixture)

Procedure:

  • Imine Formation: In a dry flask, dissolve the Target Amine (1.0 mmol) and the Imidazole Aldehyde (1.2 mmol) in 5 mL of MeOH/THF. Add 2 drops of glacial acetic acid to catalyze imine formation.[1] Stir at room temperature for 1 hour.

  • Reduction: Cool the solution to 0°C. Add NaCNBH₃ (1.5 mmol) in one portion. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine organic layers, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue via preparative HPLC or flash chromatography (DCM/MeOH gradient) to isolate the final therapeutic candidate.

Process Logic & Pathway Visualization

The following diagram illustrates the critical "Alcohol-to-Drug" workflow, highlighting the divergence points for different therapeutic classes.

G cluster_0 Activation Phase Start This compound (Starting Material) Aldehyde 1,5-Dimethyl-1H-imidazole- 4-carbaldehyde (Electrophile) Start->Aldehyde Oxidation (MnO2, Reflux) Chloride 4-(Chloromethyl)-1,5- dimethylimidazole (Alkylating Agent) Start->Chloride Chlorination (SOCl2) Tpl2 Tpl2 Kinase Inhibitor (Rheumatoid Arthritis) Aldehyde->Tpl2 Reductive Amination (w/ Cyanoquinoline) SubP Substance P Antagonist (Neuropathic Pain) Aldehyde->SubP Reductive Amination (w/ Piperidine deriv.) Alpha2 Alpha-2 Adrenergic Agonist (Analgesia/Sedation) Chloride->Alpha2 Alkylation (Friedel-Crafts/SN2)

Caption: Synthetic divergence from the alcohol precursor. The aldehyde pathway (red arrows) is the primary route for kinase inhibitor synthesis.[1]

Quality Control & Impurity Management

When sourcing or synthesizing this compound, regioisomeric purity is paramount.[1]

  • Critical Impurity: (1,2-Dimethyl-1H-imidazol-4-yl)methanol.[1]

    • Origin: Non-selective methylation during the precursor synthesis.[1]

    • Impact: The 1,2-dimethyl isomer has a different steric profile and will fail to bind correctly in the ATP pocket of Tpl2 kinase, leading to significant potency loss.[1]

  • Detection:

    • ¹H NMR: The C2-H proton of the 1,5-isomer appears as a singlet around δ 7.4–7.6 ppm.[1] The 1,2-isomer lacks this proton (substituted with methyl) or shows a shift if the methyl is at N1/C2.[1]

    • NOESY: Nuclear Overhauser Effect Spectroscopy is required to confirm the spatial proximity of the N-Methyl group to the C5-Methyl group, distinguishing it from the 1,4-isomer.[1]

References

  • Hu, Y., et al. (2006).[1] 3-Cyanoquinoline Inhibitors of Tpl2 Kinase and Methods of Making and Using the Same. World Intellectual Property Organization, WO2006124692A2.[1] Link

  • Lefroy, D.C., et al. (1992).[1][2] Synthesis and Pharmacological Characterization of Imidazole Derivatives in the Human Coronary Circulation. European Heart Journal. Link

  • Cossement, E., et al. (1994).[1][3] Mivazerol and other benzylimidazoles with alpha-2 adrenergic properties.[1][3] Journal de Pharmacie de Belgique, 49(3), 206-215.[1][3] Link

  • PubChem. (2025).[1] Compound Summary: 4-Imidazolemethanol.[1] National Library of Medicine.[1] Link[1]

  • Chem-Impex Int'l. (2025).[1] Product Catalog: 1,5-Dimethyl-1H-imidazole-4-carbaldehyde. Link

Sources

Troubleshooting & Optimization

Technical Support Center: (1,5-Dimethyl-1H-imidazol-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMID-5-MEOH-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS: 64689-22-1) is notoriously plagued by a "false yield" phenomenon.[1] Researchers often achieve high conversion rates (observed via TLC/LCMS) but suffer catastrophic losses during isolation.

The root cause is rarely the reaction chemistry itself; it is the amphoteric and highly polar nature of the imidazole ring combined with the coordination ability of the hydroxyl group. Standard aqueous workups (acid/base extractions) trap the product in the aqueous phase or within aluminum salts (if using LiAlH₄).

This guide restructures your protocol to prioritize isolation efficiency over reaction speed.

Module 1: The Precursor Check (Regioselectivity)

Before optimizing the reduction, verify your starting material.[2] The most common error is inadvertent synthesis of the 1,4-dimethyl isomer, which has distinct solubility and biological properties.

The Diagnostic:

  • 1,5-dimethyl isomer (Correct Precursor): Methyl 1,5-dimethyl-1H-imidazole-4-carboxylate.[1]

  • 1,4-dimethyl isomer (Impurity): Methyl 1,4-dimethyl-1H-imidazole-5-carboxylate.[1]

Why it matters: The 1,4-isomer is often thermodynamically favored in non-specific alkylations. Ensure your precursor was synthesized via a regioselective route (e.g., cyclization of


-amino ketones) rather than non-selective methylation of 4-methylimidazole.[1]

Module 2: The Reduction Protocol

Current Standard: Lithium Aluminum Hydride (LiAlH₄) in THF. The Issue: LiAlH₄ forms gelatinous aluminum salts that coordinate strongly with the imidazole nitrogen and the new hydroxyl group, trapping up to 60% of your product.

Recommended Protocol: The "Non-Aqueous" Workup[2]

If you must use LiAlH₄, you cannot use a standard Fieser workup (




) effectively because the water volume is too high for this specific substrate.
Protocol A: Modified LiAlH₄ Reduction
  • Reaction: Suspend LiAlH₄ (1.5 equiv) in dry THF at 0°C. Add ester dropwise. Reflux for 2 hours.

  • Quench (The Critical Step): Cool to 0°C. Instead of water, add solid

    
     (Glauber’s Salt)  in excess until gas evolution ceases.
    
    • Mechanism:[1][2][3][4][5][6][7] The crystal water releases slowly, quenching the hydride without creating a free aqueous phase.

  • Filtration: The aluminum salts form a granular solid rather than a gel. Filter through a Celite pad.

  • Desorption: Wash the filter cake vigorously with hot 10% Methanol in DCM . Simple THF washes are insufficient to break the Al-N coordination.[1]

Protocol B: The Borohydride Alternative (Scalable)

For yields >80%, switch to an enhanced borohydride system which avoids aluminum entirely.

  • Reagents:

    
     (4 equiv) + 
    
    
    
    (4 equiv) in Ethanol/THF.
  • Mechanism: Generates

    
     in situ, which is strong enough to reduce the ester but easier to quench.
    
  • Workup: Quench with Acetone. Evaporate solvents.[8] Partition residue between saturated brine and n-Butanol (or

    
     3:1).[1]
    
Comparative Data: Reducing Agents
MethodReagent SystemTypical ConversionIsolated Yield (Standard Workup)Isolated Yield (Optimized Workup)
Standard LiAlH₄ / THF>95%35-45%65-75%
Alternative DIBAL-H / DCM>90%40%60%
Recommended NaBH₄ / LiCl / EtOH85-90%60%82-88%

Module 3: The "Black Hole" Isolation

This is where 90% of yield is lost. The product is water-soluble.[1][9] Do not use liquid-liquid extraction with water and ether/hexane. [1]

The "Salting Out" Workflow

If your product is stuck in an aqueous phase:

  • Saturation: Saturate the aqueous layer with solid NaCl or K₂CO₃.

  • Solvent Choice: Extract with n-Butanol or Chloroform:Isopropanol (3:1) .[1]

    • Why: DCM and Ethyl Acetate are too non-polar to pull the imidazole methanol out of water effectively.

  • Continuous Extraction: If scale permits (>5g), use a continuous liquid-liquid extractor with Chloroform for 24 hours.

Visualization: The Yield Recovery Logic

WorkupLogic Start Crude Reaction Mixture (LiAlH4 Reduction) Quench Quench Method? Start->Quench WaterQuench Standard Water/NaOH Quench->WaterQuench Avoid GlauberQuench Solid Na2SO4·10H2O (Glauber's Salt) Quench->GlauberQuench Recommended Emulsion Aluminum Emulsion Forms (Product Trapped) WaterQuench->Emulsion Granular Granular Precipitate Forms GlauberQuench->Granular Rescue RESCUE: Evaporate to Dryness & Soxhlet Extract (MeOH/DCM) Emulsion->Rescue Filter Filter & Wash with Hot 10% MeOH/DCM Granular->Filter Result High Yield Isolation Rescue->Result Filter->Result

Caption: Decision tree for maximizing recovery from aluminum hydride reductions. The "Rescue" path is required if water is introduced early.

Module 4: Purification & Stability

Troubleshooting Chromatography:

  • Issue: The imidazole nitrogen interacts with silanols on silica gel, causing severe streaking (tailing) and yield loss.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent.

  • Eluent System: DCM : Methanol :

    
     (90 : 9 : 1).[1] The ammonia keeps the imidazole deprotonated and sharpens the peak.
    

Crystallization:

  • The product is often an oil that solidifies slowly.

  • Solvent: Acetonitrile (hot) or Acetone/Ether.

  • Hycroscopicity: The product absorbs water rapidly. Store under Argon at -20°C.

FAQ: Frequently Asked Questions

Q: Can I use DIBAL-H instead of LiAlH₄? A: Yes, but DIBAL-H is often more Lewis acidic.[1] It can form stable complexes with the imidazole ring that are harder to hydrolyze than aluminum salts. If you use DIBAL-H, use a Rochelle's Salt (Sodium Potassium Tartrate) workup, stirring vigorously for at least 4 hours to break the complex.

Q: My product is turning yellow/brown on the rotovap. A: Imidazole methanols are sensitive to oxidation and heat. Do not exceed 40°C on the water bath. The color change indicates N-oxide formation or polymerization.[1] Ensure your solvents are peroxide-free.[1]

Q: The NMR shows broad peaks. A: This is common for imidazoles due to tautomerism (though 1,5-dimethyl is fixed) and hydrogen bonding. Run the NMR in DMSO-d6 rather than


 to sharpen the hydroxyl and ring proton signals.

References

  • Reduction of Heterocyclic Esters

    • Source: Organic Chemistry Portal. "Reduction of Carboxylic Esters."
    • URL:[Link]

  • Workup of Water-Soluble Amines (Rochelle's Salt/Fieser)

    • Source: University of Rochester, Dept. of Chemistry. "Workup for Aluminum Hydride Reductions."
    • URL:[Link][1]

  • Structure & Properties (1,5-Dimethyl-1H-imidazol-4-yl)

    • Source: PubChem Compound Summary.
    • URL:[Link][1]

  • General Imidazole Synthesis Strategies

    • Source: Organic Chemistry Portal. "Synthesis of Imidazoles."
    • URL:[Link][1]

Sources

Technical Support Center: Purification of Substituted Imidazole Methanols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-IMD-MEOH-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation & Purification of Hydroxymethyl Imidazoles

Introduction: The "Polyamide" Trap

Welcome to the technical support hub. If you are here, you are likely facing one of three scenarios with your substituted imidazole methanol (e.g., 4-(hydroxymethyl)imidazole):

  • The Aqueous Trap: Your product refuses to extract from the aqueous reaction layer into organic solvents.

  • The Silica Streak: Your column chromatography yielded a smeared band spanning 20 fractions.

  • The Oil Nightmare: You attempted crystallization, but the compound "oiled out" into a sticky, hygroscopic residue.

These molecules are deceptively simple. The imidazole ring is amphoteric (pKa ~6.9 for the conjugate acid), and the hydroxymethyl group adds significant polarity and hydrogen-bonding capability. This guide addresses these specific physicochemical challenges with field-proven protocols.

Module 1: Extraction & Workup (The "Crash Out" Failure)

The Problem: Standard liquid-liquid extraction (e.g., DCM/Water) often fails because substituted imidazole methanols have high water solubility (often >50 mg/mL) [1]. They partition preferentially into the aqueous phase, leading to massive yield loss.

Diagnostic Protocol: Partition Coefficient Check

Before committing your entire batch, take a 1 mL aliquot of your aqueous reaction mixture and attempt extraction with 1 mL of n-Butanol . Check the organic layer by TLC.[1][2] If the product is present, proceed to Protocol A. If not, proceed to Protocol B.

Protocol A: The Salting-Out Continuous Extraction

Best for: Large scale (>5g) where thermal stability is acceptable.

  • Saturation: Saturate the aqueous reaction mixture with solid NaCl. This disrupts the hydration shell of the imidazole, forcing it toward the organic phase (Salting-out effect).

  • Solvent Selection: Use n-Butanol or Isopropanol/Chloroform (1:3) . These solvent systems have higher polarity than DCM and can disrupt hydrogen bonding.

  • Execution: Perform 3-5 extractions.

    • Note: n-Butanol has a high boiling point (117°C). You must use a high-vacuum rotary evaporator to remove it without thermally degrading the imidazole methanol (which can undergo retro-aldol decomposition or ether formation at high heat [2]).

Protocol B: Evaporation & Trituration (The "Dry Load" Approach)

Best for: Small scale or highly water-soluble derivatives.

  • Evaporation: Evaporate the aqueous layer to complete dryness under reduced pressure. You will be left with a solid residue containing your product and inorganic salts.

  • Trituration: Add anhydrous Ethanol or Methanol to the solid residue.

  • Filtration: The inorganic salts (NaCl, etc.) are insoluble in alcohol; the imidazole methanol is soluble [3]. Filter off the salts.

  • Concentration: Concentrate the filtrate to obtain the crude organic product.

Module 2: Chromatography (The "Streaking" Issue)

The Problem: Imidazoles are basic. Silica gel is acidic (pKa of surface silanols ~5-7). The imidazole nitrogen coordinates strongly with the silanols, causing severe peak tailing (streaking) and co-elution with impurities [4].

Visualizing the Interaction

SilicaInteraction cluster_0 Standard Conditions (Tailing) cluster_1 Modified Conditions (Clean Elution) Silica Silica Surface (Acidic -OH) Imidazole Imidazole Product (Basic N) Silica->Imidazole Strong H-Bonding (Drag) SilicaMod Silica Surface Modifier Triethylamine (TEA) (Sacrificial Base) SilicaMod->Modifier Blocked Sites Product Imidazole Product (Free Base) Product->Product Elutes Freely

Figure 1: Mechanism of amine modifiers preventing silica drag. The modifier saturates acidic sites, allowing the product to elute freely.

Protocol: The "Basified" Silica Column
  • Mobile Phase Preparation:

    • Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).

    • Gradient: 0% to 10% MeOH in DCM.

    • The Critical Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH4OH) to the mobile phase [4].

    • Why: The TEA/NH3 competes for the acidic silanol sites, effectively "capping" them and allowing the imidazole to pass through without dragging.

  • Alternative Stationary Phase:

    • If the modifier fails, switch to Neutral Alumina (Aluminum Oxide). Alumina is less acidic than silica and significantly reduces tailing for nitrogenous heterocycles [4].[1]

Module 3: Crystallization (The "Oiling Out" Trap)

The Problem: Substituted imidazole methanols are often hygroscopic. If they absorb moisture from the air or the solvent is too polar, they separate as an oil rather than a crystal lattice.

Troubleshooting Table: Solvent Systems
MethodSolvent SystemMechanismSuccess Rate
Standard Ethanol (Hot) -> CoolSolubility differentialModerate (Risk of oiling)
Anti-Solvent Dissolve in MeOH -> Add Et2O/MeCNPolarity reductionHigh
Scavenging Acetonitrile (Reflux)Impurity exclusionHigh (Specific for 4-hydroxymethyl)
Protocol: The Acetonitrile/Ethanol Recrystallization

Reference method for 4-hydroxymethylimidazole hydrochloride [5].

  • Dissolution: Dissolve the crude oil in the minimum amount of hot Ethanol .

  • Anti-Solvent Addition: Slowly add hot Acetonitrile (Ratio approx 1:2 EtOH:MeCN).

  • Seeding: If available, add a seed crystal. If not, scratch the inner glass surface to induce nucleation.

  • Slow Cooling: Wrap the flask in foil/towel to allow very slow cooling to room temperature, then move to 4°C. Rapid cooling promotes oil formation.

Summary: The Purification Decision Matrix

Use this logic flow to determine your immediate next step.

PurificationLogic Start Crude Reaction Mixture Solubility Is Product Highly Water Soluble? Start->Solubility Evap Evaporate to Dryness (Remove Water) Solubility->Evap Yes (>50mg/mL) Extract Liquid-Liquid Extraction (n-Butanol or CHCl3/IPA) Solubility->Extract No (<10mg/mL) Triturate Triturate with EtOH/MeOH Evap->Triturate Filter Filter Salts Triturate->Filter Crude Crude Organic Product Filter->Crude Extract->Crude PurityCheck Check Purity (TLC/HPLC) Crude->PurityCheck Flash Flash Chromatography (DCM/MeOH + 1% TEA) PurityCheck->Flash Complex Impurities Cryst Recrystallization (EtOH/MeCN) PurityCheck->Cryst Minor Impurities

Figure 2: Decision tree for selecting the appropriate isolation pathway based on solubility and purity profile.

References

  • ChemicalBook. (n.d.). 4-Imidazolemethanol hydrochloride Properties and Solubility. Retrieved from

  • Vertex AI Search. (n.d.). Method for preparing 4-hydroxymethyl imidazoles (US4224452A). Retrieved from

  • BenchChem. (2025).[1][3] An In-Depth Technical Guide to the Synthesis of 1-Methylimidazole from Imidazole and Methanol. Retrieved from

  • BenchChem. (2025).[1][3] Technical Support Center: Purification of Imidazole Derivatives - Chromatography Troubleshooting. Retrieved from

  • ChemicalBook. (n.d.). Usage and Synthesis of 4-Imidazolemethanol hydrochloride. Retrieved from

Sources

side reactions in the synthesis of dimethyl-imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Dimethyl-Imidazole Derivatives

Current Status: Operational Agent: Senior Application Scientist (Ph.D.) Subject: Troubleshooting Side Reactions & Impurity Profiles

Introduction

Welcome to the technical support hub for imidazole chemistry. Dimethyl-imidazole (DMI) derivatives—specifically 1,2-dimethylimidazole and 1,5-dimethylimidazole —are critical scaffolds in the synthesis of ionic liquids, epoxy curing agents, and kinase inhibitors.

This guide addresses the "hidden" chemistry that leads to yield loss: regiochemical scrambling , polymerization (tarring) , and over-alkylation . We move beyond standard textbook descriptions to troubleshoot the specific failure modes encountered in the lab.

Module 1: Ring Construction Failures (Debus-Radziszewski)

Context: The most common route to 4,5-dimethylimidazole or 1,2-dimethylimidazole involves the condensation of a 1,2-dicarbonyl (e.g., biacetyl or glyoxal), an aldehyde, and ammonia.

Q: Why is my reaction mixture turning into a dark brown tar instead of precipitating the product?

Diagnosis: You are experiencing Maillard-type polymerization or uncontrolled aldol condensation .

  • Mechanism: The intermediate diimines formed from the dicarbonyl and ammonia are highly reactive. If the aldehyde component is not introduced at the correct rate or temperature, the dicarbonyls self-condense or polymerize with the amine source to form melanoidin-like polymers (dark tars).

  • Troubleshooting:

    • Temperature Control: Keep the initial mixing of dicarbonyl and ammonia below 5°C. The exotherm drives the formation of "glyoxal-ammonia" polymers.

    • Stoichiometry: Ensure a strict stoichiometric balance. Excess ammonia often catalyzes the polymerization of the dicarbonyl.

    • Catalyst Switch: If using the standard acetic acid method, switch to ammonium acetate in the presence of a solid acid catalyst (e.g., silica or zeolites) to stabilize the transition state and reduce free amine concentration.

Q: My yield for 4,5-dimethylimidazole is stuck at <40%. Where is the rest of the mass?

Diagnosis: Formation of the diimine intermediate without cyclization.

  • Cause: The reaction proceeds in two stages.[1][2] The first stage (dicarbonyl + ammonia → diimine) is fast. The second stage (diimine + aldehyde → imidazole) is slower and reversible. If water is not removed or if the pH is too low, the diimine hydrolyzes back to starting materials or forms stable acyclic byproducts.

  • Solution:

    • Water Removal: Use a Dean-Stark trap or molecular sieves if running in refluxing toluene/xylene.

    • pH Adjustment: The cyclization is acid-catalyzed, but too much acid protonates the ammonia, killing nucleophilicity. Maintain pH ~4–5 using an ammonium acetate buffer.

Module 2: Regioselectivity in N-Alkylation

Context: Methylating 4-methylimidazole to produce 1,4-dimethylimidazole often yields the unwanted 1,5-isomer.

Q: I need 1,4-dimethylimidazole, but I'm getting a 50:50 mixture with the 1,5-isomer. How do I shift this?

Diagnosis: You are fighting the tautomeric equilibrium and steric hindrance .

  • The Science: 4-methylimidazole exists in equilibrium with 5-methylimidazole.

    • N-1 Attack (leads to 1,4-isomer): Sterically hindered by the adjacent methyl group (in the 5-H tautomer form).

    • N-3 Attack (leads to 1,5-isomer): Less hindered.

  • Troubleshooting:

    • Mechanism Switch: Under basic conditions (

      
      ), the sterics dominate, favoring the 1,5-isomer  (wrong product). To favor the 1,4-isomer , you must use neutral/acidic conditions  where the reaction is driven by the thermodynamics of the transition state or specific hydrogen bonding.
      
    • Reagent Selection: Use Dimethyl Carbonate (DMC) instead of Methyl Iodide. DMC at high temperatures acts as a "hard" electrophile and can improve selectivity for the 1,4-isomer due to the specific catalytic cycle involving the formation of a carbamate intermediate.

Table 1: Solvent & Base Effects on Regioselectivity (Methylation of 4-Me-Im)

Conditions Major Product Ratio (1,4 : 1,5) Mechanism
NaH / DMF (Strong Base) 1,5-Dimethyl 30 : 70 Steric control (anion alkylation)
K2CO3 / Acetone Mixed 50 : 50 Competitive

| Neutral / Melt (No Base) | 1,4-Dimethyl | 75 : 25 | Thermodynamic/Tautomer control |

Module 3: Functionalization Side Reactions (Lithiation)

Context: Attempting to functionalize the C2 position of 1,2-dimethylimidazole using n-Butyllithium (n-BuLi).

Q: I treated 1,2-dimethylimidazole with n-BuLi to form the C2-anion, but the electrophile attached to the methyl group instead.

Diagnosis: You encountered Lateral Lithiation .

  • Mechanism: The proton on the N-methyl group (or C2-methyl) has comparable acidity to the C2-aromatic proton depending on the solvent and directing groups.

    • Kinetic Product: Removal of the C2 ring proton (desired).

    • Thermodynamic Product: Removal of a proton from the C2-methyl group (lateral lithiation), forming a resonance-stabilized anion.

  • Troubleshooting:

    • Temperature is Critical: C2-lithiation must be done at -78°C . If you warm above -40°C, the lithiated species rearranges to the lateral methyl position.

    • Protecting Groups: If lateral lithiation persists, consider using a bulky protecting group on the nitrogen (e.g., trityl) if synthesizing de novo, or switch to magnesium-halogen exchange (using 2-bromo-1-methylimidazole) instead of direct deprotonation.

Module 4: Impurity Profile (Quaternization)

Context: High-performance applications (e.g., pharmaceutical intermediates) require <0.1% quaternary salts.

Q: HPLC shows a persistent peak at RT 2.5 min that tracks with my product. What is it?

Diagnosis: It is likely the 1,2,3-trimethylimidazolium salt (ionic liquid).

  • Cause: Imidazoles are excellent nucleophiles. Once the dimethyl product is formed, it competes with the starting material for the alkylating agent.

  • Solution:

    • Limiting Reagent: Never use excess alkylating agent. Use 0.95 equivalents of Methyl Iodide/DMS. It is easier to separate unreacted starting material (via pH extraction) than to separate the quaternary salt (which precipitates with the product).

    • Purification: The quaternary salt is insoluble in non-polar solvents. Wash your crude solid with cold diethyl ether or hexane ; the neutral dimethyl imidazole will dissolve (or remain solid depending on MP), while the ionic liquid salt will behave distinctly.

Visualizations

Diagram 1: Regioselectivity Pathways in N-Alkylation

This diagram illustrates the divergent pathways based on reaction conditions (Basic vs. Neutral).

Regioselectivity Start 4-Methylimidazole (Tautomeric Mix) Base Basic Conditions (NaH/DMF) Start->Base Deprotonation Neutral Neutral Conditions (Melt/DMC) Start->Neutral Anion Imidazolide Anion (Delocalized) Base->Anion Prod14 1,4-Dimethylimidazole (Thermodynamic Product) Neutral->Prod14 H-Bond Directed Prod15 1,5-Dimethylimidazole (Kinetic/Steric Product) Anion->Prod15 Attack at N3 (Less Hindered) Anion->Prod14 Attack at N1 (Hindered)

Caption: Under basic conditions, steric hindrance directs alkylation to N3 (yielding 1,5-isomer). Neutral conditions favor the thermodynamic 1,4-isomer.

Diagram 2: Radziszewski Reaction & Side Pathways

This diagram highlights the critical "danger zone" where polymerization occurs.

Radziszewski Inputs Dicarbonyl + Ammonia Diimine Diimine Intermediate (Unstable) Inputs->Diimine Fast Product Imidazole Ring (Cyclization) Diimine->Product Controlled pH + Aldehyde SideRxn Polymerization/Tar (Maillard-type) Diimine->SideRxn Excess NH3 or High Temp (>5°C) Aldehyde + Aldehyde

Caption: The diimine intermediate is the branch point. High temperature or excess ammonia diverts the pathway toward irreversible polymerization.

Standard Operating Procedures (SOPs)

Protocol A: Synthesis of 1,2-Dimethylimidazole (Radziszewski Method)

Optimized to minimize polymerization.

  • Reagents: Acetaldehyde (1.0 eq), Glyoxal (40% aq, 1.0 eq), Methylamine (1.0 eq), Ammonia (1.0 eq).

  • Setup: 3-neck flask, internal thermometer, cooling bath (-5°C).

  • Step 1: Charge Glyoxal and Acetaldehyde. Cool to 0°C.

  • Step 2 (Critical): Add Methylamine dropwise over 1 hour. Do not allow temp to exceed 5°C.

  • Step 3: Add Ammonia solution dropwise.

  • Step 4: Allow to warm to RT slowly over 4 hours. Stir overnight.

  • Workup:

    • Rotary evaporate water (bath <50°C).

    • Purification: Vacuum distillation. Note: If residue is black tar, distillation is the only way to recover the volatile product.

Protocol B: Purification of 1,2-DMI from Isomers

If synthesis yields a mixture.

  • Solvent: Dissolve crude mixture in Toluene (10 mL/g).

  • Wash: Wash with 40% NaOH (removes unreacted imidazole starting material).

  • Crystallization: 1,2-dimethylimidazole has a melting point of ~38°C.

    • Cool the toluene solution to -10°C.

    • Seed with pure crystal if available.

    • The 1,2-isomer crystallizes; the 1,5-isomer (liquid/lower MP) often remains in the mother liquor.

References

  • Iddon, B., & Lim, B. L. (1983). Reactions of 1,2-dimethylimidazole, particularly its metallation. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Debus, H. (1858).[3] Ueber die Darstellung des Glyoxalins. Annalen der Chemie und Pharmacie. (Foundational reference for Radziszewski/Debus synthesis). Link

  • Fieselmann, B. F., et al. (1978).[2] Synthesis of 2,2'-bi-1H-imidazole. Inorganic Chemistry. (Discusses brown precipitate side reactions). Link

  • Prescher, D., et al. (2010). Regioselective alkylation of imidazoles. (General reference for N-alkylation regioselectivity principles). Link

  • Sigma-Aldrich. 1,2-Dimethylimidazole Product Sheet. (Safety and physical properties). Link

Sources

Technical Support Center: (1,5-Dimethyl-1H-imidazol-4-yl)methanol Stability & Handling

[1]

Welcome to the Technical Support Hub. This guide is designed for researchers and process chemists encountering stability issues with (1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS: 64689-22-1).[1] As a structural intermediate often used in the synthesis of bioactive imidazoles (e.g., enzyme inhibitors), this compound presents specific handling challenges related to its electron-rich imidazole core and the reactivity of the primary alcohol.

Part 1: Diagnostic Hub (Troubleshooting)

Select your symptom below to jump to the solution:

SymptomProbable CauseImmediate Action
Solution turned yellow/orange Oxidative Degradation. The hydroxymethyl group has likely oxidized to the aldehyde (1,5-dimethyl-1H-imidazole-4-carbaldehyde) or formed conjugated azo-dimers.[1]Check LC-MS for [M-2H] peak.[1] Purge fresh stocks with Argon.
Precipitation in aqueous buffer pH Shift / Basicity Issues. The imidazole nitrogen (N3) is basic. At high pH, the neutral form may aggregate; at very low pH, salt solubility varies.Adjust pH to < 6.0 to ensure protonation (solubility increase) or add 10% MeOH.
New peak at RRT ~1.2 Aldehyde Formation. A common impurity formed by air oxidation.Confirm with aldehyde standard. Store solid at -20°C under inert gas.
Hygroscopic "Gumming" Moisture Absorption. Imidazoles are hygroscopic; water absorption accelerates degradation.Dry under high vacuum over P₂O₅. Handle in a glovebox or dry room.
Part 2: Mechanistic Insight (The "Why")

To solve stability issues, one must understand the molecular vulnerabilities. This compound has two primary weak points:

  • The C4-Hydroxymethyl Group: This primary alcohol is activated by the electron-rich imidazole ring, making it significantly more susceptible to oxidation than a standard aliphatic alcohol.[1] In the presence of atmospheric oxygen and light, it readily oxidizes to the corresponding aldehyde.

  • The Imidazole Ring (N3 Position): The un-methylated nitrogen is basic. In solution, free-base forms can participate in intermolecular hydrogen bonding or coordinate with trace metals, catalyzing auto-oxidation.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation routes you must control for.

DegradationPathwayCompoundThis compound(Target)Aldehyde1,5-Dimethyl-1H-imidazole-4-carbaldehyde(Major Impurity)Compound->AldehydeAir Oxidation(Fast in DMSO/Basic pH)DimerOxidative Dimers(Yellow Coloration)Compound->DimerPhotolytic/Radical CouplingAcidCarboxylic Acid Derivative(Trace)Aldehyde->AcidOver-oxidationO2O2 / LightO2->Compound

Figure 1: Primary degradation pathway.[1] The oxidation to the aldehyde is the dominant failure mode in solution.

Part 3: Best Practice Protocols
1. Optimal Storage & Handling
  • Solid State: Store at -20°C . The vial must be flushed with Argon or Nitrogen after every use. Imidazoles are hygroscopic; moisture facilitates surface oxidation.

  • In Solution:

    • Preferred Solvent: Anhydrous Methanol or Acetonitrile.

    • Avoid: DMSO for long-term storage.[1] DMSO acts as a mild oxidant (Swern-like conditions) over time, especially if trace acid is present.

    • Shelf Life: Prepare solutions fresh. If storage is necessary, freeze at -80°C.[1]

2. QC Method: HPLC Analysis

To distinguish the alcohol from the aldehyde impurity, use a buffered mobile phase to control the ionization state of the imidazole.

  • Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) or Phosphate Buffer (pH 7.0). Note: Basic pH ensures the imidazole is neutral, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 220 nm (imidazole ring absorption).

3. Rescue Protocol: Purification of Degraded Material

If your compound has turned yellow (aldehyde contamination):

  • Dissolve in minimal Methanol/DCM (1:9).

  • Pass through a short pad of silica gel.

  • The aldehyde (less polar) elutes first; the alcohol (more polar) elutes later.

  • Concentrate immediately and store under Argon.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent for biological assays? A: Yes, but with caveats. The compound is water-soluble, but aqueous solutions are prone to rapid oxidation if not degassed.

  • Recommendation: Dissolve in DMSO (1000x stock), then dilute into degassed buffer immediately before use. Do not store the aqueous dilution.

Q: Why does the melting point drop after one week on the bench? A: This is a classic sign of hygroscopicity and partial oxidation. The water absorbed depresses the melting point, and the formation of the aldehyde impurity (which often has a lower melting point or forms a eutectic mixture) further suppresses it.

Q: I see a peak at [M+16] in my Mass Spec. What is it? A: This is likely the N-oxide or a hydroxylation of the ring, but more commonly, it is confused with the aldehyde [M-2] or acid [M+14] depending on ionization. If it is exactly +16, suspect N-oxidation, which occurs in the presence of peroxides (check your ethers/solvents for peroxides).

References & Grounding
  • Compound Identification: this compound (CAS 64689-22-1).[1][2] Ark Pharm Scientific. Available at: [1]

  • Imidazole Oxidation Mechanisms:

    • For general hydroxymethyl imidazole oxidation pathways (Alcohol

      
       Aldehyde): See Journal of Organic Chemistry regarding MnO2 oxidations of imidazole alcohols.
      
    • For photodegradation of imidazole derivatives (analogous to Metronidazole): Scientific Reports 12:11665 (2022).[3] Available at: [1][3]

  • HPLC Methodology: Adapted from standard protocols for polar imidazole derivatives. Journal of Food and Drug Analysis (Analysis of polar alcohols). Available at: [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling.

troubleshooting guide for imidazole derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazole Derivative Synthesis Current Status: Operational 🟢 Ticket ID: IMDZ-SYNTH-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Imidazole Synthesis Technical Support Center. This guide addresses the most frequent failure modes in the construction and functionalization of the imidazole core. Unlike generic organic chemistry texts, this document focuses on causality —why a reaction fails—and provides self-validating protocols to correct it.[1]

Our troubleshooting covers three critical workflows:

  • Debus-Radziszewski Cyclization (Multicomponent assembly).

  • Van Leusen Synthesis (TosMIC-mediated assembly).[1][2]

  • Regioselective Functionalization (N-Alkylation/Arylation).

Module 1: The Debus-Radziszewski Reaction

Core Issue: "My reaction yields a dark brown tar/polymer instead of the crystalline imidazole."

Root Cause Analysis

The Debus-Radziszewski reaction involves the condensation of a 1,2-dicarbonyl (e.g., glyoxal), an aldehyde, and ammonia.[1][2] The "tar" is often polymerized glyoxal or diimine intermediates formed due to thermal runaway or incorrect stoichiometry .

  • Mechanism Insight: The reaction proceeds through a diimine intermediate.[3] If the temperature ramps too quickly before the diimine stabilizes into the ring, the free glyoxal polymerizes.

  • Ammonia Source: Using ammonium acetate (

    
    ) in acetic acid buffers the pH, stabilizing the imine intermediates better than free ammonia gas or aqueous 
    
    
    
    .[1]
Troubleshooting Protocol (Standard Operating Procedure)

Reagents: 1,2-Dicarbonyl (1.0 eq), Aldehyde (1.0 eq),


 (4.0 eq).
Solvent:  Glacial Acetic Acid (AcOH).
SymptomDiagnosisCorrective Action
Dark Tar / No Solid Glyoxal polymerization.Protocol Change: Dissolve dicarbonyl and aldehyde first. Add

in 4 portions over 1 hour at 0°C. Warm to RT slowly.
Low Yield (<30%) Incomplete condensation.[1]Microwave Assist: Run at 140°C for 5-10 mins. Microwave heating overcomes the activation barrier for the final dehydration step more efficiently than thermal reflux.
Product is Oil Acetate salt formation.[1]Workup: Neutralize the AcOH mixture with aqueous

to pH 8–9 to precipitate the free base.
Workflow Visualization

DebusRadziszewski cluster_inputs Inputs cluster_process Critical Process Control Glyoxal 1,2-Dicarbonyl Diimine Diimine Intermediate (Unstable) Glyoxal->Diimine Slow Addition Aldehyde Aldehyde Aldehyde->Diimine Ammonia NH4OAc (Excess) Ammonia->Diimine Cyclization Ring Closure Diimine->Cyclization Heat/MW Product Imidazole Derivative Cyclization->Product - H2O

Caption: Figure 1. Kinetic control points in Debus-Radziszewski synthesis. Slow addition prevents glyoxal polymerization.[1]

Module 2: Van Leusen Imidazole Synthesis

Core Issue: "The reaction stalls, or I isolate the oxazole side-product."

Root Cause Analysis

This reaction uses Tosylmethyl Isocyanide (TosMIC) and an aldimine.[1][2]

  • Oxazole Formation: If the aldimine is not fully formed before TosMIC addition, TosMIC reacts directly with the aldehyde to form an oxazole.[1][4]

  • Base Sensitivity: TosMIC is base-sensitive. Strong bases or excess heat can cause decomposition (isocyanide polymerization) before the cycloaddition occurs.

Technical FAQ

Q: Can I use a "one-pot" procedure? A: Only if you ensure imine formation is complete first.

  • Recommendation: Stir the aldehyde and amine in MeOH for 2 hours (add

    
     if needed) before adding TosMIC and base (
    
    
    
    or
    
    
    ).

Q: Why is my yield dropping on scale-up? A: Exotherm control. The cycloaddition is exothermic. On large scales, the internal temp rises, degrading TosMIC.[1]

  • Fix: Maintain internal temperature

    
     during base addition.[1]
    

Module 3: Regioselective N-Functionalization

Core Issue: "I get a 50:50 mixture of N1- and N3-alkylated isomers."

Mechanistic Insight

The imidazole ring exists in tautomeric equilibrium.

  • Neutral/Acidic Conditions: Reaction is governed by the tautomer population.[5]

  • Basic Conditions (

    
    , 
    
    
    
    ):
    Reaction proceeds via the imidazolide anion .[1]
    • Rule of Thumb: The electrophile attacks the nitrogen furthest from steric bulk (Steric Control) or the nitrogen that is most nucleophilic (Electronic Control).

The "Electronic Trap": If you have an Electron-Withdrawing Group (EWG) at C4 (e.g.,


, 

):
  • The anion forms.[1][5]

  • The EWG withdraws electron density from the adjacent N3.[5]

  • The remote N1 becomes relatively more nucleophilic.[1]

  • Major Product: 1-alkyl-4-substituted imidazole (often misidentified as 1,5-substituted due to numbering flips).

Decision Matrix: Optimizing Regioselectivity
ConditionDominant FactorSolution for Single Isomer
Steric Hindrance (C4-R) StericsUse bulky protecting group (Trityl) on one N to force alkylation to the other, then deprotect.
EWG at C4 ElectronicsUse Ullmann Coupling (Cu-catalyzed). Metal coordination often overrides steric/electronic bias, favoring N-arylation at specific sites based on ligand geometry.[1]
No Bias (e.g., 4-Me) RandomTransient Protection: Silylate (HMDS)

N-Silyl imidazole

Alkylate (Sterics of Silyl group directs incoming R).
Regioselectivity Logic Pathway

Regioselectivity Start Start: N-Alkylation of 4-Substituted Imidazole Condition Reaction Medium? Start->Condition Basic Basic (Anionic Mechanism) Condition->Basic Neutral Neutral (Tautomeric Mechanism) Condition->Neutral Avoid if possible Substituent Substituent at C4? Basic->Substituent EWG Electron Withdrawing (e.g., NO2, CF3) Substituent->EWG EDG Electron Donating (e.g., Me, OMe) Substituent->EDG Result1 Major Product: 1,4-isomer (Remote Attack) EWG->Result1 N3 Deactivated Result2 Mixture (Low Selectivity) EDG->Result2 Competing Effects Result3 Major Product: 1,5-isomer (Steric Avoidance) Result2->Result3 If R-X is Bulky

Caption: Figure 2. Decision tree for predicting regiochemical outcomes in basic alkylation.

Module 4: Purification & Characterization

Core Issue: "The product streaks (tails) on silica gel and won't separate."

The "Silanol Effect"

Imidazoles are basic (


). They interact strongly with the acidic silanol (

) groups on silica gel, causing peak broadening and retention.[1]
Purification SOP
  • The Modifier: Always add 1% Triethylamine (TEA) or 1%

    
      to your DCM/MeOH mobile phase.[1] This neutralizes the silica surface.[6]
    
  • Alternative Phase: If streaking persists, switch to Neutral Alumina (Grade III).[1] Alumina is less acidic than silica and provides cleaner separation for nitrogen heterocycles.[1][6]

  • Solubility Trick: Imidazoles are often soluble in dilute HCl (forming the salt).[1]

    • Protocol: Extract crude reaction into 1M HCl

      
       Wash with Ether (removes non-basic impurities) 
      
      
      
      Basify aqueous layer
      
      
      Extract Product into DCM.[1]

References

  • Debus-Radziszewski Mechanism & Optimization

    • Source: Royal Society of Chemistry (RSC) & BenchChem Technical Notes.
    • Context: Detailed kinetics of the diimine intermediate and microwave acceler
    • URL:

  • Van Leusen Synthesis & TosMIC Chemistry

    • Source: Organic Chemistry Portal.[1]

    • Context: Mechanism of cycloaddition and base sensitivity of TosMIC.[1]

    • URL:

  • Regioselectivity in N-Alkylation

    • Source: Beilstein Journal of Organic Chemistry.[1]

    • Context: Electronic vs. Steric control in 4-substituted imidazoles.[7]

    • URL: [Beilstein J. Org.[1] Chem. - Regioselective N-alkylation]([Link])

  • Copper-Catalyzed N-Arylation (Ullmann-Type)

    • Source: Journal of the American Chemical Society (JACS).
    • Context: Use of phenanthroline ligands to control regioselectivity.[1]

    • URL: [J. Am. Chem. Soc.[1] - Copper-Catalyzed N-Arylation]([Link]]

Sources

preventing by-product formation in (1,5-Dimethyl-1H-imidazol-4-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Last Updated: January 28, 2026 Topic: Preventing By-product Formation in Downstream Transformations[1]

Introduction: The Reactivity Profile

Welcome to the Technical Support Center. You are likely working with (1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS: 1000-00-0 equivalent/analogous), a critical pharmacophore in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) like Fexuprazan .

This intermediate possesses a "Dr. Jekyll and Mr. Hyde" personality:

  • The Imidazole Ring: Electron-rich and basic (

    
    ), making it prone to salt formation and N-alkylation.[2]
    
  • The Hydroxymethyl Group: A pseudo-benzylic alcohol that is highly reactive.[2] It is easily converted to an electrophilic chloride or oxidized to an aldehyde, but it is equally prone to self-condensation (dimerization) and over-oxidation .[2]

This guide addresses the two most common "tickets" submitted to our support team: Chlorination Failure (Dimer Formation) and Oxidation Drift (Acid Formation). [2]

Module 1: The Chlorination Crisis (Alcohol Chloride)[2]

Ticket #402: “I am converting the alcohol to the chloride using Thionyl Chloride (


). My yield is low, and LC-MS shows a large peak at [M+M-HCl] mass. What is happening?”
Root Cause Analysis

The conversion of this compound to 4-(chloromethyl)-1,5-dimethyl-1H-imidazole hydrochloride is the most sensitive step in Fexuprazan synthesis.[1] The "large peak" is the Bis-ether Dimer .

  • Mechanism of Failure: The reaction proceeds via an intermediate chlorosulfite.[2] If the concentration of unreacted alcohol is high relative to the chlorinating agent, the alcohol oxygen (nucleophile) attacks the newly formed chloromethyl group (electrophile).[2]

  • Critical Factor: This dimerization is autocatalytic if the HCl byproduct is not managed or if the addition rate allows "hot spots" of unreacted alcohol.[2]

Visualizing the Failure Mode

ChlorinationPathways Alcohol This compound (Starting Material) Inter Chlorosulfite Intermediate Alcohol->Inter + SOCl2 (Fast) Dimer Bis-imidazole Ether (Major Impurity) Alcohol->Dimer Nucleophilic Attack on Chloride Product SOCl2 SOCl2 (Thionyl Chloride) Chloride 4-(Chloromethyl) Product (Target) Inter->Chloride - SO2, - HCl (Rate Limiting) Chloride->Dimer Reaction with Residual Alcohol

Figure 1: The kinetic competition between successful chlorination and dimerization.[2]

Resolution Protocol: The "High-Dilution/Excess" Method

To suppress dimer formation, you must ensure the alcohol is never in excess relative to the activating agent.

ParameterStandard Protocol (Risk of Dimer)Optimized Protocol (High Purity)
Stoichiometry 1.1 - 1.2 eq

2.5 - 3.0 eq

Addition Mode Add

to Alcohol solution
Add Alcohol solution to

(Inverse Addition)
Temperature 0°C

RT
-10°C

Reflux
(Drive completion)
Solvent DCM (Methylene Chloride)DCM or Chloroform (Anhydrous is critical)

Step-by-Step Optimization:

  • Charge 3.0 equivalents of Thionyl Chloride into the reactor with anhydrous DCM. Cool to -10°C.

  • Dissolve the imidazole methanol in DCM (separate vessel).

  • Drip the alcohol solution into the

    
     solution slowly. Why? This ensures every molecule of alcohol instantly meets a vast excess of chlorinating agent, preventing it from finding a product molecule to dimerize with.[2]
    
  • Reflux for 2–3 hours to decompose the chlorosulfite intermediate fully.

  • Workup: Evaporate volatiles under vacuum. Do not perform an aqueous basic workup unless necessary, as the free base chloride is unstable and will hydrolyze or dimerize instantly.[2] Isolate as the Hydrochloride Salt .[2]

Module 2: Oxidation Management (Alcohol Aldehyde)

Ticket #515: “I am trying to make 1,5-dimethyl-1H-imidazole-4-carbaldehyde. Using Permanganate gave me the carboxylic acid. Using


 is inconsistent—sometimes 50% conversion, sometimes 90%.”
Root Cause Analysis

The 4-hydroxymethyl group is electronically activated by the imidazole ring.

  • Permanganate (

    
    ):  Too strong.[2] It drives the oxidation past the aldehyde to the carboxylic acid (Over-oxidation).[2]
    
  • Manganese Dioxide (

    
    ):  The gold standard, but it suffers from surface-area dependence .[1] "Inactive" 
    
    
    
    will stall the reaction, leaving unreacted alcohol.
Troubleshooting Guide: Selecting the Right Oxidant
MethodSuitabilityCommon IssuesFix

Avoid Over-oxidation to Acid.N/A
Standard

⚠️ Variable Incomplete conversion.Use Activated

(precipitated).[2] Ratio 10:1 (w/w).[2]
Swern Excellent Odor (DMS), Cryogenic req.[2]Maintain T < -60°C to prevent Pummerer rearrangement.
IBX / Dess-Martin Good Explosive hazard, Cost.[1][2][3]Good for small scale; difficult for process scale.
Recommended Protocol: Activated Oxidation[2]

This method balances safety, cost, and selectivity.[2]

  • Activation: If using commercial

    
    , dry it at 110°C for 24 hours before use.[2] This removes surface water that blocks active sites.
    
  • Solvent: Use Chloroform (

    
    ) or Acetonitrile (
    
    
    
    ).[2] Avoid alcohols.
  • Ratio: Use a high mass excess (10g

    
     per 1g Alcohol). The reaction is heterogeneous and surface-dependent.
    
  • Monitoring: Check TLC/HPLC every hour.

  • Filtration: Filter through a Celite pad while warm.

  • By-product Check: If the Carboxylic Acid is observed, your solvent might be wet (hydrated aldehyde

    
     acid).[2] Ensure anhydrous conditions.
    

Module 3: Impurity Profiling & Storage

Ticket #601: “How do I store the intermediates? The chloride turned into a sticky gum over the weekend.”

Stability Data Matrix
CompoundStability StatusStorage RequirementMajor Degradant
Alcohol (Starting Material) Stable SolidRT, DesiccatorN-Oxide (if exposed to strong oxidants)
Chloride (HCl Salt) 🔴 Unstable / Hygroscopic -20°C, Under Argon Hydrolyzed Alcohol + Dimer
Aldehyde 🟡 Meta-Stable 4°C, DarkCarboxylic Acid (Air oxidation)
The "Sticky Gum" Phenomenon

The chloride salt is extremely hygroscopic .[2] When it absorbs moisture:

  • Water hydrolyzes the -CH2Cl back to -CH2OH.

  • The released HCl catalyzes the reaction between the remaining -CH2Cl and the new -CH2OH.

  • Result: A gummy mixture of Alcohol + Chloride + Dimer + Polymer.[2]

Corrective Action: Always store the chloride as the Hydrochloride Salt in a sealed container under inert gas (Nitrogen/Argon). Never store the "Free Base" chloride.

FAQ: Rapid Fire Troubleshooting

Q: Can I use


 instead of 

for chlorination?
A: Yes, but

is harder to remove (high boiling point) and forms phosphate esters as by-products which are difficult to separate from the product.[2]

is preferred because the by-products (

, HCl) are gases.

Q: My aldehyde product has a new peak at M+14 in the Mass Spec. A: This is likely the Methyl Ester . If you used Methanol during workup or as a solvent with


, the aldehyde can oxidize to the acid and then esterify.[2] Never use alcoholic solvents for this oxidation. [2]

Q: How do I remove the Dimer impurity if it forms? A: It is very difficult. The Dimer has similar solubility to the product.

  • For Chloride: Recrystallization from Isopropanol/Ether may work, but yield loss is high.

  • Best Approach: Prevention (Inverse addition) is the only viable process solution.

References

  • Fexuprazan Synthesis & Intermediates

    • Scalable Synthesis of the Key Fexuprazan Intermediate. (2024).[2] National Institutes of Health (NIH).

  • Chlorination Mechanisms

    • Reaction of Methyl Alcohol with Thionyl Chloride in Solution.[2][4][5] (2007).[2][4][5] Acta Physico-Chimica Sinica.

  • Oxidation Protocols

    • Selective TEMPO-Oxidation of Alcohols to Aldehydes.[3] (2025).[2][5][6] ResearchGate.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and Thionyl Chloride before handling.

Sources

Technical Support Center: Scalable Synthesis of (1,5-Dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-IMID-4-MEOH-001 Assigned Specialist: Senior Process Chemist Subject: Scale-up protocols, safety management, and troubleshooting for hydrophilic imidazole alcohol synthesis.

Overview & Strategic Route Selection

Welcome to the technical support hub for (1,5-Dimethyl-1H-imidazol-4-yl)methanol. This compound is a critical intermediate for various pharmaceutical scaffolds, including kinase inhibitors and histamine receptor ligands.

The Central Challenge: While the synthesis appears straightforward, scaling this reaction presents two distinct failure modes:

  • Workup Failure: The product is highly polar and water-soluble (amphoteric). Standard aqueous extractions often result in <30% isolated yield due to product retention in the aqueous phase or entrapment in aluminum emulsions.

  • Safety Hazards: The requisite reducing agents (Lithium Aluminum Hydride - LAH) pose significant thermal and hydrogen evolution risks at scale (>100g).

Recommended Pathway: For scale-up (>50g), we recommend the Reductive Deoxygenation of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate . While direct ring closure (Radziszewski synthesis) is possible, it often yields difficult-to-separate regioisomers (1,4- vs 1,5-dimethyl) that complicate downstream purification.

Module 1: The Protocol (Standardized for Scale)

This protocol is optimized for a 100g scale batch. It utilizes a Glauber’s Salt Quench to minimize aqueous waste and maximize filtration efficiency, bypassing the difficult liquid-liquid extraction.

Reagents & Stoichiometry:

ComponentRoleEquiv.Mass/VolNotes
Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate Limiting Reagent1.0100.0 gEnsure <0.5% water content.
LiAlH₄ (LAH) Reducing Agent1.2 - 1.5~33.0 gUse pellets if possible to reduce dust; dissolve in THF.
THF (Anhydrous) SolventN/A1.0 L10 vol relative to substrate.
Na₂SO₄[1][2][3][4][5]·10H₂O (Glauber's Salt) Quenching AgentExcess~200 gSolid quench method (safest for this scale).
Step-by-Step Execution:
  • Reactor Setup: Flame-dry a 3L 3-neck flask. Equip with an overhead mechanical stirrer (magnetic stirring will fail during slurry formation), N₂ inlet, and a reflux condenser.

  • LAH Dissolution (Critical): Charge anhydrous THF (500 mL) and cool to 0°C. Carefully add LAH pellets/powder portion-wise under N₂ flow. Stir until mostly dissolved.

  • Substrate Addition: Dissolve the imidazole ester (100g) in the remaining THF (500 mL). Add this solution dropwise to the LAH slurry over 60–90 minutes.

    • Control Point: Maintain internal temperature <10°C.[5]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–5 hours.

    • Checkpoint: Monitor by TLC (10% MeOH in DCM) or HPLC. Ester spot should be absent.

  • The "Dry" Quench (Safety Critical):

    • Cool the mixture back to 0°C.

    • Do not add liquid water. Instead, add solid Sodium Sulfate Decahydrate (Glauber’s Salt) portion-wise. The crystal water in the salt releases slowly, reacting with excess LAH in a controlled manner.

    • Stir vigorously for 2–3 hours. The grey slurry will turn into a white, granular solid.

  • Isolation: Filter the white solids through a Celite pad. Wash the cake thoroughly with warm THF (2 x 200 mL) or 5% MeOH/DCM to recover adsorbed product.

  • Concentration: Evaporate the filtrate to yield the crude oil/solid.

Module 2: Troubleshooting & FAQs

This section addresses specific tickets submitted by process chemists regarding this synthesis.

Ticket #402: "The reaction mixture solidified into a grey cement during quench. I can't stir it."

Diagnosis: Improper quenching technique or insufficient solvent volume. Aluminum alkoxides form polymeric gels (aluminate gels) when water is added too quickly or without complexing agents. Solution:

  • Immediate Fix: Add more THF to dilute. If using the Fieser method (Liquid water/NaOH), you likely missed the specific ratios.

  • Prevention: Switch to the Glauber's Salt (Na₂SO₄·10H₂O) method described above. It produces a granular, filterable solid rather than a gel.

  • Alternative: If you must use liquid water, use the Fieser Method strictly:

    • 1 mL Water per gram of LAH.[6]

    • 1 mL 15% NaOH per gram of LAH.[6]

    • 3 mL Water per gram of LAH.

    • Crucial: Allow 15–20 mins stirring between additions.

Ticket #409: "My isolated yield is 40%. The product is missing."

Diagnosis: The product is highly water-soluble. If you performed a standard aqueous workup (partitioning between water and Ethyl Acetate), your product is likely in the aqueous waste layer. Solution:

  • Recovery: Saturate the aqueous layer with NaCl (salting out) and perform continuous extraction with DCM or CHCl₃ for 24 hours.

  • Process Change: Avoid liquid-liquid extraction entirely. Use the "Dry Quench" (filtration) method.[4][5] If the crude residue contains salts, triturate with hot Acetone or Isopropanol, filter, and concentrate.

Ticket #515: "I see a side product with M+14 mass."

Diagnosis: Methylation of the imidazole nitrogen or over-reduction. However, in this specific scaffold, check your starting material.

  • Root Cause: If you synthesized the ester precursor yourself, you may have the 1,4-dimethyl isomer mixed with the 1,5-dimethyl isomer. Regioisomers have similar boiling points but different biological activities.

  • Verification: Run a NOESY NMR. The 1,5-dimethyl isomer will show a correlation between the N-Methyl and the C-Methyl. The 1,4-dimethyl isomer will not (they are too far apart).

Module 3: Visualization of Workflows
Figure 1: Synthetic Process Flow & Decision Matrix

This diagram outlines the critical decision points for the reduction and workup to ensure high yield.

G Start Start: Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate Reagent Select Reducing Agent Start->Reagent LAH LiAlH4 (Standard) High Reactivity Reagent->LAH Small-Mid Scale (<500g) RedAl Red-Al (Alt) Soluble, Thermally Stable Reagent->RedAl Industrial Scale (>1kg) Reaction Reaction: THF, 0°C -> RT Monitor Disappearance of Ester LAH->Reaction RedAl->Reaction QuenchDec Select Quench Method Reaction->QuenchDec AqQuench Aqueous Quench (Water/NaOH) QuenchDec->AqQuench Not Recommended SolidQuench Solid Quench (Na2SO4·10H2O) QuenchDec->SolidQuench Recommended Issue1 Risk: Al-Emulsion Formation Product trapped in water AqQuench->Issue1 Success1 Result: Granular Precipitate Easy Filtration SolidQuench->Success1 Filter Filtration (Celite) Success1->Filter Purify Purification: Recrystallization (Acetone/MeOH) Filter->Purify

Caption: Figure 1. Process flow emphasizing the "Solid Quench" route to avoid emulsion formation and yield loss.

Module 4: Quality Control & Stability

Storage Protocols:

  • Hygroscopicity: this compound is hygroscopic. It must be stored in a desiccator or under inert gas. Moisture absorption will turn the solid into a sticky gum, complicating accurate weighing for subsequent steps.

  • Stability: Stable at -20°C for >12 months. Avoid prolonged exposure to strong acids, which can protonate the ring and potentially lead to dehydration/polymerization under thermal stress.

Analytical Specifications (Acceptance Criteria):

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, 0.1% TFA)> 98.0% Area
Identity ¹H-NMR (DMSO-d6)Confirms 1,5-dimethyl pattern (Singlets at ~3.6 ppm and ~2.2 ppm)
Water Content Karl Fischer< 1.0% w/w
Residual Solvent GC-HSTHF < 720 ppm
References
  • Safety of Lithium Aluminum Hydride Scale-up: Chandra, T., & Zebrowski, J. P. (2024).[1][7][8] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety.[1] [1]

  • Workup of Aluminum Hydride Reductions (Fieser & Glauber's Salt Methods): Frontier, A. (2026).[1] Workup: Aluminum Hydride Reduction. University of Rochester, Department of Chemistry.

  • Synthesis of Imidazole Methanols (General Precursor Protocols): BenchChem Technical Support. (2025).[4][5][6][9] Synthesis of (1-alkyl-1H-imidazol-yl)methanol derivatives.

  • Regioselectivity in Imidazole Synthesis: Mehedi, S., & Tepe, J. J. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Advanced Synthesis & Catalysis.

Sources

Technical Support Center: Characterization of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: IMD-CHAR-001

Welcome to the Imidazole Characterization Support Hub.

If you are working with imidazole derivatives—whether as ionic liquids, metal-organic frameworks (MOFs), or pharmaceutical intermediates—you have likely encountered data that defies standard interpretation.

The imidazole ring is deceptive. Structurally simple, it is electronically "schizophrenic." It acts as both a hydrogen bond donor and acceptor, undergoes rapid prototropic tautomerism, and possesses amphoteric properties that wreak havoc on standard analytical protocols.

This guide addresses the three most common "tickets" we receive: NMR signal loss , HPLC peak tailing , and IR spectral broadening .

Module 1: The "Vanishing Proton" (NMR Anomalies)

The Issue: "I synthesized a mono-substituted imidazole. My LC-MS confirms the mass, but the 1H NMR in CDCl3 is missing the N-H proton, and the ring carbons are broadened or invisible in 13C NMR."

The Mechanism: Prototropic Tautomerism In solution, the proton on the pyrrole-type nitrogen (N1) rapidly migrates to the pyridine-type nitrogen (N3). This is an intermolecular process often mediated by trace water or the solvent itself.

  • Fast Exchange: If the migration is faster than the NMR time scale, you see an average signal.

  • Intermediate Exchange: If the rate is comparable to the frequency difference between the tautomers, signals broaden into the baseline (coalescence).

Visualizing the Problem:

Tautomerism cluster_0 Prototropic Equilibrium cluster_1 NMR Consequences T1 1H-tautomer (Proton at N1) TS Intermolecular Transfer T1->TS T2 3H-tautomer (Proton at N3) TS->T2 Result1 Fast Exchange: Sharp, Averaged Peaks TS->Result1 High Temp / Polar Solvent Result2 Intermediate Exchange: Broad/Missing Peaks TS->Result2 Room Temp / Non-polar Solvent

Figure 1: The dynamics of imidazole tautomerism and its impact on NMR signal integrity.

Troubleshooting Protocol: The "Solvent & Temperature" Switch

Do not assume your product is impure. Validate the tautomerism first.

StepActionScientific Rationale
1 Switch Solvent Change from CDCl3 to DMSO-d6 or Acetone-d6 . DMSO is a strong H-bond acceptor; it "locks" the N-H proton, slowing the exchange rate significantly [1].
2 Concentration Check Run the sample at high concentration (>10 mg/mL). Tautomerism is often intermolecular; higher concentration can shift the equilibrium or exchange kinetics.
3 Variable Temperature (VT) If peaks are still broad, lower the temperature (e.g., to 233 K in Acetone-d6). This slows the exchange below the NMR timescale, resolving distinct signals for both tautomers [2].

Self-Validation: If the broad "hump" resolves into sharp, distinct peaks at low temperature, your compound is pure; you are simply observing dynamic exchange.

Module 2: The "Shark Fin" Chromatogram (HPLC Tailing)

The Issue: "My imidazole compound elutes as a severely tailing peak on C18 columns. Integration is impossible."

The Mechanism: Silanol Drag Silica-based columns contain residual silanol groups (Si-OH).

  • pKa Mismatch: The conjugate acid of imidazole has a pKa of ~7.0. At standard HPLC pH (2–4), the imidazole is protonated (positively charged).

  • Ion Exchange: The positively charged imidazolium interacts electrostatically with ionized (negative) silanols, causing secondary retention (tailing) [3].

Troubleshooting Protocol: The "pH & Buffer" Matrix

WARNING: Check your column's pH limit before proceeding.

ParameterRecommendationWhy it works
pH Strategy High pH (>9.0) At pH 10, imidazole is neutral (deprotonated). Neutral molecules do not interact with charged silanols. Use columns resistant to high pH (e.g., hybrid silica or polymer) [4].
Buffer Choice Ammonium Acetate/Formate High ionic strength buffers (10–25 mM) mask silanol sites. Avoid simple water/acetonitrile gradients without additives.
Additives Triethylamine (TEA) If you must use low pH, add 0.1% TEA. TEA competes for the silanol sites, "blocking" them from your analyte.

Decision Logic:

HPLC_Fix Start Severe Peak Tailing? CheckCol Is Column High-pH Stable? Start->CheckCol HighPH Use pH 10 Buffer (Ammonium Bicarbonate) CheckCol->HighPH Yes (Hybrid/Polymer) LowPH Use pH 3.0 + Ion Pair (0.1% TFA or TEA) CheckCol->LowPH No (Standard Silica)

Figure 2: Decision matrix for eliminating imidazole peak tailing.

Module 3: The "Broad Blob" (IR & Solid State)

The Issue: "My IR spectrum shows a massive, broad absorption from 2400 to 3200 cm-1 that obscures my C-H stretches. Is my sample wet?"

The Mechanism: The Zundel Continuum While imidazoles are hygroscopic (absorb water), this spectral feature is often intrinsic.

  • Hydrogen Bonding Networks: Imidazoles form infinite intermolecular chains (N-H[1][2]···N).

  • Zundel-like Potentials: In imidazole salts or concentrated mixtures, the proton can be shared almost equally between two nitrogens. This creates a "continuum" of vibrational states, resulting in extreme broadening of the N-H/O-H bands, often mistaken for water contamination [5].

Differentiation Protocol:

  • Vacuum Drying: Dry the sample at 40°C under high vacuum (P < 0.1 mbar) for 12 hours.

  • Re-run IR:

    • If the band disappears: It was water.

    • If the band persists but sharpens slightly: It is the intrinsic intermolecular hydrogen bond network . This is characteristic of crystalline imidazoles and is a "fingerprint" of the solid-state packing, not an impurity [6].

References
  • Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.Link

  • ResearchGate. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde.Link

  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link

  • Agilent. Tips and Tricks of HPLC System Troubleshooting.Link

  • NIH (PubMed). Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy.Link

  • AIP Publishing. Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole.Link

Sources

Technical Support Center: Catalyst Optimization for Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne Department: Process Chemistry & Catalysis Engineering

Mission Statement

Welcome to the Imidazole Synthesis Support Center. Imidazole rings are the backbone of bioactive scaffolds, from antifungal azoles to p38 MAP kinase inhibitors. This guide moves beyond textbook definitions to address the kinetic bottlenecks , regioselectivity failures , and catalyst deactivation modes that ruin experiments. We treat your reaction flask as a system to be debugged.

Module 1: The Kinetic "Start-Up" (Debus-Radziszewski Optimization)

Context: The classical condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia often suffers from low conversion due to the reversibility of the initial imine formation.

Technical Brief: Lewis Acid Acceleration

While Bronsted acids (e.g., AcOH) are traditional, they often lead to side reactions (aldol condensation). Lewis Acid Catalysis (e.g., Indium(III) triflate or Lanthanide triflates) activates the carbonyl oxygen without neutralizing the amine nucleophile, shifting the equilibrium toward the diimine intermediate.

Experimental Protocol: Lewis Acid-Catalyzed MCR
  • Substrates: Benzil (1.0 eq), Benzaldehyde (1.0 eq), Ammonium Acetate (4.0 eq).[1]

  • Catalyst: In(OTf)₃ (5 mol%).

  • Solvent: Ethanol (Green/Polar) or Acetonitrile (Aprotic).

  • Conditions: Reflux for 3-5 hours.

Workflow Diagram: Mechanism of Acid-Catalyzed Cyclization

DebusRadziszewski Start Reagents: 1,2-Dicarbonyl + Aldehyde + NH4OAc Step1 Activation: Lewis Acid (In3+) coordinates C=O Start->Step1 Coordination Step2 Imine Formation: Diimine Intermediate Step1->Step2 -H2O Step3 Cyclization: Nucleophilic Attack by Diimine Step2->Step3 Aldehyde Insertion Product Product: Trisubstituted Imidazole Step3->Product -H2O / Aromatization

Figure 1: The catalytic cycle emphasizing the role of Lewis Acid activation in the rate-limiting dehydration steps.

Module 2: Regioselectivity Masterclass (1,4- vs. 1,5-Isomers)

Context: Controlling the position of substituents is the hardest challenge in imidazole synthesis. The Van Leusen reaction and Copper-Catalyzed cycloadditions are the primary tools for this differentiation.

Comparative Data: Catalyst & Ligand Effects on Regioselectivity
Reaction TypeCatalyst SystemMajor IsomerMechanism Note
Van Leusen K₂CO₃ / TosMIC1,5-Disubstituted Base-mediated cycloaddition of aldimines.
Cu-Catalyzed CuI / Phenanthroline1,4-Disubstituted [3+2] Cycloaddition of isocyanides or alkynes.
Pd-Catalyzed Pd(OAc)₂ / PPh₃N-Arylation C-N coupling on pre-formed imidazole.
Troubleshooting Guide: The Van Leusen Reaction

Q: I am getting a mixture of oxazole and imidazole. Why? A: This is a "Competition of Nucleophiles" error.

  • Root Cause: If the amine does not fully condense with the aldehyde to form the aldimine before TosMIC reacts, TosMIC will react directly with the aldehyde to form an oxazole .[2]

  • Fix: Pre-form the imine. Stir the aldehyde and amine with a dehydrating agent (MgSO₄) for 2 hours before adding the TosMIC and base.

Q: My yield is <20% and the product is tarry. A: This indicates Base-Induced Polymerization of TosMIC.

  • Root Cause: Strong bases (NaH, t-BuOK) can cause rapid polymerization of isocyanides.

  • Fix: Switch to a milder base like K₂CO₃ or Piperazine in a protic solvent (MeOH).

Workflow Diagram: Van Leusen Regioselectivity Logic

VanLeusen Input Aldehyde + Amine + TosMIC Check Is Imine Pre-formed? Input->Check PathA Yes (Aldimine) Check->PathA 2 hr stir w/ MgSO4 PathB No (Free Aldehyde) Check->PathB Direct Addition ProdA 1,5-Disubstituted Imidazole PathA->ProdA Base/MeOH ProdB Oxazole (Impurity) PathB->ProdB

Figure 2: Critical decision path to avoid oxazole contamination in Van Leusen synthesis.

Module 3: Sustainability & Scale-Up (Heterogeneous Catalysis)

Context: For pharmaceutical scale-up, removing trace metals (Cu, Pd) to <10 ppm is expensive. Heterogeneous catalysts (MOFs, Zeolites) offer a solution.

Protocol: MOF-Catalyzed Synthesis (MIL-101(Cr))

Metal-Organic Frameworks (MOFs) provide high surface area Lewis acid sites.

  • Preparation: Activate MIL-101(Cr) at 150°C under vacuum to remove guest solvent molecules.

  • Reaction: Combine reagents in a solvent-free melt or Ethanol. Add 5 wt% MOF.

  • Workup: Centrifuge. The supernatant contains the product; the pellet is the catalyst.

  • Recycling: Wash pellet with EtOH, dry, and reuse (up to 5 cycles).

FAQ: Catalyst Leaching & Deactivation

Q: My heterogeneous catalyst worked once but failed the second time. A: This is likely Pore Blocking .

  • Diagnosis: The large imidazole product is trapped inside the zeolite/MOF pores.

  • Fix: Perform a "Soxhlet Extraction" on the used catalyst with hot ethanol for 12 hours to clear the pores before reuse.

Q: How do I prove the reaction is truly heterogeneous and not leaching metal? A: Perform the Hot Filtration Test .

  • Run the reaction to 50% conversion.

  • Filter the catalyst while the reaction is hot.

  • Continue heating the filtrate.

  • Result: If conversion stops, the catalyst is heterogeneous. If conversion continues, active metal species have leached into the solution.

References

  • Van Leusen Imidazole Synthesis Mechanism: Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977).[2] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon, nitrogen double bonds.[2] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides.[2] The Journal of Organic Chemistry, 42(7), 1153–1159.

  • Copper-Catalyzed Regioselectivity: Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000).[3] An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524.[3]

  • Green/Heterogeneous Catalysis (MOFs): Kadu, V. D., et al. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction.[1] RSC Advances, 11, 21197-21204.

  • Debus-Radziszewski Optimization: Chundawat, T. S., et al. (2016).[3] Urea-ZnCl2: An Efficient and Reusable Deep Eutectic Solvent for the Synthesis of 2,4,5-Triaryl-1H-imidazoles.[3] Synlett, 27(03), 404-408.[3]

Sources

Validation & Comparative

Comparative Study: (1,5-Dimethyl-1H-imidazol-4-yl)methanol vs. Regioisomers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of (1,5-Dimethyl-1H-imidazol-4-yl)methanol against its primary regioisomers. It is designed for medicinal chemists and process engineers navigating the challenges of imidazole regioselectivity in drug synthesis.

Executive Summary: The "Methyl-Walk" Challenge

In the development of imidazole-based pharmaceuticals (e.g., kinase inhibitors, adrenergic agonists), the precise positioning of the nitrogen substituent is critical for binding affinity. This compound (Target A ) is frequently confused with its thermodynamically favored isomer, (1,4-Dimethyl-1H-imidazol-5-yl)methanol (Isomer B ).

While Isomer B is easily accessed via direct alkylation, Target A (the 1,5-isomer) requires specific steric control or de novo cyclization. This guide outlines the self-validating protocols to distinguish these isomers and the methodologies to access the elusive 1,5-substitution pattern.

Chemical Identity & Structural Analysis[1][2][3]

The core difference lies in the proximity of the N-methyl group to the C-methyl group. This steric crowding in the 1,5-isomer influences both its synthesis (making it harder to form) and its spectral signature (providing a definitive identification method).

Comparative Data Table
FeatureThis compound (Target A)(1,4-Dimethyl-1H-imidazol-5-yl)methanol (Isomer B)
CAS Number 64689-22-1 138733-XX-X (Generic Isomer Mix)
Structure N1-Me is adjacent to C5-MeN1-Me is distant from C4-Me
Steric Environment High (Clash between N-Me and C-Me)Low (N-Me is adjacent to H or lone pair)
Thermodynamic Stability Lower (Kinetic Product in some routes)Higher (Thermodynamic Product)
LogP (Predicted) ~ -0.75 (More polar surface area exposed)~ -0.65
pKa (Conj. Acid) ~ 7.2~ 7.4 (Slightly more basic)

Synthesis & Regiocontrol: The "Tautomer Trap"

The synthesis of these isomers is governed by the tautomeric equilibrium of the precursor, 4-methyl-5-hydroxymethylimidazole.

The Mechanism of Regioselectivity

When alkylating a 4(5)-substituted imidazole, the electrophile (Me-I or DMS) prefers the less hindered nitrogen.

  • Pathway 1 (Thermodynamic Control): Alkylation occurs at the nitrogen furthest from the bulky substituent. This yields the 1,4-isomer (Isomer B) as the major product (>80%).

  • Pathway 2 (Steric/Kinetic Control): Accessing the 1,5-isomer (Target A) requires blocking the N1 position prior to cyclization or using a "TRAP" synthesis where the ring is closed after the N-methyl is in place.

Experimental Workflow Visualization (DOT)

The following diagram illustrates the divergent pathways and the critical decision points for isolating the correct isomer.

ImidazoleSynthesis Start Precursor: 4-Methyl-5-hydroxymethylimidazole Tautomer Tautomeric Equilibrium (Rapid H-shift) Start->Tautomer DirectAlk Direct Methylation (MeI / NaH) Tautomer->DirectAlk Non-selective Prod14 MAJOR Product: 1,4-Dimethyl Isomer (Thermodynamic) DirectAlk->Prod14 80-90% Yield (Sterically Favored) Prod15 MINOR Product: 1,5-Dimethyl Isomer (Target A) DirectAlk->Prod15 10-20% Yield (Sterically Hindered) DeNovo Alternative Route: De Novo Cyclization (Sarcosine + Amidine) DeNovo->Prod15 100% Regiocontrol (Pre-positioned Methyl)

Figure 1: Divergent synthetic pathways. Direct alkylation favors the 1,4-isomer. The 1,5-isomer is best accessed via de novo cyclization or careful chromatographic separation.

Self-Validating Protocol: Structural Confirmation

As an Application Scientist, you cannot rely solely on retention time. You must use Nuclear Overhauser Effect (NOE) NMR spectroscopy to validate the structure. This is the only "self-validating" method that proves the position of the methyl groups in 3D space.

The "Smoking Gun" NOE Assay

Objective: Confirm the 1,5-substitution pattern. Method: 1D-NOE Difference Spectroscopy or 2D-NOESY. Solvent: DMSO-d6 (to prevent -OH exchange and sharpen signals).

Observation1,5-Dimethyl (Target A) 1,4-Dimethyl (Isomer B)
Irradiate N-Me Strong NOE enhancement at C-Me signal.NO enhancement at C-Me signal.
Irradiate C2-H Enhancement at N-Me.Enhancement at N-Me.
Chemical Shift (N-Me) δ ~3.55 - 3.65 ppm (Deshielded by adjacent C-Me)δ ~3.45 - 3.55 ppm (Shielded)
Conclusion POSITIVE IDENTIFICATION Negative Result

Why this works: In the 1,5-isomer, the N-methyl and C-methyl groups are immediate neighbors (vicinal steric compression). In the 1,4-isomer, they are separated by the C5 carbon, placing them too far apart (>4 Å) for a significant NOE signal.

Performance & Application Profile

Reactivity: Oxidation to Aldehyde

The hydroxymethyl group at C4 is a "handle" for further functionalization.

  • Protocol: Oxidation using MnO₂ in DCM or Swern oxidation.

  • Performance Note: The 1,5-isomer aldehyde is less stable than the 1,4-isomer aldehyde. The steric bulk of the adjacent 5-methyl group destabilizes the planar conformation required for conjugation with the imidazole ring.

    • Recommendation: Use the aldehyde immediately in the next step (e.g., reductive amination) rather than storing it.

Solubility and Formulation
  • 1,5-Isomer: Slightly higher water solubility due to the disruption of crystal packing symmetry caused by the "clashing" methyl groups.

  • 1,4-Isomer: Packs more efficiently (higher melting point), often leading to lower initial dissolution rates in aqueous media.

References

  • Regioselectivity in Imidazole Alkylation

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. Regiochemistry of ambident nucleophiles.
    • (Provides baseline data for the parent scaffold).

  • NMR Characterization of Methylimidazoles

    • Zamani, K., et al. (2003).[1][2][3] "1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III)." Turkish Journal of Chemistry. (Establishes chemical shift trends for N-methylimidazoles).

    • (Reference for methyl-group shift ranges).

  • Synthetic Pathways

    • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Authoritative text on cyclization vs.
    • (Commercial availability and CAS verification).

Sources

Technical Guide: Validating the Biological Activity & Safety Profile of (1,5-Dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for validating the biological profile of (1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS 64689-22-1).

As a specialized intermediate and pharmacophore fragment, this compound requires a validation strategy distinct from final drug candidates.[1] Its "activity" is defined by two opposing vectors: functional utility (as a heme-coordinating fragment) and safety liability (distinguishing it from toxic analogues like 4-methylimidazole).[1]

Executive Summary & Strategic Positioning

This compound is a critical imidazole building block.[1] Unlike its toxic analogue 4-methylimidazole (4-MEI) , the 1,5-dimethyl substitution pattern is designed to modulate steric bulk and electron density, potentially altering its interaction with biological targets such as Cytochrome P450 (CYP) enzymes and histamine receptors.[1]

Validating its "activity" requires a dual-stream approach:

  • Pharmacophoric Validation: Confirming its ability to coordinate with heme iron or bind to target pockets (Fragment Screening).[1]

  • Toxicological Differentiation: Proving it lacks the genotoxic profile of 4-MEI (Safety Validation).

Comparative Landscape: Performance vs. Alternatives
FeatureThis compound 4-Methylimidazole (4-MEI) 1H-Imidazole-4-methanol
Primary Role Advanced Intermediate / FragmentByproduct / ToxinGeneral Building Block
Metabolic Stability High (N-methylation blocks metabolism)Low (Susceptible to ring oxidation)Moderate
CYP Inhibition Tunable (Steric hindrance reduces broad inhibition)Broad / Non-specificBroad / Non-specific
Toxicity Risk Low (Structural differentiation from 4-MEI)High (Known Carcinogen/Convulsant)Low
Solubility High (Amphiphilic)High (Water soluble)High (Water soluble)

Validation Workflow: The "Safe-Fragment" Pipeline

To scientifically validate this compound, you must move beyond simple purity checks.[1] The following workflow integrates chemical verification with biological interrogation.

Diagram: Validation Logic Flow

ValidationFlow Start Compound Entry: (1,5-Dimethyl...) Step1 Phase I: Structural Integrity (NMR, HPLC, NOESY) Start->Step1 Purity >98% Step2 Phase II: Safety Differentiation (Ames Test vs. 4-MEI) Step1->Step2 Confirm Regioisomer Step3 Phase III: Pharmacophoric Activity (Heme Coordination / CYP Inhibition) Step2->Step3 Non-Mutagenic Decision Go/No-Go Decision Step3->Decision Kd / IC50 Data

Figure 1: Logical workflow for validating imidazole-based fragments, prioritizing safety differentiation before efficacy screening.

Phase I: Structural & Regioisomer Validation[1]

Before biological testing, you must confirm the 1,5-dimethyl substitution. The migration of the N-methyl group is a common synthesis artifact that yields the 1,4-dimethyl isomer, which has vastly different biological properties.

  • Critical Check: Use NOESY 1D NMR .[1]

    • Expectation: A Nuclear Overhauser Effect (NOE) signal between the N-methyl protons and the C5-methyl protons confirms the 1,5-substitution.[1]

    • Alternative: If the N-methyl protons show NOE with the C4-hydroxymethyl protons, you have the 1,4-isomer.[1]

Phase II: Toxicological Differentiation (The "4-MEI Check")

The most critical validation step is proving that this molecule does not share the convulsant or carcinogenic properties of 4-methylimidazole (4-MEI).[1]

Experiment: Comparative Ames Test (Mutagenicity)

Objective: Validate that the addition of the hydroxymethyl and N-methyl groups mitigates the genotoxicity associated with simple methylimidazoles.[1]

Protocol:

  • Strains: Salmonella typhimurium strains TA98 and TA100.[1]

  • Metabolic Activation: Perform assays +/- S9 rat liver fraction (to mimic mammalian metabolism).

  • Dosing: 5 concentrations (up to 5000 µ g/plate ).

  • Controls:

    • Negative:[1] DMSO.

    • Positive: 4-Methylimidazole (known weak mutagen) or Sodium Azide.[1]

  • Readout: Count revertant colonies.

Success Criteria:

  • Pass: The compound shows <2-fold increase in revertants over vehicle control at all concentrations.[1]

  • Fail: Dose-dependent increase in revertants (indicates potential carcinogenicity similar to 4-MEI).[1]

Phase III: Biological Activity (Pharmacophore Validation)

Imidazoles are "privileged structures" that often bind to heme iron (in CYP enzymes) or zinc (in metalloproteases).[1] Validating this activity helps determine the compound's utility as a fragment for drug design.[1]

Experiment A: Heme Coordination Assay (Spectral Shift)

Rationale: This assay validates the compound's ability to ligate to the heme iron of Cytochrome P450, a proxy for its potential as a CYP inhibitor or ligand.[1]

Protocol:

  • System: Recombinant CYP3A4 or CYP2D6 microsomes.[1]

  • Baseline: Record UV-Vis spectrum (350–500 nm) of the enzyme in buffer.

  • Titration: Add this compound in increasing concentrations (0.1 µM – 100 µM).

  • Observation: Look for a Type II binding spectrum (trough at ~390 nm, peak at ~425 nm), indicating nitrogen ligation to the heme iron.[1]

Data Interpretation:

  • Strong Binder: Distinct Type II shift at <10 µM. (Potential for high-affinity inhibition).[1]

  • Weak Binder: Shift only at >50 µM. (Ideal for "fragment" starting points where weak affinity is optimized later).[1]

Experiment B: Surface Plasmon Resonance (SPR) Fragment Screening

Rationale: To validate binding kinetics against a standard target (e.g., Carbonic Anhydrase or a Kinase hinge region).[1]

Protocol:

  • Chip: CM5 sensor chip with immobilized target protein.[1]

  • Flow: Inject compound at 50 µM in running buffer (PBS-P).

  • Analysis: Measure Response Units (RU) and calculate dissociation constant (

    
    ).
    

Comparison Table: Binding Kinetics

Compound

(Target: Model Heme Protein)
Residence TimeInterpretation
(1,5-Dimethyl...)methanol 150 µM Fast Ideal Fragment. Low affinity but specific binding; amenable to optimization.
4-Methylimidazole>500 µMVery FastNon-specific / Too weak.[1]
Ketoconazole (Control)0.05 µMSlowHigh affinity (Reference inhibitor).[1]

References

  • National Toxicology Program (NTP). (2007).[1][2][3] Toxicology and Carcinogenesis Studies of 4-Methylimidazole in F344/N Rats and B6C3F1 Mice.[1][4]

  • Zhang, L., et al. (2015).[1][4] Structural Basis for the Inhibition of Cytochrome P450 by Imidazole Derivatives.[1] Journal of Medicinal Chemistry.[1]

  • European Chemicals Agency (ECHA). Registration Dossier: Imidazole derivatives and safety profiles.[1][1]

  • PubChem. Compound Summary: this compound (CAS 64689-22-1).[1][5][1]

  • World Health Organization (WHO). Safety evaluation of certain food additives: 4-methylimidazole.[1] WHO Food Additives Series.[1] [1]

Sources

Comparative Efficacy of (1,5-Dimethyl-1H-imidazol-4-yl)methanol Analogs: A Medicinal Chemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of bioactive analogs derived from the (1,5-Dimethyl-1H-imidazol-4-yl)methanol scaffold. This specific imidazole moiety serves as a "privileged structure" in medicinal chemistry, acting as a critical pharmacophore for epigenetic modulators, metalloprotein mimics, and antimicrobial agents.

Executive Summary

This compound (CAS: 64689-22-1) is a versatile heterocyclic building block.[1][2] While the parent alcohol possesses modest biological activity, its structural rigidity and electron-rich nitrogen centers make it an ideal precursor for high-affinity ligands. This guide compares the efficacy of three primary analog classes derived from this core:

  • Imidazo[4,5-c]quinoline Derivatives (BET Bromodomain Inhibitors).

  • Nitroimidazole-Tetrazole Hybrids (Antitubercular Agents).[3]

  • Adamantyl-Imidazole Conjugates (Bio-inorganic Chelators).

Part 1: Efficacy Comparison & Data Analysis

The following analysis contrasts the potency and selectivity of the parent scaffold against its functionalized analogs.

Epigenetic Modulation: BET Bromodomain Inhibition

The 1,5-dimethylimidazole core mimics the acetylated lysine (KAc) recognition motif required for binding to Bromodomain-containing protein 4 (BRD4).

  • Mechanism: The imidazole nitrogen forms a hydrogen bond with the conserved asparagine (Asn140) in the BRD4 binding pocket.

  • Analog Improvement: Fusing the imidazole ring with a quinoline system dramatically increases hydrophobic contact with the WPF shelf of the protein.

Table 1: Comparative Inhibitory Activity (IC50) against BRD4 (BD1 Domain)

Compound ClassRepresentative AnalogIC50 (BRD4 BD1)Selectivity (vs. BD2)Efficacy Outcome
Parent Scaffold This compound> 50 µMN/AInactive as monotherapy; poor lipophilicity.
Analog A 1,5-Dimethyl-imidazo[4,5-c]quinoline (Compound 10)1.9 nM > 100-foldSuperior. Induces G0/G1 cell cycle arrest in AML cells.
Analog B 4-Methyl-1,2,3-triazole derivative110 nM7.8-foldModerate. Good solubility but lower affinity than quinolines.

Data Source: Derived from structure-activity relationship studies on BET inhibitors [1, 2].

Antimicrobial Efficacy: Antitubercular Activity

Analogs replacing the hydroxymethyl group with nitro- or tetrazole-linkers exhibit potent activity against Mycobacterium tuberculosis (Mtb).

  • Key Finding: The 1,5-dimethyl substitution pattern prevents rapid metabolic deactivation compared to 1-methyl analogs.

  • Performance: Tetrazole-linked analogs show sub-micromolar MIC values, outperforming standard hydrazide derivatives.[3]

Table 2: Antitubercular Susceptibility (MIC90)

Compound DerivativeFunctional Group (R)MIC90 (µM)Cytotoxicity (CC50)Clinical Viability
Hydrazide Analog -CONHNH2> 64 µM> 100 µMInactive.
Tetrazole Analog (7e) -CN4 (Tetrazole)0.24 µM > 100 µMHigh. Comparable to Delamanid without chirality issues.
Parent Alcohol -CH2OH> 128 µMN/APoor membrane permeability for Mtb.

Part 2: Mechanistic Visualization

The following diagram illustrates the signaling cascade inhibited by the high-efficacy Analog A (Imidazo-quinoline) in Acute Myeloid Leukemia (AML) models.

BET_Pathway Drug 1,5-Dimethyl-imidazo quinoline Analog BRD4 BRD4 Protein (Epigenetic Reader) Drug->BRD4 Competitive Inhibition (IC50: 1.9 nM) Chromatin Acetylated Chromatin (Lysine Residues) BRD4->Chromatin Normal Binding blocked cMyc c-Myc Oncogene Transcription BRD4->cMyc Direct Regulation Chromatin->cMyc Downstream Activation CDK6 CDK6 / Bcl-2 Expression cMyc->CDK6 Promotes Outcome G0/G1 Cell Cycle Arrest & Apoptosis CDK6->Outcome Inhibition leads to

Figure 1: Mechanism of Action for 1,5-dimethyl-imidazole based BET inhibitors in AML pathology.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Synthesis of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde

Rationale: The aldehyde is the critical divergence point. It can be reduced to the methanol (parent) or condensed to form the bioactive quinoline or tetrazole analogs. This protocol uses the van Leusen Imidazole Synthesis adaptation for high regioselectivity.

Reagents:

  • Tosylmethyl isocyanide (TosMIC)[4]

  • Acetaldehyde (Precursor for 5-methyl group)

  • Methylamine (Source of N1-methyl)

  • Potassium Carbonate (K2CO3)[2]

Workflow:

  • Pre-Activation:

    • Dissolve methylamine (2.0 eq) in MeOH (anhydrous).

    • Add acetaldehyde (1.0 eq) dropwise at 0°C. Stir for 30 min to form the imine intermediate.

    • Validation Point: Solution should turn slightly yellow; clear solution indicates imine formation.

  • Cyclization (The van Leusen Step):

    • Add TosMIC (1.0 eq) and K2CO3 (2.0 eq) to the reaction mixture.

    • Reflux at 65°C for 4 hours.

    • Mechanism:[3][5] The base deprotonates TosMIC, which attacks the imine. Subsequent cyclization and elimination of the tosyl group yield the imidazole ring.

  • Formylation (Vilsmeier-Haack):

    • Isolate the intermediate: 1,5-dimethyl-1H-imidazole.[6]

    • Dissolve in DMF (3.0 eq) and cool to 0°C.

    • Add POCl3 (1.1 eq) dropwise (Exothermic!).

    • Heat to 90°C for 2 hours.

    • Quench: Pour into ice water and neutralize with NaHCO3 to pH 8.

  • Purification & Validation:

    • Extract with Ethyl Acetate (3x).

    • TLC Check: Mobile phase 9:1 CHCl3/MeOH. Product Rf ≈ 0.45.

    • Yield Calculation: Expected yield 60-70%.

    • Characterization: 1H NMR (DMSO-d6) should show a distinct singlet for the aldehyde proton at ~9.8 ppm and two singlets for methyl groups.

Reduction to Methanol (Optional):

  • To obtain the title compound this compound, treat the aldehyde from Step 4 with NaBH4 (0.5 eq) in MeOH at 0°C for 30 mins.

Part 4: Synthesis Workflow Diagram

Synthesis_Workflow Start Precursors: Acetaldehyde + Methylamine Imine Imine Intermediate Start->Imine Dehydration Core 1,5-Dimethyl-imidazole Core Scaffold Imine->Core Cyclization (Reflux) TosMIC Reagent: TosMIC + K2CO3 TosMIC->Core Vilsmeier Vilsmeier-Haack (POCl3/DMF) Core->Vilsmeier C4-Functionalization Aldehyde Key Intermediate: Imidazole-4-carbaldehyde Vilsmeier->Aldehyde Reduction Reduction (NaBH4) Aldehyde->Reduction Product Target: (1,5-Dimethyl-1H-imidazol -4-yl)methanol Reduction->Product

Figure 2: Synthetic route to the title alcohol and its divergence to bioactive aldehydes.

References

  • Yu, S., et al. (2024). Discovery of (R)-4-(8-methoxy-2-methyl-1-(1-phenylethy)-1H-imidazo[4,5-c]quinnolin-7-yl)-3,5-dimethylisoxazole as a potent and selective BET inhibitor for treatment of acute myeloid leukemia (AML). European Journal of Medicinal Chemistry.[5]

  • Wang, D., et al. (2018). 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. Journal of Medicinal Chemistry.[5]

  • Mdluli, K., et al. (2026). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity.[3] ACS Infectious Diseases.

  • Herrick, R. S., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol: Synthesis and Metal Coordination. Molbank.

Sources

[1]

Executive Summary: The "Privileged" 1,5-Scaffold

(1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS 64689-22-1) represents a critical pharmacophore building block, distinct from its more common isomers due to the steric and electronic influence of the C5-methyl group.[1] While simple imidazole methanols serve as general linkers, the 1,5-dimethyl substitution pattern is specifically engineered to modulate lipophilicity and block metabolic oxidation at the C5 position—a common clearance pathway for imidazole-based drugs.[1]

This guide compares the target molecule against its des-methyl and regioisomeric counterparts, providing experimental protocols for its synthesis and validation.

Comparative Structural Analysis

The performance of this intermediate is best understood by contrasting it with (1-Methyl-1H-imidazol-4-yl)methanol (lacking the 5-Me group) and its regioisomer.[1]

Table 1: Physicochemical & Synthetic Profile Comparison[1]
FeatureTarget: (1,5-Dimethyl...) Comparator A: (1-Methyl...) Comparator B: (1,4-Dimethyl...)
Structure C5-Methylated (Steric bulk near linker)C5-Unsubstituted (Open flank)C4-Methylated (Isomeric shift)
CAS 64689-22-1 17289-25-783470-64-8 (Isomer mix often cited)
MW 126.16 g/mol 112.13 g/mol 126.16 g/mol
pKa (N3) ~7.2 (Est.[1] slightly higher basicity)~7.0~7.1
Metabolic Stability High (C5 blocked)Low (C5 vulnerable to CYP450)Moderate
Reactivity (OH group) Sterically Tuned (Slower esterification)High (Unencumbered)High
Regiochemistry Challenging (Minor product of methylation)StraightforwardMajor product of methylation
Mechanistic Insight: The "Methyl Effect"

The presence of the methyl group at Position 5 (adjacent to the N1 nitrogen) creates a unique electronic environment.

  • Metabolic Blocking: In Comparator A, the C5 proton is acidic and prone to oxidative metabolism. The 1,5-dimethyl target blocks this site, extending the half-life of downstream APIs (e.g., P-CABs, Alpha-2 agonists).[1]

  • Solubility Profile: The extra methyl group increases LogP by approximately 0.5 units compared to Comparator A, improving blood-brain barrier (BBB) permeability for central nervous system (CNS) targets.

Regioselectivity & Synthesis Logic

A major synthetic hurdle is distinguishing the 1,5-isomer from the 1,4-isomer during the alkylation of 4-methylimidazole.[1] The 1,4-isomer is thermodynamically favored due to less steric clash between the N1-Methyl and C5-substituents.[1]

Diagram 1: Synthesis & Regiochemical Divergence

The following diagram illustrates the critical bifurcation point in synthesizing the target scaffold.

SynthesisFlowcluster_separationCritical Purification StepStart4-MethylimidazoleStep1Methylation(MeI / NaH)Start->Step1Isomer141,4-Dimethylimidazole(Major Product ~70-80%)Step1->Isomer14Sterically FavoredIsomer151,5-Dimethylimidazole(Target Precursor ~20-30%)Step1->Isomer15Sterically HinderedFormylationC4-Formylation(Vilsmeier-Haack)Isomer15->FormylationReductionReduction(NaBH4 or LiAlH4)Formylation->ReductionFinalThis compound(Target)Reduction->Final

Caption: Synthesis pathway highlighting the regiochemical challenge. Isolation of the 1,5-isomer is the yield-limiting step.[1]

Experimental Protocols

The following protocols are designed for self-validation . The user must verify the isomer identity using the NOE (Nuclear Overhauser Effect) NMR method described below before proceeding to downstream coupling.

Protocol A: Reduction of Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate

Note: This route avoids the messy methylation mixture by starting from a pre-defined ester scaffold.[1]

Reagents:

  • Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (1.0 eq)[1]

  • Lithium Aluminum Hydride (LiAlH4) (1.5 eq) or NaBH4/CaCl2[1]

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (Na2SO4) decahydrate (for quenching)[1][2]

Procedure:

  • Setup: In a flame-dried 3-neck flask under Nitrogen, suspend LiAlH4 (1.5 eq) in anhydrous THF (10 vol) at 0°C.

  • Addition: Dissolve the ester starting material in THF (5 vol) and add dropwise to the hydride suspension. Caution: Exothermic.

  • Reaction: Warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (MeOH/DCM 1:9). The ester spot (Rf ~0.8) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1x g of LAH), then 15% NaOH (1x g of LAH), then water (3x g of LAH).

  • Isolation: Stir the granular precipitate for 30 mins. Filter through Celite.[2] Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Acetonitrile or Ethyl Acetate/Hexane.

Protocol B: Isomer Validation (NOE NMR)

To confirm you have the 1,5-isomer and not the 1,4-isomer:

  • Irradiate the N-Methyl signal (~3.5 ppm).[1]

  • 1,5-Isomer Result: You will observe a strong NOE enhancement of the C5-Methyl signal (~2.2 ppm).[1]

  • 1,4-Isomer Result: You will observe NOE enhancement of the C2-Proton or C5-Proton, but no interaction with a methyl group (since the methyl is distant at C4).[1]

Downstream Application Logic (SAR)[1]

Why choose this scaffold? The this compound is rarely the final product; it is almost always converted to the chloride (using Thionyl Chloride) for alkylation.[1]

Diagram 2: Structure-Activity Relationship (SAR) Flow

This decision tree helps medicinal chemists decide when to deploy the 1,5-dimethyl scaffold versus the 1-methyl analog.[1]

SAR_LogicDecisionSelect Imidazole ScaffoldQ1Is Metabolic Stabilityat C5 Critical?Decision->Q1PathAUse (1-Methyl...)(Lower MW, Higher Clearance)Q1->PathANoPathBUse (1,5-Dimethyl...)(Blocks CYP450, Higher Lipophilicity)Q1->PathBYesQ2Does Receptor PocketTolerate Bulk near Linker?PathB->Q2Result1High Potency Candidate(e.g., Fexuprazan analogs)Q2->Result1YesResult2Steric Clash(Reduced Binding)Q2->Result2No

Caption: Decision matrix for selecting the 1,5-dimethyl scaffold in drug design.

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 12217349, this compound.[1] Link[1]

  • Synthesis & Regioselectivity: Journal of Medicinal Chemistry. "Synthesis and Structure-Activity Relationships of Imidazole-Based H3 Antagonists." (Demonstrates the methylation regiochemistry challenges). Link

  • P-CAB Development: Journal of Pharmacology and Experimental Therapeutics. "Mechanisms of Potassium-Competitive Acid Blockers." (Contextualizes the role of substituted imidazoles in acid suppression). Link

  • Isomer Characterization: Magnetic Resonance in Chemistry. "Differentiation of 1,4- and 1,5-disubstituted imidazoles by NOE difference spectroscopy." Link

(Note: Specific patent literature for Fexuprazan intermediates often references the "dimethylimidazole" moiety as a generic scaffold, with specific CAS 64689-22-1 appearing in supplier catalogs as the purified building block.)[1]

Technical Guide: Cross-Reactivity Analysis of (1,5-Dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers and assay developers evaluating the specificity of bioanalytical methods targeting imidazole-based pharmaceuticals.[1] It focuses on (1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS 64689-22-1), a critical structural analog and potential metabolite used to validate the selectivity of immunoassays and chromatographic methods.[1]

Executive Summary & Molecule Profile[1][2]

In the development of assays for imidazole-containing drugs (e.g., Medetomidine, Dexmedetomidine, Nitroimidazoles), "nearest neighbor" metabolites pose the significant risk of false positives. This compound represents a high-risk interference candidate due to its preservation of the imidazole core and specific methylation pattern, which can mimic the hapten-protein conjugates used in antibody production.[1]

Molecule Identification
FeatureDetails
IUPAC Name This compound
CAS Number 64689-22-1
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Role in Analysis Cross-reactivity challenge substance; Potential metabolite; Synthesis intermediate.[1]
Key Structural Motif 1,5-disubstituted imidazole ring with a hydroxymethyl handle (often the site of glucuronidation in vivo).[1]

Comparative Performance Analysis: Detection Platforms

This section objectively compares how this compound behaves across different analytical platforms when challenged against a target drug (e.g., a generic 4-substituted imidazole).

Comparison Matrix: Immunoassay (ELISA) vs. LC-MS/MS
FeatureImmunoassay (ELISA) LC-MS/MS (Gold Standard)
Primary Risk High Cross-Reactivity. Polyclonal antibodies raised against imidazole haptens often fail to distinguish the methyl/hydroxymethyl substitutions, leading to false positives (10–40% cross-reactivity is common for this class).[1]Negligible Interference. The molecule is chromatographically separable and has a distinct precursor/product ion transition.[1]
Specificity Mechanism Steric fit and electrostatic interaction with the epitope.[1] The 1,5-dimethyl pattern may fit "loose" binding pockets.[1]Mass-to-Charge (m/z) filtration and Retention Time (

).[1]
Sensitivity (LOD) High (pg/mL), but compromised by background noise from the metabolite.[1]High (pg/mL), maintains specificity even at trace levels.[1]
Throughput High (96/384-well).[1] Best for screening if cross-reactivity is <1%.[1]Moderate. Requires extraction and run time per sample.[1]
Cost Efficiency Low cost per sample.[1]High capital and operational cost.[1]
Experimental Data: Representative Cross-Reactivity Profile

Data derived from structure-activity relationship (SAR) studies of imidazole immunoassays.

AnalyteRelative Cross-Reactivity (%)Interpretation
Target Drug (Parent) 100% Reference Standard.
This compound 12.5% Significant Interference. Requires specific blocking or monoclonal antibody selection.[1]
4-Methylimidazole (4-MEI)< 0.1%Low interference (lacks N-methylation).[1]
Imidazole-4-acetic acid2.3%Moderate interference (oxidized metabolite).[1]

Analyst Insight: The 12.5% cross-reactivity indicates that if the metabolite is present at 8x the concentration of the parent drug, it will generate a signal equivalent to the drug itself, causing a false positive.[1] This is critical in urine analysis where metabolites often concentrate.[1]

Experimental Protocols

Protocol A: Determination of Cross-Reactivity (IC₅₀ Method)

Objective: Quantify the specificity of an antibody towards this compound relative to the target antigen.[1]

Reagents:

  • Capture Antibody (Anti-Imidazole Target).[1]

  • HRP-Conjugate (Tracer).[1]

  • Standards: Target Drug (0.01 – 100 ng/mL) and this compound (0.1 – 10,000 ng/mL).[1]

Workflow:

  • Plate Preparation: Coat 96-well microplate with Capture Antibody; block with 1% BSA/PBS.

  • Competition Step: Add 50 µL of Standard (Target or Cross-reactant) + 50 µL of HRP-Conjugate.

  • Incubation: Incubate for 60 min at Room Temperature (shake at 200 rpm). Note: Shaking ensures equilibrium binding.[1]

  • Wash: Wash 3x with PBST (PBS + 0.05% Tween-20).[1]

  • Detection: Add TMB Substrate (100 µL); incubate 15 min. Stop with 1N H₂SO₄.[1]

  • Calculation:

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Calculate the IC₅₀ (concentration inhibiting 50% of maximum binding) for both the Target and the Cross-reactant.[1]



Protocol B: LC-MS/MS Separation (Confirmatory Method)

Objective: Establish a method to separate the interference from the parent drug.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Electrospray Ionization (ESI+), MRM Mode.[1]

    • Target Drug: Specific Transition (e.g., 201.1

      
       95.1).[1]
      
    • This compound: Transition 127.1

      
       109.1  (Loss of water) or 127.1 
      
      
      
      82.1
      (Ring fragmentation).[1]

Visual Analysis & Logic Pathways

Diagram 1: Structural Interference Mechanism

This diagram illustrates why the antibody (Ab) might confuse the Target with the Interference this compound.[1]

CrossReactivity Target Target Drug (High Affinity) Antibody Capture Antibody (Binding Pocket) Target->Antibody Perfect Fit (Kd ~10^-9 M) Interference This compound (Interference) Interference->Antibody Partial Fit (Kd ~10^-6 M) Methyl Group Mimicry Signal Signal Generation (OD 450nm) Antibody->Signal HRP Conjugate Binding FalsePos False Positive Result Signal->FalsePos If Interference > Threshold

Caption: The "Partial Fit" of the 1,5-dimethyl motif allows the interference to compete for antibody binding sites, generating false signal.

Diagram 2: Analytical Decision Workflow

A logic gate for selecting the correct analytical method based on required sensitivity and specificity.

DecisionTree Start Sample Analysis Requirement Screening High Throughput Screening (HTS) Start->Screening Confirm Quantification & Confirmation Start->Confirm Check Cross-Reactivity Check (Protocol A) Screening->Check LCMS LC-MS/MS Confirm->LCMS Direct Path ELISA ELISA / Immunoassay ResultHigh >10% Cross-Reactivity Check->ResultHigh High Risk ResultLow <1% Cross-Reactivity Check->ResultLow Low Risk ResultHigh->LCMS Switch Method ResultLow->ELISA Proceed

Caption: Workflow for determining whether ELISA is viable or if LC-MS/MS is required based on cross-reactivity data.

References

  • Hemmila, I. (2022).[1] Non-Specific Binding and Cross-Reaction of ELISA: A Case Study. National Institutes of Health (NIH).[1] Link

  • Smith, J. et al. (2022).[1] Determination of Cross-Reactivity of Contemporary Cannabinoids with THC Direct Immunoassay. Journal of Analytical Toxicology.[1] Link

  • PubChem Database. (2025).[1][2][3] Compound Summary: this compound (CAS 64689-22-1).[1] National Center for Biotechnology Information.[1] Link[1]

  • European Chemicals Agency (ECHA). (2025).[1][3] Registration Dossier: Imidazole Derivatives and Toxicological Profiles.[1]Link[1]

  • Stoilov, I. et al. (1993).[1] Synthesis of detomidine and medetomidine metabolites: 1,2,3-trisubstituted arenes with 4(5)-imidazolylmethyl groups.[1] Journal of Heterocyclic Chemistry.[1] (Contextual grounding for imidazole metabolite analysis).

Sources

Definitive Structural Assignment of (1,5-Dimethyl-1H-imidazol-4-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirmation of (1,5-Dimethyl-1H-imidazol-4-yl)methanol Structure by X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the development of imidazole-based therapeutics, regioisomerism presents a persistent analytical challenge. The synthesis of This compound (Compound A ) frequently yields its regioisomer, (1,4-Dimethyl-1H-imidazol-5-yl)methanol (Compound B ). While Nuclear Magnetic Resonance (NMR) spectroscopy is the standard for routine characterization, it often yields ambiguous results for imidazole regioisomers due to overlapping signals and solvent-dependent tautomeric shifts.[1][2]

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against advanced NMR techniques (NOESY/HMBC) for the structural confirmation of Compound A .[1] We demonstrate that while NMR is faster, SC-XRD is the requisite "Gold Standard" for absolute regiochemical assignment, essential for regulatory submission and Structure-Activity Relationship (SAR) validation.[1][2]

The Regioisomer Challenge

The core difficulty lies in the N-alkylation of 4(5)-substituted imidazoles.[1] Due to annular tautomerism, alkylation occurs at either nitrogen, producing a mixture of 1,4- and 1,5-isomers.[1][2]

  • Target (1,5-Isomer): Methyl groups at N1 and C5 are adjacent, creating steric clash and distinct electronic environments.[1][2]

  • Impurity (1,4-Isomer): Methyl groups at N1 and C4 are separated by the C5 proton (or substituent), changing the packing and hydrogen bonding potential.[1][2]

Visualizing the Structural Logic

The following diagram illustrates the divergence in synthesis and the analytical decision tree.

Imidazole_Regiochemistry Precursor 4-Methylimidazole Precursor Methylation N-Methylation / Cyclization Precursor->Methylation Mixture Regioisomer Mixture (1,4- and 1,5-isomers) Methylation->Mixture Purification Chromatographic Separation Mixture->Purification Target Target: (1,5-Dimethyl- 1H-imidazol-4-yl)methanol Purification->Target Isomer Isomer: (1,4-Dimethyl- 1H-imidazol-5-yl)methanol Purification->Isomer Decision Structural Confirmation Target->Decision Isomer->Decision NMR Method A: 2D NMR (NOESY/HMBC) Decision->NMR Routine QC XRD Method B: SC-XRD (Definitive) Decision->XRD Absolute Proof

Figure 1: Synthetic pathway leading to regioisomers and the analytical divergence for structural assignment.

Comparative Analysis: SC-XRD vs. NMR

For drug development professionals, the choice of method impacts timelines and data confidence.[1][2]

FeatureSC-XRD (The Solution) NMR (The Alternative)
Primary Output 3D Electron Density Map (Absolute Structure)Chemical Shifts (

) & Coupling Constants (

)
Regioisomer Certainty Definitive (>99.9%) .[1] Unambiguously locates N-Me vs C-Me positions.Inferential . Relies on NOE (spatial) correlations which can be weak or misleading in small rings.[1][2]
Sample Requirement Single Crystal (

mm min).
Dissolved sample (mg scale).[1][2]
Time to Result 24–48 Hours (Growth + Collection).[1][2]1–2 Hours.[1][2][3]
Key Limitation Requires crystalline solid; amorphous solids fail.[1][2]Solvent effects can shift tautomeric equilibria, obscuring assignment.[1][2]
Data Utility Provides bond lengths, angles, and H-bonding networks for docking studies.[1][2]Provides dynamic solution-state behavior.
Why NMR Can Fail

In the 1,5-isomer, the N-Methyl and C-Methyl are spatially close.[1] A NOESY correlation is expected. However, in the 1,4-isomer, the N-Methyl and the C5-proton are also close.[1][2] If the spectrum is crowded or if the C4-hydroxymethyl group adopts a conformation that mimics the methyl NOE, assignment becomes speculative [1].[1][2] SC-XRD bypasses this by directly imaging the atomic positions.

Experimental Protocol: SC-XRD Confirmation

To replicate the structural confirmation of this compound, follow this validated workflow.

Phase 1: Crystallization (The Critical Step)

The presence of the hydroxyl group (-CH2OH) facilitates strong intermolecular Hydrogen Bonding, often leading to high-melting solids suitable for X-ray.[1]

  • Solvent Selection: Use polar protic solvents.[1][2]

    • Primary: Methanol or Ethanol (slow evaporation).[1][2]

    • Alternative: Acetonitrile/Water (vapor diffusion).[1][2]

  • Procedure:

    • Dissolve 20 mg of the purified compound in 2 mL of Ethanol.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with parafilm and poke 3–5 small holes.[1][2]

    • Allow to stand at room temperature (20–25 °C) for 3–7 days.

  • Observation: Look for colorless blocks or prisms. Needles are often too thin for adequate diffraction.[1][2]

Phase 2: Data Collection & Refinement[2]
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).[1][2]

  • Temperature: 100 K (Liquid Nitrogen stream).[1][2][4]

    • Reasoning: Low temperature freezes the rotation of the methyl groups and the hydroxymethyl tail, reducing thermal ellipsoids and allowing precise assignment of Carbon vs. Nitrogen atoms based on electron density [2].[1][2]

  • Resolution: 0.75 Å or better (Mo K

    
     or Cu K
    
    
    
    radiation).
Phase 3: Structural Solution[2]
  • Space Group Determination: Imidazoles often crystallize in monoclinic space groups (e.g., P21/c) [3].[1][2]

  • Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (C, N, O).[1][2]

  • Refinement: Use Least-Squares (SHELXL).

    • Critical Check: Assign N1 and C5 correctly. If swapped, the thermal parameters (

      
      ) will be abnormal because Nitrogen has one more electron than Carbon.[1][2]
      
    • H-Atoms: Locate the Hydroxyl H-atom in the difference Fourier map to define the hydrogen bonding network.

Experimental Data Interpretation

When analyzing the X-ray data for the 1,5-isomer , specific geometric parameters confirm the structure.

Key Geometric Indicators (Expected Values)
ParameterAtom PairExpected Length/AngleDiagnostic Significance
Bond Length N1–C5 1.36 – 1.39 ÅShorter than a typical C–C single bond, indicating aromaticity.[1]
Bond Length N1–C2 1.32 – 1.35 ÅTypical for imidazole N=C-N core.[1][2]
Bond Angle C5–N1–C2 105° – 108°Internal ring angle.[1][2]
Steric Crowding N1(Me)...C5(Me) ~2.8 – 3.0 ÅThe "Smoking Gun". In the 1,5-isomer, these methyls are adjacent.[1][2] In the 1,4-isomer, they are separated by the ring.[1][2]
H-Bonding O–H...N3 2.7 – 2.9 Å (D...A)Intermolecular chain formation is typical for imidazole methanols [3].[1]
Hydrogen Bonding Network

The crystal packing is dominated by the O-H...N interaction.[1][2] The hydroxyl group acts as the donor, and the unprotonated N3 of the imidazole ring acts as the acceptor.[1][2] This creates infinite 1D chains or 2D sheets, stabilizing the crystal lattice.[1][2] This network is often distinct between regioisomers due to the different steric shielding of N3 by the adjacent methyl groups.[1][2]

Crystal_Packing cluster_legend Lattice Interaction Mol1 Molecule A (Donor -OH) Mol2 Molecule B (Acceptor N3) Mol1->Mol2 H-Bond (1.9 - 2.1 Å) Mol3 Molecule C (Donor -OH) Mol2->Mol3 H-Bond Note This O-H...N motif is characteristic of hydroxymethylimidazoles [3].

Figure 2: Predicted hydrogen bonding motif stabilizing the crystal lattice.[1][2][3]

References

  • Alkorta, I., & Elguero, J. (2021).[1][2] Identifying the tautomer state of a substituted imidazole by 13C NMR spectroscopy. ResearchGate.[1][2][5][6][7]

  • Gueddar, H., et al. (2015).[1][2][7] Crystal structure of 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-2-(thiazol-4-yl)-1H-benzimidazole.[7] Acta Crystallographica Section E. [1][2]

  • Nyamori, V. O., et al. (2010).[1][2][4] (1H-Imidazol-4-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1151.[1][2]

  • Richter, M., et al. (2022).[1][2][8] Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.[8] IUCrData.[1][2][7]

Sources

Comparative Analysis of Synthetic Routes for Dimethyl-Imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of synthetic strategies for the production of dimethyl-imidazole (DMI) isomers. Dimethyl-imidazoles are critical intermediates in the synthesis of ionic liquids, epoxy curing agents, and active pharmaceutical ingredients (APIs).

The structural isomerism of the imidazole ring dictates that "dimethyl-imidazole" refers to distinct chemical entities with unique synthetic challenges. This guide focuses on the three most industrially and scientifically relevant isomers:

  • 1,2-Dimethylimidazole (1,2-DMI): The primary industrial curing agent.

  • 4,5-Dimethylimidazole (4,5-DMI): A key precursor for vitamin B12 analogs and heterocyclic carbenes.

  • 2,4-Dimethylimidazole (2,4-DMI): A scaffold for bioactive molecules, requiring regioselective control.

Part 1: 1,2-Dimethylimidazole – The Green Industrial Route

Target Audience: Process Chemists, Polymer Scientists.

The synthesis of 1,2-DMI is the most mature, typically achieved by alkylating 2-methylimidazole. Historical methods using methyl iodide or dimethyl sulfate are now obsolete in green chemistry frameworks due to toxicity and waste generation. The modern standard utilizes Dimethyl Carbonate (DMC) .

Protocol 1: Methylation via Dimethyl Carbonate (DMC)

This route is classified as a "Green Synthesis" because DMC is non-toxic and biodegradable, and the only byproducts are methanol and CO₂.

Reagents:

  • 2-Methylimidazole (2-MI)[1]

  • Dimethyl Carbonate (DMC)

  • Catalyst: 1,4-diazabicyclo[2.2.2]octane (DABCO) or Potassium Carbonate (K₂CO₃) (Optional but accelerates rate).

Step-by-Step Methodology:

  • Charge: Load a high-pressure autoclave (stainless steel) with 2-MI (1.0 eq) and DMC (1.5–2.0 eq). A solvent (methanol) is optional but neat reactions are preferred for atom economy.

  • Reaction: Seal and heat to 130–150°C . The pressure will rise due to CO₂ evolution (ensure reactor is rated for >20 bar).

  • Duration: Maintain temperature for 4–6 hours.

  • Work-up: Cool the reactor and vent CO₂. Distill off excess DMC and the methanol byproduct (azeotrope).

  • Purification: Vacuum distill the residue (bp ~204°C at atm, lower under vacuum) to obtain 1,2-DMI as a clear liquid/low-melting solid.

Performance Metrics:

  • Yield: >90%

  • Atom Economy: High (Byproducts are volatile and recyclable).

  • Scalability: Excellent (metric ton scale).

Part 2: 4,5-Dimethylimidazole – The Classical Condensation

Target Audience: Academic Researchers, Ligand Designers.

4,5-DMI is symmetric, simplifying its synthesis (no regioselectivity issues). The Debus-Radziszewski synthesis is the gold standard, utilizing a multicomponent condensation.

Protocol 2: Modified Debus-Radziszewski Synthesis

Reagents:

  • 2,3-Butanedione (Diacetyl) (1.0 eq)

  • Formaldehyde (37% aq. solution) (1.0 eq)

  • Ammonia (28% aq. solution) (2.0–2.5 eq)

Step-by-Step Methodology:

  • Pre-cooling: Place the ammonia solution and formaldehyde in a round-bottom flask cooled to 0–5°C in an ice bath.

  • Addition: Add 2,3-butanedione dropwise over 30–60 minutes. Critical: The reaction is highly exothermic. Temperature must be kept <20°C to prevent polymerization of the diketone.

  • Aging: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Work-up: Concentrate the solution under reduced pressure to remove water/ammonia.

  • Crystallization: The crude product often precipitates upon cooling or can be recrystallized from acetone/water.

  • Refinement: For high purity (e.g., for carbene ligands), sublimation is recommended.

Mechanism Visualization (DOT):

DebusRadziszewski Figure 1: Mechanism of Debus-Radziszewski Synthesis for 4,5-DMI Start 2,3-Butanedione + 2 NH3 Diimine Diimine Intermediate (Transient) Start->Diimine Condensation Cyclization Ring Closure (- H2O) Diimine->Cyclization Nucleophilic Attack Formaldehyde + Formaldehyde (HCHO) Formaldehyde->Cyclization Product 4,5-Dimethylimidazole Cyclization->Product Aromatization

Part 3: 2,4-Dimethylimidazole – The Regioselectivity Challenge

Target Audience: Medicinal Chemists, Drug Developers.

Synthesizing 2,4-DMI is complex because direct methylation of 2-methylimidazole or 4-methylimidazole yields mixtures. The most robust route is a De Novo Cyclization using an amidine and an alpha-halo ketone.

Protocol 3: Amidine-Ketone Cyclization

This method ensures the methyl groups are fixed at the 2 and 4 positions by the structure of the starting materials, avoiding the 1,4 vs 1,5 isomer separation problem.

Reagents:

  • Acetamidine Hydrochloride (1.0 eq)

  • Chloroacetone (1.0 eq)

  • Base: Liquid Ammonia or Sodium Ethoxide (EtONa)

Step-by-Step Methodology:

  • Preparation: Dissolve acetamidine hydrochloride in liquid ammonia (in a pressure vessel) or ethanol (if using EtONa).

  • Addition: Add chloroacetone slowly at -30°C (if NH₃) or 0°C (if EtOH).

  • Cyclization:

    • Mechanism:[1][2][3][4] The amidine nitrogen attacks the ketone carbonyl, followed by alkylation of the second nitrogen by the alpha-chloride.

    • Allow the reaction to warm to room temperature (evaporating NH₃ if used).

  • Dehydration: If the intermediate hydroxy-imidazoline is stable, reflux in toluene with a catalytic amount of p-toluenesulfonic acid (pTSA) to force aromatization.

  • Purification: The product is basic. Extract into 1M HCl, wash with ether (to remove organics), basify the aqueous layer with NaOH, and extract back into DCM.

Regioselectivity Logic (DOT):

Regioselectivity Figure 2: De Novo Synthesis (Left) vs. Direct Alkylation (Right) Precursors Acetamidine + Chloroacetone Intermediate Acyclic Intermediate Precursors->Intermediate Condensation Target 2,4-Dimethylimidazole (Sole Product) Intermediate->Target Cyclization AltStart 4-Methylimidazole + Methylating Agent Mix Mixture of Isomers AltStart->Mix Direct Alkylation Iso1 1,4-Dimethylimidazole (Kinetic) Mix->Iso1 Iso2 1,5-Dimethylimidazole (Thermodynamic) Mix->Iso2

Part 4: Comparative Data Analysis

The following table summarizes the trade-offs between these routes. Note that "Direct Alkylation" of 4-MI is included for comparison to show why the De Novo route is preferred for 2,4-DMI.

Feature1,2-DMI (DMC Route)4,5-DMI (Debus-Radz.)2,4-DMI (De Novo)4-MI Alkylation (Comparison)
Starting Materials 2-Methylimidazole, DMCDiacetyl, FormaldehydeAcetamidine, Chloroacetone4-Methylimidazole, Me-X
Yield 85–95%60–75%40–55%80% (Total)
Regioselectivity 100% (N1 is unique)N/A (Symmetric)100% (Structural control)Poor (~3:1 to 1:1 mix)
Atom Economy HighHighModerate (Loss of HCl/H₂O)Moderate
Green Factor Excellent (No halides)Good (Water solvent)Low (Chlorinated precursor)Low (Halide waste)
Scalability IndustrialIndustrialLab/PilotIndustrial
Primary Use Epoxy curing, ILsCarbene ligandsPharma intermediatesGeneral research
Critical Note on 1,4 vs 1,5 Selectivity

Researchers attempting to synthesize 1,4-dimethylimidazole via direct methylation of 4-methylimidazole often encounter a mixture of 1,4- and 1,5-isomers.

  • Kinetic Control: Alkylation at the less hindered Nitrogen (N1, distal to the methyl group) yields the 1,4-isomer . This is favored by bulky alkylating agents, but methyl groups are small, leading to poor selectivity.

  • Thermodynamic Control: The 1,5-isomer is often thermodynamically more stable due to crystal packing or specific solvation effects, though electronic differences are subtle.

  • Recommendation: For pure 1,4- or 1,5- isomers, avoid direct methylation. Use the De Novo route (Protocol 3) or protect the nitrogen with a bulky group (e.g., trityl), methylate, and then deprotect/remethylate, though this adds steps.

References

  • Title: Preparation method for 1,2-dimethylimidazole (Patent CN106045912A).
  • Debus-Radziszewski Reaction Mechanics

    • Title: Debus–Radziszewski imidazole synthesis.[5]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

  • Regioselective Synthesis of Imidazoles

    • Title: Regioselective synthesis of 1,4-disubstituted imidazoles.[6]

    • Source: Royal Society of Chemistry (Org. Biomol. Chem.).
    • URL:[Link]

  • Green Chemistry in Imidazole Synthesis

    • Title: Synthesis of 1,2,4,5-tetrasubstituted imidazoles using...
    • Source: RSC Advances.
    • URL:[Link]

  • Crystal Structure and Characterization

    • Title: The crystal structure of 2,4-dimethylimidazole monohydr
    • Source: Zeitschrift für Kristallographie.[7]

    • URL:[Link]

Sources

Validating Analytical Architectures for (1,5-Dimethyl-1H-imidazol-4-yl)methanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Analytical Challenge

(1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS 64689-22-1) represents a distinct class of polar, low-molecular-weight imidazole derivatives often encountered as intermediates in the synthesis of bioactive alkaloids or as process-related impurities.

From an analytical perspective, this compound presents a "perfect storm" of challenges for standard Reversed-Phase (RP) HPLC:

  • High Polarity (LogP ~ -0.8): The hydroxymethyl group and the imidazole ring create a hydrophilic profile that elutes near the void volume (

    
    ) on standard C18 columns, leading to poor resolution and integration errors.
    
  • Basic Functionality (pKa ~ 7.2): The N3 nitrogen is protonated at acidic pH, further reducing retention on hydrophobic stationary phases due to charge repulsion.

  • Weak Chromophore: Lacking extended conjugation, the molecule exhibits significant UV absorbance only in the low UV region (<220 nm), making it susceptible to baseline noise and solvent cut-off interference.

This guide evaluates three distinct analytical architectures to solve these issues, recommending Hydrophilic Interaction Liquid Chromatography (HILIC) as the superior approach for routine quantification.

Part 2: Comparative Method Landscape

The following table contrasts the three primary methodologies available for quantifying this compound.

FeatureMethod A: HILIC-UV (Recommended) Method B: RP-HPLC (Ion-Pairing) Method C: LC-MS/MS
Principle Partitioning into water-enriched layer on polar surface.Ion-pair formation with hydrophobic counter-ion.Mass-to-charge filtration (MRM).
Stationary Phase Zwitterionic (ZIC-HILIC) or Amide.C18 (End-capped).HILIC or C18.
Retention Mechanism Hydrophilic interaction (Retains polar analytes).Hydrophobic interaction via ion-pair reagent (e.g., Octanesulfonate).N/A (Detection focused).
Sensitivity (LOD) Moderate (0.5 µg/mL).Moderate (1.0 µg/mL).Excellent (< 1 ng/mL).
Robustness High (with proper equilibration).Low (Ion-pairing reagents degrade columns/equilibration is slow).High.
Throughput High (Low viscosity organic mobile phase).Low (Long equilibration times).High.
Cost Low/Medium.Low.High.
Best Use Case Assay & Purity (Routine QC). Legacy methods/No HILIC column available.Trace impurity analysis/GTIs.

Part 3: The "Gold Standard" Protocol: HILIC-UV

Based on the polarity profile, HILIC provides the most orthogonal and robust separation. The following protocol is designed to be self-validating, ensuring system suitability criteria are met before sample analysis.

Chromatographic Conditions[1][2][3][4]
  • Instrument: HPLC with PDA/UV Detector (Low delay volume recommended).

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters XBridge Amide), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Adjusted with dilute Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 90% B / 10% A.

    • Note: High organic content is required for HILIC retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 215 nm (Reference: 360 nm).

  • Injection Volume: 5 µL.

Standard & Sample Preparation

Diluent: 90:10 Acetonitrile:Water (Must match initial mobile phase to prevent peak distortion).

  • Stock Standard (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in 5 mL water (to ensure solubility) and dilute to volume with Acetonitrile.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with Diluent.

  • Sample Preparation: Weigh equivalent of 0.1 mg/mL analyte. Dissolve in 10% water, sonicate for 5 mins, dilute with Acetonitrile, filter through 0.22 µm PTFE filter.

Part 4: Validation Framework (ICH Q2 Compliant)

To ensure scientific integrity, the method must be validated against the following parameters.

Specificity (Stress Testing)
  • Objective: Prove the method can separate the analyte from degradation products.

  • Protocol: Subject the sample to:

    • Acid (0.1 N HCl, 60°C, 2h).

    • Base (0.1 N NaOH, 60°C, 2h).

    • Oxidation (3% H2O2, RT, 2h).

  • Acceptance: Peak purity index > 0.999 (via PDA). Resolution (

    
    ) > 1.5 between analyte and nearest degradant.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (0.1 mg/mL).

  • Data Analysis: Plot Concentration (x) vs. Area (y).

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    0.999. Y-intercept bias
    
    
    2.0%.[1]
Accuracy (Recovery)
  • Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels (Triplicate preparations).

  • Acceptance: Mean recovery 98.0% – 102.0%. %RSD

    
     2.0%.
    
Precision[6]
  • System Precision: 6 injections of Standard. (%RSD

    
     1.0%).[1][2][3]
    
  • Method Precision: 6 independent sample preparations. (%RSD

    
     2.0%).
    

Part 5: Visualizing the Validation Logic

The following diagram illustrates the decision-making workflow for validating this method, ensuring a "self-validating" loop where failure at any stage triggers specific optimization steps.

ValidationWorkflow Start START: Method Development CheckSolubility Check Solubility (Water/ACN) Start->CheckSolubility SelectMode Select Mode: HILIC (Polar) CheckSolubility->SelectMode TrialRun Trial Run: 90% ACN / 10% Buffer SelectMode->TrialRun CheckRetention Retention Factor (k) > 2.0? TrialRun->CheckRetention OptimizeMobile Decrease Water % or Increase pH CheckRetention->OptimizeMobile No SystemSuitability System Suitability: Tailing < 1.5 Plates > 5000 CheckRetention->SystemSuitability Yes OptimizeMobile->TrialRun SystemSuitability->OptimizeMobile Fail Validation Execute ICH Q2 Validation SystemSuitability->Validation Pass Linearity Linearity R² > 0.999 Validation->Linearity Accuracy Accuracy 98-102% Validation->Accuracy Specificity Specificity Peak Purity Pass Validation->Specificity FinalMethod Valid Method Release Linearity->FinalMethod Accuracy->FinalMethod Specificity->FinalMethod

Caption: Logical workflow for developing and validating the HILIC method, emphasizing the critical decision point at Retention Factor (k).

Part 6: Quantitative Performance Data (Simulated)

The following data represents typical performance metrics for this compound using the described HILIC-UV method.

ParameterAcceptance CriteriaTypical ResultStatus
Retention Time (

)
N/A6.4 ± 0.1 minStable
Linearity (

)

0.999
0.9998Pass
LOD (S/N = 3) N/A0.2 µg/mLSensitive
LOQ (S/N = 10) N/A0.6 µg/mLQuantifiable
Accuracy (100%) 98.0 - 102.0%100.4%Pass
Repeatability (%RSD)

2.0%
0.8%Pass
Tailing Factor (

)

2.0
1.2Excellent

Part 7: Troubleshooting & Expert Insights

The "Solvent Mismatch" Effect

Issue: Double peaks or broad fronting. Cause: Injecting the sample in 100% water or methanol when the mobile phase is 90% Acetonitrile. The strong solvent (water) disrupts the partition mechanism at the column head. Solution: Always dilute the final sample in the mobile phase (or higher % ACN).

pH Sensitivity

Issue: Retention time drift. Mechanism: The imidazole ring (pKa ~7.2) is sensitive to pH changes near its pKa. Solution: Buffer capacity is critical. Use 10mM Ammonium Acetate. Ensure pH is adjusted to 5.8 (acidic side) to keep the imidazole consistently protonated (charged), which interacts strongly with the negative/zwitterionic stationary phase in HILIC.

Ion-Pairing Alternative

If a HILIC column is unavailable, RP-HPLC with Ion-Pairing is the only viable backup.

  • Mobile Phase: 10 mM Sodium Octanesulfonate (pH 3.0 with Phosphate) / Acetonitrile (85:15).

  • Risk: Ion-pairing reagents require long equilibration (approx. 20-30 column volumes) and are difficult to flush out, effectively dedicating the column to this method.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. [Link]

  • PubChem. (1-methyl-1H-imidazol-5-yl)methanol (Compound Summary). National Library of Medicine. [Link]

  • BenchChem. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling.[Link]

Sources

Technical Benchmarking Guide: (1,5-Dimethyl-1H-imidazol-4-yl)methanol vs. Established S1P Lyase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Context

(1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS 64689-22-1) represents a specific structural class of imidazole-methanols.[1] While often utilized as a synthetic building block, its pharmacophore shares critical electronic and steric features with established Sphingosine-1-phosphate (S1P) Lyase (SPL) inhibitors.

In the context of drug discovery, this compound serves as a simplified "fragment probe" to evaluate the necessity of the 2-acetyl and tetrahydroxybutyl side chains found in clinical candidates. This guide outlines the rigorous benchmarking of this candidate against the "Gold Standard" inhibitors THI and LX2931 , focusing on S1P Lyase inhibition , PLP-binding site occupancy , and lymphopenia induction potential .

The Benchmarking Landscape: Competitor Analysis

To objectively assess the performance of this compound, it must be screened against the following validated controls. Comparison against these benchmarks defines the candidate's potency, mechanism, and toxicity profile.

Benchmark CompoundRoleMechanism of ActionKey Performance Indicator (KPI)
THI (2-acetyl-4-tetrahydroxybutylimidazole)Standard of Care (Tool) Pro-drug; causes irreversible SPL inhibition in vivo.Induces profound lymphopenia; reduces S1P degradation.
LX2931 Clinical Benchmark Optimized oral SPL inhibitor (Phase II).High potency (IC50 < 100 nM); improved safety profile over THI.
4-Deoxypyridoxine (DOP) Specificity Control Vitamin B6 antagonist; non-selective SPL inhibitor.High Toxicity Warning : Inhibits other PLP-enzymes (e.g., GAD65). Used to flag off-target effects.

Mechanistic Pathway & Logic

S1P Lyase (SPL) is a Pyridoxal-5'-phosphate (PLP)-dependent enzyme that irreversibly cleaves S1P into hexadecenal and phosphoethanolamine. Imidazole-based inhibitors typically mimic the substrate or interact with the PLP cofactor.

Pathway Visualization (S1P Metabolism)

S1P_Pathway Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation S1P->Sphingosine Dephosphorylation Hexadecenal Hexadecenal + Phosphoethanolamine S1P->Hexadecenal Irreversible Cleavage SphK Sphingosine Kinase (SphK1/2) SphK->Sphingosine SPP S1P Phosphatase SPP->S1P SPL S1P Lyase (Target) SPL->S1P Candidate (1,5-Dimethyl...) Candidate Candidate->SPL Inhibition? THI THI (Benchmark) THI->SPL Inhibition

Figure 1: The S1P metabolic node. The candidate is benchmarked on its ability to block the irreversible cleavage step mediated by SPL, thereby elevating cellular S1P levels.

Experimental Protocols (Self-Validating Systems)

Experiment A: Fluorometric S1P Lyase Activity Assay (In Vitro)

Objective: Determine the IC50 of the candidate relative to THI and LX2931. Rationale: Direct enzymatic inhibition is the primary filter. Using a fluorogenic substrate avoids the need for radioactive 32P-S1P.

Protocol:

  • Enzyme Source: Prepare microsomes from HEK293T cells overexpressing human SGPL1.

  • Substrate: Use NBD-sphingosine-1-phosphate (fluorescent analog).

  • Reaction Mix:

    • Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA, 1 mM DTT.

    • Cofactor: 20 µM Pyridoxal-5'-phosphate (PLP). Note: Essential for SPL activity.

    • Inhibitor: Serially dilute Candidate, THI, and LX2931 (0.1 nM to 100 µM).

  • Incubation: 30 minutes at 37°C.

  • Termination: Add CHCl3:MeOH (2:1) to extract lipids.

  • Detection: Separate phases. The product (NBD-aldehyde) partitions into the organic phase, while unreacted substrate stays in the aqueous phase (or vice versa depending on pH/salt). Measure fluorescence (Ex 460nm / Em 534nm).

Validation Check:

  • Positive Control:[2] THI must show IC50 in the low micromolar range (or nanomolar if pre-metabolized).

  • Negative Control: DMSO only.

  • Z-Factor: Must be > 0.5 for the assay to be valid.

Experiment B: Selectivity Profiling (The "B6 Safety" Test)

Objective: Ensure the candidate does not inhibit other PLP-dependent enzymes (a common failure mode for imidazole-methanols like DOP). Target: Glutamic Acid Decarboxylase (GAD65) .

Protocol:

  • Incubate recombinant GAD65 with the candidate (at 10x the SPL IC50).

  • Measure GABA production via colorimetric assay (GABase method).

  • Success Criteria: Candidate should show < 50% inhibition of GAD65 at concentrations where SPL is fully inhibited. DOP (Control) will inhibit both.

Benchmarking Workflow & Decision Logic

The following workflow illustrates the logical progression from screening to lead validation.

Benchmarking_Logic Start Start: This compound Assay_IC50 Step 1: In Vitro SPL IC50 (vs THI, LX2931) Start->Assay_IC50 Decision_1 Is IC50 < 10 µM? Assay_IC50->Decision_1 Assay_Selectivity Step 2: Selectivity Screen (vs GAD65/PLP enzymes) Decision_1->Assay_Selectivity Yes Outcome_Fail Discontinue: Weak Potency or High Toxicity Decision_1->Outcome_Fail No Decision_2 Is Selectivity Index > 10? Assay_Selectivity->Decision_2 Assay_Cellular Step 3: Cellular S1P Accumulation (Mass Spec) Decision_2->Assay_Cellular Yes Decision_2->Outcome_Fail No (B6 Antagonist) Outcome_Lead Valid Hit: Proceed to PK/PD Assay_Cellular->Outcome_Lead

Figure 2: Logical gating strategy. The candidate must pass potency thresholds before selectivity screening to avoid wasting resources on toxic B6 antagonists.

Data Presentation & Interpretation

When publishing your comparison, structure your data using the following template. This allows for immediate visual benchmarking.

Table 1: Comparative Potency and Selectivity
CompoundSPL IC50 (µM)GAD65 IC50 (µM)Selectivity Ratio (GAD/SPL)Interpretation
THI (Control) 0.5 - 2.0*> 100> 50Highly Selective (Benchmark)
LX2931 < 0.1> 100> 1000Clinical Gold Standard
DOP (Toxicity Ref) 5.04.5~ 0.9Toxic (Non-selective B6 antagonist)
(1,5-Dimethyl...) [Experimental][Experimental][Calc]Target: > 10

*Note: THI potency often varies depending on whether the assay allows for in situ phosphorylation.

Critical Analysis of the "1,5-Dimethyl" Substitution
  • Hypothesis: The 1-methyl group in your candidate may prevent the formation of the active phosphate species if the kinase requires a free N1-H for binding.

  • Benchmarking Insight: If the candidate shows no activity compared to THI, the 1-methyl group is likely a steric or electronic blocker of the required bio-activation (phosphorylation of the hydroxymethyl group).

  • If Active: It suggests a novel binding mode that does not require the canonical phosphorylation pathway, representing a significant IP breakthrough.

References

  • Ocker, M., et al. (2009). "The S1P-lyase inhibitor 2-acetyl-4-tetrahydroxybutylimidazole (THI) induces lymphopenia and accumulates S1P in lymphoid tissues." International Immunology. Link

  • Bagdanoff, J. T., et al. (2010). "Inhibition of Sphingosine-1-phosphate Lyase for the Treatment of Rheumatoid Arthritis: Discovery of LX2931." Journal of Medicinal Chemistry. Link

  • Vogel, P., et al. (2009). "Inhibition of sphingosine-1-phosphate lyase by 4-deoxypyridoxine (DOP) leads to lymphopenia and accumulation of sphingoid bases." Toxicologic Pathology. Link

  • Weiler, S., et al. (2014). "Orally active 1H-imidazole-4-carboxamide derivatives as inhibitors of sphingosine-1-phosphate lyase." Journal of Medicinal Chemistry. Link

  • NIH PubChem. "Compound Summary: 2-acetyl-4-tetrahydroxybutylimidazole (THI)." Link

Sources

Comparative Physicochemical Profiling of Imidazole Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In medicinal chemistry, the imidazole ring is not merely a structural connector; it is a "privileged scaffold" capable of modulating pharmacokinetics through distinct physicochemical switches. For a drug development professional, choosing between an imidazole, a benzimidazole, or a nitro-substituted derivative is a decision that fundamentally alters the acid-base profile, lipophilicity, and target binding kinetics of a lead compound.

This guide moves beyond basic textbook definitions to provide a comparative operational analysis. We focus on the causality between structural modification and physicochemical behavior, supported by validated experimental protocols.

Comparative Analysis: The Physicochemical Triad

The selection of an azole core dictates the "Physicochemical Triad": Basicity (pKaH), Lipophilicity (LogP), and Hydrogen Bonding Capacity .

Table 1: Comparative Physicochemical Properties of Key Imidazole Scaffolds
PropertyImidazole (1H-Im)Benzimidazole (BzIm)4(5)-Nitroimidazole
Structure Type Monocyclic, 5-memberedBicyclic (Fused Benzene)Monocyclic, EWG-substituted
Basicity (pKa of conjugate acid) ~6.95 – 7.05 (Amphoteric)~5.4 – 5.6 (Lower basicity)< 2.0 (Very weak base)
Acidity (pKa of N-H) ~14.5 (Very weak acid)~12.8 (Increased acidity)~9.30 (Significant acidity)
Lipophilicity (LogP) -0.02 (Hydrophilic)~1.3 – 1.5 (Moderately Lipophilic)-0.08 to 0.5 (Variable)
Electronic Character

-excessive (Nucleophilic)

-deficient (at C2)
Strongly

-deficient
Key Application Histamine mimics, Metal coordinationAnthelmintics, PPIs (Omeprazole)Antibiotics (Metronidazole)
Expert Insight: The Electronic "Tug-of-War"
  • Imidazole: The pKa of ~7.0 is physiological gold. It allows the molecule to exist in equilibrium between protonated (cationic) and neutral forms at pH 7.4. This is critical for drugs that must cross cell membranes (neutral) and then bind to a target or accumulate in acidic organelles (cationic).

  • Benzimidazole: Fusing a benzene ring creates an electron-withdrawing effect on the imidazole ring, lowering the pKa to ~5.5. This makes benzimidazoles less likely to be protonated at physiological pH compared to imidazole, enhancing their membrane permeability but altering their solubility profile.

  • Nitroimidazole: The nitro group is a potent electron-withdrawing group (EWG). It drastically reduces the basicity of the N3 nitrogen but increases the acidity of the N1 proton (pKa drops to ~9.3). This acidity is often exploited in prodrug activation mechanisms under hypoxic conditions.

The Tautomeric Equilibrium: A Hidden Variable

A frequent oversight in docking studies is the neglect of tautomerism. Imidazoles substituted at the 4- or 5-position exist in rapid equilibrium between two tautomers: 1,4-substituted and 1,5-substituted .

Mechanism of Action

The ratio is governed by the electronic nature of the substituent (


).
  • Electron Withdrawing Groups (EWG): (e.g., -NO2) favor the 1,4-tautomer .[1] The proton prefers the nitrogen furthest from the electron-withdrawing influence to minimize destabilization.

  • Electron Donating Groups (EDG): (e.g., -CH3) have a less pronounced effect but tend to slightly favor the 1,5-tautomer or a balanced state.

Visualization: Tautomeric Logic Flow

The following diagram illustrates the decision logic for determining the dominant species.

TautomerismLogic Substituent Substituent (R) at C4/C5 Position ElectronicEffect Electronic Effect Substituent->ElectronicEffect EWG Electron Withdrawing (-NO2, -CF3) ElectronicEffect->EWG Inductive Withdrawal (-I) EDG Electron Donating (-CH3, -OMe) ElectronicEffect->EDG Inductive Donation (+I) Tautomer14 1,4-Tautomer (Dominant) EWG->Tautomer14 Stabilizes N-H far from R Tautomer15 1,5-Tautomer (Minor/Variable) EDG->Tautomer15 Steric/Electronic Balance

Caption: Logic flow determining the dominant tautomeric form of imidazole derivatives based on substituent electronic effects.

Experimental Protocols

To validate the properties discussed above, reproducible protocols are required. These methods are designed to minimize common errors such as Carbonate interference or "precipitation crash-out."

Protocol A: High-Precision pKa Determination (Potentiometric)

Objective: Determine the precise ionization constant of an imidazole derivative (e.g., 2-methylimidazole) free from atmospheric CO2 interference.

Reagents:

  • 0.1 M HCl (Standardized).

  • 0.1 M KOH (Standardized, Carbonate-free).

  • 0.15 M KCl (Ionic Strength Adjuster).[2]

  • Argon or Nitrogen gas (High purity).

Workflow:

  • Preparation: Dissolve

    
     to 
    
    
    
    M of the imidazole derivative in 20 mL of degassed water containing 0.15 M KCl.
  • Blank Titration: Perform a titration of the HCl/KCl blank solution first to calibrate the electrode slope and check for carbonate contamination.

  • Sample Titration:

    • Acidify the sample solution to pH ~2.5 using 0.1 M HCl.

    • Purge with Argon for 10 minutes to remove dissolved CO2.

    • Titrate with 0.1 M KOH using a micro-burette (increment 0.01 mL).

    • Record pH vs. Volume until pH reaches ~11.0.

  • Data Analysis: Use the Bjerrum method or Gran plot analysis. The inflection point (where

    
    ) represents the equivalence point. For imidazoles, the half-neutralization point typically yields the pKaH.
    
Protocol B: Rapid Lipophilicity Screening (HPLC-Derived LogP)

Objective: Estimate LogP for a series of benzimidazole derivatives without the throughput limitations of the traditional Shake-Flask method.

Reagents:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).

  • Mobile Phase: Methanol/Water (Isocratic, varying ratios) + 10mM Ammonium Formate (pH 7.4).

  • Standards: A set of 5 compounds with known LogP values (e.g., Toluene, Acetophenone, Benzene).

Workflow:

  • Calibration: Inject the standard mixture. Record retention times (

    
    ). Calculate the capacity factor 
    
    
    
    for each:
    
    
    (Where
    
    
    is the dead time, determined by Uracil injection).
  • Regression: Plot

    
     vs. Known LogP. Generate a linear regression equation:
    
    
    
    
  • Sample Analysis: Inject the imidazole/benzimidazole samples under identical conditions.

  • Calculation: Input the sample's

    
     into the regression equation to derive the experimental LogP.
    

Physicochemical Characterization Workflow

The following diagram outlines the sequential characterization strategy recommended for a new imidazole-based drug candidate.

CharacterizationWorkflow Start New Imidazole Derivative Solubility 1. Kinetic Solubility (Nephelometry, pH 7.4) Start->Solubility pKaScreen 2. pKa Determination (Potentiometric / SiriusT3) Solubility->pKaScreen If Soluble > 10µM LogP 3. Lipophilicity (LogP/LogD) (HPLC or Shake Flask) pKaScreen->LogP TautomerCheck 4. Tautomer Identification (NMR in DMSO-d6 vs D2O) LogP->TautomerCheck Decision Lead Optimization TautomerCheck->Decision

Caption: Step-by-step experimental workflow for profiling new imidazole derivatives.

References

  • Anderson, E. B., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters. Link[3]

  • Lipka, E., et al. (2010).[4] Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Alves, M. J., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Link

  • Zhu, Y., et al. (2025). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Journal of Chromatographic Science. Link

  • Alkorta, I., et al. (2011). Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. Dalton Transactions. Link

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of (1,5-Dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Directive: This guide mandates the operational procedures for the disposal of (1,5-Dimethyl-1H-imidazol-4-yl)methanol (CAS: 64689-22-1).[1] While often treated as a standard organic intermediate, the imidazole ring's nitrogenous nature and the hydroxymethyl group necessitate specific segregation protocols to prevent incompatible waste stream reactions.

Immediate Action Required:

  • Segregate from strong oxidizing agents and acid chlorides immediately.

  • Classify as "Non-Regulated Chemical Waste" for pure solids, unless mixed with regulated solvents.

  • Disposal Method: High-temperature incineration equipped with afterburner and scrubber.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in a self-validating safety protocol. You cannot safely dispose of what you do not define.

Physicochemical Data Table
PropertySpecificationOperational Implication
Chemical Name This compoundPrimary identifier for waste tags.[1]
CAS Number 64689-22-1Use for regulatory lookup and inventory reconciliation.[1]
Molecular Formula C₆H₁₀N₂ONitrogen content requires incineration with NOx scrubbing.[1]
Molecular Weight 126.16 g/mol -
Physical State Solid (Crystalline powder)Dust generation risk during transfer.[1]
Acidity/Basicity Weak Base (Imidazole ring)Do not mix with strong acids in waste containers (exothermic).[1]
Solubility Soluble in alcohols, polar aprotic solventsDictates liquid waste stream selection (e.g., non-halogenated).[1]
Hazard Identification (GHS Classification)

Based on structural analogs and functional group analysis:

  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3][4]

  • Incompatibility: Strong Oxidizers (e.g., Peroxides, Nitrates, Permanganates).[1] Reaction may cause fire or explosion.

Pre-Disposal Handling Protocol

The "Why" Behind the Protocol

Causality: Imidazole derivatives act as weak bases and nucleophiles. If disposed of in a "General Oxidizer" waste stream, the electron-rich imidazole ring can undergo rapid oxidation, leading to thermal runaway.[1] Rule: This compound must never be commingled with oxidizing waste.

Step-by-Step Handling
  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm minimum thickness).

    • Safety goggles (ANSI Z87.1).

    • Lab coat (buttoned).

    • If handling >10g of fine powder: Use a powder hood or N95 particulate respirator to prevent inhalation (H335).

  • Waste Characterization:

    • Scenario A (Pure Solid): Expired reagent or synthesis yield.

    • Scenario B (Solution): Dissolved in reaction solvent (e.g., Methanol, DCM).

  • Container Selection:

    • Solids: Wide-mouth HDPE (High-Density Polyethylene) jar or double-bagged in 6-mil polyethylene bags.

    • Liquids: Glass or HDPE carboy, compatible with the solvent matrix.

Disposal Workflow (Visualized)

The following diagram illustrates the critical decision nodes for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound DecisionState Physical State? Start->DecisionState SolidPath Pure Solid / Precipitate DecisionState->SolidPath LiquidPath Dissolved in Solvent DecisionState->LiquidPath SolidPkg Packaging: Double-bag (6-mil poly) or Wide-mouth HDPE Jar SolidPath->SolidPkg LiquidCheck Solvent Type? LiquidPath->LiquidCheck Labeling Labeling: List Chemical Name + CAS Check 'Irritant' SolidPkg->Labeling Halo Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halo NonHalo Non-Halogenated Solvent (Methanol, Acetone) LiquidCheck->NonHalo Halo->Labeling NonHalo->Labeling Segregation CRITICAL CHECK: Is container free of Oxidizers & Strong Acids? Labeling->Segregation Final Transfer to EHS/Waste Facility Method: Incineration Segregation->Final  Passed Check

Figure 1: Decision tree for waste stream segregation. Note the critical segregation check before final handoff.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance)
  • Containment: Transfer the solid into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the first bag into a second bag (Double-bagging) or a screw-top plastic jar. This prevents particulate release during transport.

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: this compound.[1][5][6]

    • Hazards: Check "Irritant" and "Toxic" (precautionary).

    • Constituents: 100%.[3]

  • Storage: Store in the "Solid Organic Waste" bin. Do not store in the same secondary container as solid oxidizers (e.g., Potassium Permanganate).

Protocol B: Liquid Waste (Reaction Mixtures)
  • Solvent Identification: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Use the Halogenated waste stream.[7]

    • If Non-Halogenated (Methanol, Ethyl Acetate): Use the Non-Halogenated/Flammable waste stream.

  • pH Check: Ensure the waste solution is not effectively acidic (< pH 4). If acidic, neutralize with a mild base (Sodium Bicarbonate) before adding to the organic waste container to prevent polymerization or degradation of the carboy.

  • Pouring: Use a funnel. Avoid splashing.

  • Log Entry: Record the volume and mass of the imidazole derivative on the carboy's accumulation log.

Protocol C: Spill Management (Emergency)
  • Dry Spill:

    • Don PPE (Gloves, Goggles, N95 mask).

    • Cover spill with wet paper towels to prevent dust dispersion.

    • Sweep up into a dustpan or scoop.

    • Place in a waste bag and treat as Protocol A .

    • Clean area with soap and water.[3][8][9]

  • Wet Spill:

    • Absorb with vermiculite or spill pads.

    • Do not use paper towels if the solvent is fuming nitric acid or strong oxidizer (unlikely, but critical safety rule).

    • Dispose of absorbent as solid chemical waste.

Regulatory Compliance (RCRA & EPA)[1]

  • RCRA Status: This specific compound is not listed on the EPA P-list (Acutely Hazardous) or U-list (Toxic Waste).

  • Characteristic Waste:

    • If pure, it does not typically exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003).[1]

    • However, if dissolved in methanol or acetone, the mixture is D001 (Ignitable) .

    • If dissolved in chloroform, the mixture is D022 (Toxic - Chloroform) .

  • Disposal Code: If pure, label as "Non-Regulated Chemical Waste" for incineration. If mixed, default to the solvent's waste code.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1745, 4-Imidazolemethanol (Analogous Structure). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). C&L Inventory: Imidazole derivatives classification. Retrieved from [Link][1]

Sources

Personal protective equipment for handling (1,5-Dimethyl-1H-imidazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 64689-22-1 | Formula: C₆H₁₀N₂O | Physical State: Solid (Crystalline Powder)[1]

Part 1: Executive Safety Directive

To: Research & Development Personnel From: Senior Application Scientist, Safety & Compliance

Handling (1,5-Dimethyl-1H-imidazol-4-yl)methanol requires a shift from standard "organic synthesis" protocols to bioactive intermediate precautions .[1] While often classified as a standard irritant, imidazole derivatives possess unique risks: they are frequently hygroscopic, prone to static scattering, and can act as transdermal vehicles for other chemicals.

The Core Directive: Treat this compound as a Category 2 Skin/Eye Irritant with potential Respiratory Sensitization risks. Do not handle on an open benchtop. All solid-phase manipulation must occur within a certified chemical fume hood or a powder containment enclosure.

Part 2: Hazard Profile & Risk Assessment

This compound is a functionalized imidazole intermediate. Its safety profile is governed by the reactivity of the nitrogen heterocycle and the hydroxymethyl group.

GHS Classification (Derived from Analogous Imidazoles)
Hazard ClassCategoryHazard StatementMechanism of Action
Skin Irritation 2H315: Causes skin irritation.[1]Nitrogen lone pairs can deprotonate skin fatty acids, causing dermatitis.
Eye Irritation 2AH319: Causes serious eye irritation.[2][3]Fine dust is highly irritating to mucous membranes; potential for corneal opacity if untreated.
STOT - SE 3H335: May cause respiratory irritation.[1][4]Inhalation of dust triggers inflammatory response in the upper respiratory tract.
Acute Toxicity 4 (Oral)H302: Harmful if swallowed.[3][4]Systemic absorption of imidazoles can affect central nervous system function.

Critical Chemical Incompatibilities:

  • Acids/Acid Chlorides: Exothermic reaction; potential for violent splattering.

  • Oxidizing Agents: Risk of fire; generation of nitrogen oxide (NOx) gases.[5][6]

  • Moisture: Hygroscopic. Absorption of water causes clumping and alters stoichiometry, leading to failed experiments.

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling CAS 64689-22-1.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (Impact + Splash).Rationale: Safety glasses are insufficient.[1] Fine imidazole dust can bypass side shields. Goggles form a seal against airborne particulates.
Dermal (Hand) Double Nitrile Gloving Inner: 4 mil Nitrile (Examination grade).Outer: 5-8 mil Nitrile (Long cuff).Rationale: Imidazoles can permeate thin nitrile over time.[1] Double gloving provides a "breakthrough buffer" and allows immediate shedding of the outer glove upon contamination.
Respiratory Engineering Control Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Outside Hood): N95 or P100 Particulate Respirator.Rationale: Prevent inhalation of bioactive dust.
Body High-Coverage Lab Coat Material: Poly-cotton or Nomex (if flammables present).Requirement: Must button to the neck and extend to wrists.[1] No exposed skin between cuff and glove.[7]
Part 4: Operational Workflow & Protocol

This protocol minimizes static discharge and aerosolization, the two primary vectors for exposure.

Step 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates moisture ingress.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability).

  • Atmosphere: If the seal is broken, backfill the container with Argon or Nitrogen before resealing to prevent oxidative degradation and moisture absorption.

Step 2: Weighing & Transfer (The Critical Step)
  • Location: Inside a fume hood.

  • Static Control: Use an anti-static gun or a balance ionizer on the weighing boat and spatula. Imidazole powders are notoriously static-prone and will "jump" off the spatula, contaminating the balance and the user.

  • Technique:

    • Place the receiving vessel (flask) inside the hood.

    • Tare the weighing boat.

    • Transfer solid gently. Do not dump.

    • Funnel the solid into the flask immediately.

    • Wipe the balance area with a damp Kimwipe (disposed of as hazardous waste) to capture invisible dust.

Step 3: Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid. Adding solid to a stirring solvent can generate a dust cloud.

  • Temperature: If reacting with acid chlorides (e.g., thionyl chloride), chill the reaction vessel to 0°C first. The exotherm can vaporize the solvent, carrying the imidazole into the lab atmosphere.

Part 5: Emergency Response

Self-Validating Safety System: Before starting, locate the nearest eyewash station. If it is more than 10 seconds (approx. 55 feet) away, do not proceed.[1]

IncidentImmediate ActionMedical Follow-up
Eye Contact Flush immediately for 15 minutes. Hold eyelids open. Rotate eyeball.Mandatory. Alkaline/nitrogenous compounds can cause deep tissue damage that is not immediately painful.
Skin Contact Remove contaminated gloves/clothing.[8] Wash with soap and water for 15 mins.[2][9]Monitor for redness or dermatitis. Consult physician if irritation persists.
Inhalation Move to fresh air.[2][3][6][8]If wheezing or coughing occurs, seek medical attention (possible sensitization).
Spill (Solid) Do not sweep. Dampen with a solvent-wet pad (ethanol/water) to suppress dust, then wipe up.[1]Dispose of cleanup materials as hazardous chemical waste.
Part 6: Disposal & Waste Management

Cradle-to-Grave Logic: Never dispose of imidazole derivatives in the sink. They are toxic to aquatic life and can disrupt municipal water treatment bacteria.

  • Segregation: Collect in a waste container labeled "Hazardous Waste - Organic - Basic/Nitrogenous."

  • Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid waste) or active anhydrides.

  • Final Disposal: The compound must be destroyed via high-temperature incineration equipped with a scrubber to neutralize nitrogen oxides (NOx).

Part 7: Safe Handling Workflow Diagram

SafeHandling cluster_emergency Emergency Trigger Start Start: Chemical Receipt Inspect Inspect Container (Check for moisture/crusting) Start->Inspect Storage Storage (Inert Gas, Cool, Dry) Inspect->Storage Prep Preparation (Don PPE: Goggles, Double Gloves) Storage->Prep Weighing Weighing (Fume Hood Only) Use Anti-Static Tools Prep->Weighing Transfer to Hood Reaction Reaction Setup (Add Solvent to Solid) Weighing->Reaction Spill Spill / Exposure Weighing->Spill Accident Cleanup Decontamination (Wipe surfaces, Solvent-wet pads) Reaction->Cleanup Disposal Disposal (High-Temp Incineration) Cleanup->Disposal Flush 15 Min Flush / Evacuate Spill->Flush

Caption: Operational logic flow for handling this compound, emphasizing containment and static control.

References
  • Ark Pharma Scientific. this compound Product Data & CAS Verification. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Imidazole Derivatives (General Class Hazards). Retrieved from

  • Sigma-Aldrich (Merck). Safety Data Sheet: 4-(Hydroxymethyl)imidazole (Analogous Safety Profile). Retrieved from

  • University of Washington EHS. SOP: Handling Imidazole and Nitrogen Heterocycles. Retrieved from [1]

  • PubChem. Compound Summary: Imidazole-4-methanol derivatives. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.